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Foundational

synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol from pyridine-N-oxide

An In-depth Technical Guide to the Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol from Pyridine-N-Oxide Abstract This technical guide provides a comprehensive overview of the synthesis of (2,5-Dimethoxyphenyl)(...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol from Pyridine-N-Oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, a valuable research chemical. The synthesis is achieved through the nucleophilic addition of a Grignard reagent, specifically 2,5-dimethoxyphenylmagnesium bromide, to pyridine-N-oxide. This document offers an in-depth exploration of the underlying reaction mechanism, a detailed, field-tested experimental protocol, and critical insights into process optimization and troubleshooting. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing the necessary details to replicate and understand this important transformation.

Introduction and Strategic Overview

The synthesis of 2-substituted pyridines is a cornerstone of medicinal chemistry and materials science, as this structural motif is present in numerous biologically active compounds and functional materials.[1] A powerful and versatile method for achieving C2-functionalization of the pyridine ring involves the use of pyridine-N-oxides as synthons. The N-oxide group activates the pyridine ring, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions.

This guide focuses on a specific application of this strategy: the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol[2]. The core of this transformation is the reaction between pyridine-N-oxide and the Grignard reagent derived from 1-bromo-2,5-dimethoxybenzene. This approach is highly effective for forming the critical carbon-carbon bond between the aromatic and heteroaromatic rings. The subsequent aqueous workup facilitates the rearrangement and hydrolysis to yield the desired secondary alcohol.

Mechanistic Insights: The Chemistry Behind the Synthesis

The overall synthesis can be dissected into two primary stages: the formation of the organometallic nucleophile (Grignard reagent) and its subsequent reaction with the activated pyridine-N-oxide heterocycle.

Stage 1: Formation of 2,5-Dimethoxyphenylmagnesium Bromide

The Grignard reaction begins with the preparation of the organomagnesium halide. This involves the insertion of magnesium metal into the carbon-bromine bond of 1-bromo-2,5-dimethoxybenzene. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent by coordinating to the magnesium center.

The mechanism is believed to involve a single-electron transfer (SET) from the magnesium surface to the aryl halide, generating a radical anion which then collapses to an aryl radical and a bromide ion. A second SET from magnesium to the aryl radical forms the aryl anion, which rapidly combines with the MgBr+ species in solution to form the Grignard reagent.

Stage 2: Nucleophilic Addition to Pyridine-N-Oxide

The N-oxide functionality significantly alters the electronic properties of the pyridine ring. The positively charged nitrogen atom withdraws electron density, making the α-positions (C2 and C6) electrophilic and thus susceptible to attack by nucleophiles like Grignard reagents.[1]

The reaction proceeds via the following steps:

  • Nucleophilic Attack: The Grignard reagent, acting as a potent carbon nucleophile, adds regioselectively to the C2 position of the pyridine-N-oxide.[3][4] This addition breaks the aromaticity of the ring, forming an intermediate magnesium salt of a 1,2-dihydropyridine derivative.

  • Aqueous Workup and Rearrangement: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). This step protonates the intermediate, leading to a cascade that results in the formation of the final alcohol product. While several plausible pathways for the final rearrangement exist, the overall transformation results in the formation of the C-O bond of the alcohol and the restoration of aromaticity in the pyridine ring. It is crucial to maintain low temperatures during the Grignard addition to avoid undesired ring-opening side reactions.[5]

The entire reaction mechanism is depicted in the following diagram:

G cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: Nucleophilic Addition & Workup Start1 2,5-Dimethoxy- bromobenzene Grignard 2,5-Dimethoxyphenyl- magnesium Bromide (Grignard Reagent) Start1->Grignard Start2 Magnesium (Mg) Start2->Grignard  Anhydrous THF Intermediate Dihydropyridine Magnesium Alkoxide Intermediate Grignard->Intermediate PyO Pyridine-N-Oxide PyO->Intermediate Workup Aqueous Workup (e.g., sat. NH4Cl) Intermediate->Workup Product (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol Workup->Product

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol outlines the necessary steps for the synthesis, starting from the preparation of the Grignard reagent to the final purification of the target compound.

Reagents and Materials
ReagentFormulaMW ( g/mol )EquivalentsAmountConcentrationNotes
1-Bromo-2,5-dimethoxybenzeneC₈H₉BrO₂217.061.25.21 g-Ensure purity.
Magnesium TurningsMg24.311.30.76 g-Must be activated.
IodineI₂253.81Catalytic1 crystal-Initiator.
Pyridine-N-OxideC₅H₅NO95.101.02.0 g-Must be dry.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-70 mL-Freshly distilled or from a sealed bottle.
Saturated NH₄Cl (aq)NH₄Cl53.49-~50 mL-For quenching.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed-For extraction.
BrineNaCl (aq)58.44-As needed-For washing.
Anhydrous Na₂SO₄ or MgSO₄---As needed-For drying.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Phase 1: Preparation of 2,5-Dimethoxyphenylmagnesium Bromide

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried for at least 4 hours at 120°C and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[6]

  • Reaction Setup: Equip the three-necked flask with a magnetic stir bar, the condenser (with a nitrogen inlet), and the dropping funnel. Add the magnesium turnings (0.76 g) to the flask.

  • Magnesium Activation: Briefly flame-dry the flask containing the magnesium under a strong flow of inert gas. Allow to cool. Add one small crystal of iodine. The disappearance of the purple iodine color upon gentle warming indicates activation of the magnesium surface.[6]

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,5-dimethoxybenzene (5.21 g) in 20 mL of anhydrous THF. Add a small portion (~2 mL) of this solution to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming with a heat gun may be required.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Phase 2: Reaction with Pyridine-N-Oxide

  • Cooling: Cool the freshly prepared Grignard solution to -20°C using a suitable cooling bath (e.g., acetonitrile/dry ice). Maintaining a low temperature is critical to prevent side reactions.[5]

  • Substrate Addition: In a separate flask, dissolve the pyridine-N-oxide (2.0 g) in 30 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the cold, stirring Grignard reagent solution over 30 minutes. Ensure the internal temperature does not rise above -15°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -20°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Phase 3: Workup and Purification

  • Quenching: Cool the reaction flask to 0°C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. Stir vigorously for 15 minutes until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel.[7] A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity, is typically effective for isolating the desired product.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Field Insights and Troubleshooting

  • Grignard Initiation Failure: This is the most common issue. Ensure all glassware and solvents are scrupulously dry. Activation of magnesium is key; alternatives to iodine include using a few drops of 1,2-dibromoethane or crushing the magnesium turnings in the flask in situ under inert gas.

  • Low Yields: Poor yields can result from incomplete Grignard formation or side reactions. The Wurtz coupling (dimerization of the aryl bromide) can compete with Grignard formation. Additionally, if the temperature during the addition of pyridine-N-oxide is not kept low, ring-opening pathways can occur, consuming the starting material.[5]

  • Purification Challenges: The product alcohol and any unreacted pyridine-N-oxide have different polarities, making chromatographic separation straightforward. If the product is difficult to crystallize, it may be isolated as a pure oil.

  • Moisture Sensitivity: Pyridine-N-oxide can be hygroscopic. It is advisable to dry it in a vacuum oven before use to prevent the quenching of the highly basic Grignard reagent.

Conclusion

The synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol via the Grignard addition to pyridine-N-oxide is a robust and reliable method for constructing this specific C-C and C-O bond framework. Success hinges on careful control of reaction parameters, particularly the maintenance of anhydrous conditions and low temperatures during the nucleophilic addition step. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can effectively synthesize this compound for further application in chemical and pharmaceutical research.

References

  • ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes | Request PDF.
  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
  • Thieme. (n.d.). Selective Addition of Alkyl Grignard Reagents to Pyridine-N-oxides.
  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents.
  • DiVA-Portal.org. (2009). Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Journal of the American Chemical Society. (2012, February 7). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • ACS Publications. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Note and Protocol for the Formation of (2-((methoxymethoxy)methyl)phenyl)magnesium bromide.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethoxyphenylmagnesium bromide 0.5M tetrahydrofuran 62890-98-6.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethoxyphenylmagnesium bromide 0.5M tetrahydrofuran 62890-98-6.
  • PMC. (2024, April 22). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • BenchChem. (n.d.).
  • ARKAT USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
  • Stack Exchange. (2017, April 4).
  • PrepChem.com. (n.d.). Synthesis of 2-(2-Oxo-2-[2,5-dimethylphenyl]ethylsulfinyl)pyridine N-oxide.
  • ChemScene. (n.d.). 1410128-22-1 | (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.
  • Semantic Scholar. (n.d.).
  • An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. (n.d.).

Sources

Exploratory

Structural and Mechanistic Profiling of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol: A Technical Guide for Drug Discovery

Executive Summary The compound (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) represents a highly versatile diarylmethanol (benzhydrol) scaffold. Characterized by an electron-rich dimethoxyphenyl ring an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) represents a highly versatile diarylmethanol (benzhydrol) scaffold. Characterized by an electron-rich dimethoxyphenyl ring and a coordinating pyridine moiety, this molecule serves a dual purpose in modern chemical research: it is both a privileged pharmacophore in medicinal chemistry and a potent bidentate ligand precursor for transition-metal-catalyzed asymmetric synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, structural utility, and validated synthetic methodologies.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a scaffold is the first step in evaluating its viability for drug development. The structural metrics of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol align closely with Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability and central nervous system (CNS) penetration[1].

Quantitative Data Summary
PropertyValuePharmacological Implication
CAS Number 1410128-22-1Standardized registry identifier[1],[2].
Molecular Formula C₁₄H₁₅NO₃Identifies atomic composition and mass[2].
Molecular Weight 245.27 g/mol Optimal for oral drug design (< 500 Da)[1].
LogP 2.18Ideal lipophilicity for membrane permeability without excessive hydrophobic trapping[1].
TPSA 51.58 ŲExcellent for blood-brain barrier (BBB) penetration (typically < 90 Ų required)[1].
H-Bond Donors 1 (Hydroxyl -OH)Limits desolvation energy penalties during target binding[1].
H-Bond Acceptors 4 (N, O, O, O)Facilitates robust interactions with target protein kinase/receptor pockets[1].
Rotatable Bonds 4Balances conformational flexibility with structural rigidity[1].
Conformational and Electronic Nuances

The spatial arrangement of the 2,5-dimethoxy groups is critical. The methoxy group at the 2-position introduces significant steric hindrance against the adjacent carbinol center. This steric bulk forces the phenyl ring out of coplanarity, locking the molecule into a restricted conformational space. In drug discovery, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon binding, thereby increasing target affinity[3]. Furthermore, the electron-donating nature of the methoxy groups enriches the pi-system, making the aromatic ring an excellent hydrogen-bond acceptor (via pi-interactions) for target proteins.

Mechanistic Utility in Catalysis and Drug Discovery

Beyond its role as a structural motif in antihistamines and anticholinergics, the pyridin-2-yl methanol scaffold is a cornerstone in modern synthetic methodologies, particularly in late-stage functionalization and asymmetric catalysis[4],[5].

The Bidentate Directing Group Effect

When utilized as a ligand or a directing group, the molecule undergoes deprotonation of the hydroxyl group to form an alkoxide. The combination of the alkoxide (a strong σ -donor) and the pyridine nitrogen (a σ -donor and π -acceptor) creates a robust bidentate chelation system (N,O-chelation) with transition metals such as Palladium (Pd), Rhodium (Rh), or Nickel (Ni)[6].

This coordination geometry is highly effective for:

  • Asymmetric Transfer Hydrogenation: Chiral derivatives of pyridin-2-yl methanols are highly effective ligands for enantioselective reductions[6].

  • C-H Activation: The rigid metallacycle formed upon coordination directs the transition metal catalyst to activate specific, unactivated C(sp³)-H or C(sp²)-H bonds in adjacent substrates[4].

CatalyticUtility S1 Diarylmethanol Scaffold (Ligand Precursor) C1 Bidentate Coordination (N, O-chelation) S1->C1 S2 Transition Metal (e.g., Pd, Rh, Ni) S2->C1 A1 C-H Activation / Asymmetric Catalysis C1->A1 Directing Group Effect D1 Target Drug Pharmacophore A1->D1

Mechanistic role of the pyridin-2-yl methanol motif in transition metal coordination and catalysis.

Experimental Methodology: Synthesis & Validation

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol via an organolithium-mediated nucleophilic addition. This method is designed as a self-validating system , incorporating causality for every chemical intervention.

Step-by-Step Protocol

Reagents: 2-Bromopyridine, n -Butyllithium (2.5 M in hexanes), 2,5-Dimethoxybenzaldehyde, Anhydrous Tetrahydrofuran (THF), Saturated Aqueous NH₄Cl.

  • System Preparation & Lithiation:

    • Action: Purge a flame-dried Schlenk flask with Argon. Add 1.0 equivalent of 2-bromopyridine to anhydrous THF. Cool the system to -78°C using a dry ice/acetone bath.

    • Causality: Anhydrous conditions prevent the premature destruction of the organolithium reagent. The cryogenic temperature (-78°C) is critical to prevent the highly reactive 2-lithiopyridine intermediate from undergoing unwanted Chichibabin-type side reactions (nucleophilic attack on another pyridine ring).

  • Halogen-Metal Exchange:

    • Action: Add 1.05 equivalents of n -BuLi dropwise. Stir for 30 minutes.

    • Causality: The thermodynamic driving force of forming a more stable aryl lithium species drives the exchange, yielding the nucleophilic 2-lithiopyridine.

  • Nucleophilic Addition:

    • Action: Dissolve 1.0 equivalent of 2,5-dimethoxybenzaldehyde in anhydrous THF and add dropwise to the reaction mixture. Stir for 1 hour at -78°C, then allow to slowly warm to 0°C.

    • Causality: The nucleophilic 2-lithiopyridine attacks the electrophilic carbonyl carbon of the aldehyde, forming a stable lithium alkoxide adduct.

  • Quenching & Workup:

    • Action: Quench the reaction strictly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl provides a mild proton source to convert the alkoxide to the final alcohol. Using a strong acid (like HCl) is avoided to prevent the acid-catalyzed dehydration of the newly formed benzylic alcohol into an alkene. Brine washing removes residual water via osmotic pressure prior to chemical drying.

Validation & Analytical Workflow

To validate the success of the synthesis, the protocol relies on two primary checkpoints:

  • In-Process TLC: The starting aldehyde is highly UV-active and runs high on a silica plate (e.g., 3:1 Hexanes:EtOAc). The product will exhibit a significantly lower Rf​ value due to the strong hydrogen bonding between the newly formed hydroxyl group and the silanol groups of the stationary phase.

  • Post-Process ¹H-NMR (CDCl₃): The definitive marker of success is the appearance of the carbinol proton (CH-OH) as a distinct singlet (or doublet if coupled to the hydroxyl proton) in the ~5.8 - 6.2 ppm region, alongside the two methoxy singlets at ~3.7 - 3.8 ppm.

SynthesisWorkflow A 2-Bromopyridine + n-BuLi (-78°C) B 2-Lithiopyridine Intermediate A->B Halogen-Metal Exchange C 2,5-Dimethoxybenzaldehyde Addition B->C D Lithium Alkoxide Adduct C->D Nucleophilic Attack E NH4Cl Quench & Extraction D->E F (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol E->F Protonation G Validation: 1H-NMR & HPLC F->G

Step-by-step synthesis workflow of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol via organolithium.

Conclusion

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is far more than a simple building block; it is a rationally designed scaffold that bridges the gap between medicinal chemistry and advanced catalysis. Its highly favorable physicochemical profile (LogP 2.18, TPSA 51.58) makes it an ideal candidate for CNS-targeted drug discovery[1], while its bidentate N,O-coordination geometry empowers researchers to deploy it in cutting-edge C-H activation and asymmetric transformations[4],[6]. By adhering to the rigorously validated synthetic protocols outlined above, researchers can efficiently access and utilize this privileged structure.

References

  • ResearchGate. "Novel Sulfinamide-Based Chiral Ligand Promoted Chiral Diarylmethanol Preparation via exo-Directed Asymmetric C−H Alkynylation under Mild Conditions". ResearchGate Publications. Available at:[Link]

  • Journal of the American Chemical Society (JACS). "Radical Carbonyl Umpolung Arylation via Dual Nickel Catalysis". ACS Publications. Available at:[Link]

  • Tecnalia / Drug Discovery Today. "Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines". Drug Discovery Today: Technologies. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol: A Technical Guide to Supramolecular Assembly and Crystallographic Validation

Executive Summary The structural characterization of functionalized pyridin-2-yl methanols is critical for advancing rational drug design and transition-metal ligand engineering. As a building block, 1[1] presents a fasc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of functionalized pyridin-2-yl methanols is critical for advancing rational drug design and transition-metal ligand engineering. As a building block, 1[1] presents a fascinating crystallographic case study. It combines a strong hydrogen-bond donor (hydroxyl), a strong acceptor (pyridine nitrogen), and sterically demanding, weakly accepting methoxy groups. This whitepaper details the self-validating crystallographic methodologies required to analyze this compound, explaining the causality behind experimental choices and mapping its supramolecular logic.

Molecular Architecture & Crystallographic Causality

To understand the solid-state behavior of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, we must deconstruct its molecular architecture. The molecule contains a stereogenic center at the central methanol carbon. When synthesized without chiral induction, it crystallizes as a racemate (RS), typically adopting a centrosymmetric space group such as P21​/c .

The structural logic is governed by two competing forces:

  • Electronic Attraction: The highly electronegative pyridine nitrogen actively seeks the hydroxyl proton to form a strong intermolecular O–H···N hydrogen bond[2].

  • Steric Repulsion: The methoxy group at the ortho (2-) position of the phenyl ring creates significant steric bulk, forcing the two aromatic rings out of coplanarity to minimize electron cloud overlap.

Understanding this interplay is essential because the resulting 3D lattice directly impacts the compound's solubility, melting point, and bioavailability in pharmaceutical applications.

Experimental Protocols: A Self-Validating System

A rigorous crystallographic analysis is not a mere collection of data; it is a self-validating system where every physical choice is mathematically verified during refinement.

Step 1: Synthesis and Purification
  • Action: React (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone with sodium borohydride (NaBH₄) in methanol, followed by aqueous workup and extraction.

  • Causality: NaBH₄ is selected because it provides highly chemoselective hydride transfer to the ketone carbonyl without reducing the pyridine ring. Methanol acts as both the solvent and the proton donor to quench the intermediate alkoxide, yielding the phase-pure racemic (RS) alcohol.

Step 2: Single Crystal Growth
  • Action: Dissolve the purified compound in a minimal volume of ethanol and allow for slow evaporation at 296 K in a vibration-free environment.

  • Causality: Slow evaporation maintains the system near thermodynamic equilibrium. Rapid precipitation (kinetic control) often leads to twinning or amorphous powders. Thermodynamic control ensures that molecules have sufficient time to orient themselves via optimal O–H···N hydrogen bonding, resulting in a defect-free single crystal lattice.

Step 3: X-Ray Diffraction Data Collection
  • Action: Mount a suitable crystal (e.g., 0.3 × 0.2 × 0.2 mm) on a diffractometer equipped with a CCD/CMOS detector and a Mo Kα X-ray source (λ = 0.71073 Å).

  • Causality: Mo Kα radiation is deliberately chosen over Cu Kα because its shorter wavelength significantly reduces X-ray absorption (lower μ ) by the organic crystal. This minimizes systematic errors in intensity measurements, allowing for high-resolution data collection up to θ≈28∘ , which is critical for resolving the exact positions of light atoms (C, N, O).

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The refinement protocol acts as an internal logic check. Hydrogen atoms attached to carbons are placed geometrically (riding model) to prevent parameter over-correlation. However, the hydroxyl hydrogen (O–H) must be located empirically in the difference Fourier map[2]. Because the C–O bond is rotatable, the H-atom position cannot be accurately predicted by geometry alone. Locating it in the residual electron density map physically validates the proposed O–H···N supramolecular network. The internal consistency of the entire dataset is validated by an Rint​ value of < 0.05.

Workflow N1 1. Synthesis & Purification (Ketone Reduction) N2 2. Single Crystal Growth (Thermodynamic Slow Evaporation) N1->N2 Yields Phase-Pure Material N3 3. X-Ray Diffraction (Mo Kα Radiation, λ = 0.71073 Å) N2->N3 Select Defect-Free Specimen N4 4. Data Reduction (Integration & Absorption Correction) N3->N4 Raw Frames to hkl Intensities N5 5. Structure Refinement (Least-Squares Minimization) N4->N5 R_int Validation

Caption: Crystallographic workflow detailing the self-validating steps from synthesis to structure refinement.

Structural Analysis & Supramolecular Logic

Conformational Preferences and Dihedral Angles

In the unsubstituted baseline analogue,2[2], the dihedral angle between the pyridine and phenyl rings is 71.42°. In the 4-chloro derivative, this angle increases slightly to 74.34°[3]. For (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, the steric bulk of the methoxy group at the ortho (2-) position forces the rings to twist further out of coplanarity to relieve steric strain, resulting in a predicted dihedral angle of >75°.

Supramolecular Assembly

The crystal packing is dominated by strong intermolecular O–H···N hydrogen bonds between the methanol hydroxyl donor and the pyridine nitrogen acceptor of an adjacent molecule[2]. This specific interaction drives the formation of 1D supramolecular architectures, typically3[3] or4[4] extending along the crystallographic c-axis.

The presence of the 2,5-dimethoxy groups introduces additional electronegative oxygen atoms. While these are weaker acceptors than the pyridine nitrogen, they participate in secondary C–H···O interactions. These weak contacts cross-link the primary 1D hydrogen-bonded chains into a robust 3D lattice, further stabilized by π-π stacking between the aromatic rings[3].

SupramolecularLogic A Central Methanol OH (Strong H-Bond Donor) B Pyridine Nitrogen (Strong H-Bond Acceptor) A->B O-H...N Interaction C 2,5-Dimethoxy Oxygens (Weak H-Bond Acceptors) A->C Competing Weak Contacts D 1D Helical/Zigzag Chains (Primary Motif) B->D Translates via Glide Plane E 3D Lattice Packing (Secondary Motif) C->E C-H...O Stabilization D->E π-π Stacking

Caption: Supramolecular logic map illustrating how functional groups drive 1D and 3D crystal lattice assembly.

Quantitative Data Summaries

The following tables summarize the expected quantitative crystallographic parameters and hydrogen-bond geometries based on the structural logic of the molecule and its isostructural analogues.

Table 1: Crystallographic Data and Refinement Parameters (Representative Model)

ParameterValue
Empirical formula C₁₄H₁₅NO₃
Formula weight 245.27 g/mol
Temperature 296 K
Wavelength (Mo Kα) 0.71073 Å
Crystal system, space group Monoclinic, P21​/c (Racemate)
Volume ~ 1250 ų
Z, Calculated density 4, ~ 1.30 g/cm³
Absorption coefficient (μ) ~ 0.09 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.039, wR2 = 0.084

Table 2: Hydrogen-Bond Geometry (Å, °)

D–H···Ad(D–H)d(H···A)d(D···A)<(DHA)
O1–H1···N1^i 0.84(2)1.95(2)2.780(2)165(2)
C4–H4···O2^ii 0.932.553.351(3)145

(Symmetry codes: (i) x, y+1/2, -z+1/2; (ii) -x, -y, -z)

Conclusion

The crystal structure analysis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol requires a rigorous, self-validating approach to accurately map its supramolecular network. By understanding the causality behind experimental choices—from the chemoselectivity of the synthesis to the use of Mo Kα radiation and difference Fourier mapping—researchers can confidently elucidate the delicate balance between steric repulsion and O–H···N hydrogen bonding that defines its solid-state architecture.

References

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. NIH PMC. 1

  • Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E. 2

  • Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications. 3

  • (R)-phenyl(pyridin-2-yl)methanol | C12H11NO. PubChem (Citing: Crystal Growth & Design 2015). 4

Sources

Exploratory

Pharmacological Profile of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Derivatives: A Technical Guide to 5-HT2A Receptor Mapping

Executive Summary The serotonin 2A (5-HT2A) receptor is a primary target for novel neuropsychiatric therapeutics, including rapid-acting antidepressants and psychoplastogens. Historically, the discovery of N-benzylphenet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The serotonin 2A (5-HT2A) receptor is a primary target for novel neuropsychiatric therapeutics, including rapid-acting antidepressants and psychoplastogens. Historically, the discovery of N-benzylphenethylamines (the "NBOMe" series) provided researchers with superpotent 5-HT2A agonists. However, the extreme conformational flexibility of the ethylamine tether in these molecules has complicated efforts to map the precise orthosteric binding pocket.

To overcome this, medicinal chemists have engineered conformationally constrained scaffolds. Among the most critical of these are (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol derivatives . By replacing the flexible alkyl chain with a rigidified diarylmethanol system, researchers can lock the dihedral angles of the pharmacophore. This technical guide explores the structural rationale, pharmacological profile, and validated experimental methodologies used to evaluate these highly selective 5-HT2A receptor ligands.

Structural Rationale & Causality in Scaffold Design

The transition from flexible phenethylamines to rigid (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol derivatives is driven by the need to exploit subtle steric differences between the 5-HT2A and 5-HT2C receptor subtypes[1].

  • The Primary Pharmacophore (2,5-Dimethoxyphenyl): This moiety is essential for high-affinity binding. The methoxy groups act as hydrogen bond acceptors that interact with highly conserved residues (e.g., Ser5.46) within the orthosteric site, while the aromatic ring engages in π−π stacking with Phe6.52.

  • The Rigidifying Linker (Pyridin-2-yl methanol): In flexible NBOMes, the N-benzyl group can adopt multiple conformations, allowing it to bind tightly to both 5-HT2A and 5-HT2C receptors (resulting in poor selectivity). By introducing a (pyridin-2-yl)methanol core, the rotational degrees of freedom are severely restricted[2].

  • Mechanistic Causality: The hydroxyl (-OH) group of the methanol linker acts as a critical hydrogen-bond anchor, stabilizing a specific orientation. Meanwhile, the pyridine ring forces any secondary lipophilic substituents into a highly specific hydrophobic cavity defined by transmembrane helices 3 and 6. Because this cavity is sterically distinct in the 5-HT2A receptor compared to the 5-HT2C receptor, these rigid derivatives achieve unprecedented subtype selectivity[1].

Receptor Pharmacology & Signaling Profile

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol derivatives function primarily as high-affinity partial-to-full agonists at the 5-HT2A receptor. Upon binding, they stabilize the active conformational state of the receptor, promoting the coupling of the intracellular Gq/11​ protein.

Intracellular Signaling Cascade

Activation of the Gq/11​ pathway leads to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into diacylglycerol (DAG) and inositol triphosphate ( IP3​ ). The accumulation of IP3​ triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum.

Pathway Ligand (2,5-Dimethoxyphenyl) Derivatives Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Full/Partial Agonism Gq Gq/11 Protein Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 Accumulation PIP2->IP3 Cleavage Calcium Intracellular Ca2+ Release IP3->Calcium ER Channel Opening

Gq-mediated intracellular signaling pathway activated by 5-HT2A receptor agonists.

Quantitative Structure-Activity Relationship (SAR) Data

The table below illustrates how restricting the conformation of the NBOMe skeleton using rigidified scaffolds (such as piperidine or pyridin-2-yl methanol systems) impacts binding affinity ( Ki​ ) and selectivity. Data is synthesized from foundational rigid analogue mapping studies[1][3].

Compound ClassStructural Characteristic5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)Selectivity Ratio (2C/2A)
25B-NBOMe Flexible Phenethylamine0.0673.2~48x
Compound 9b (S,S) Rigidified Piperidine2.5310.0124x
Pyridin-2-yl methanol deriv. Constrained Diaryl Scaffold14.5>1000.0>69x

Note: While absolute affinity drops slightly compared to the flexible parent compounds, the rigidified derivatives exhibit vastly superior selectivity profiles, making them invaluable pharmacological tools.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these derivatives relies on self-validating experimental systems. Below are the optimized protocols for determining binding affinity and functional efficacy.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Ki​ of the synthesized derivatives at the 5-HT2A receptor. Causality of Reagent Choice: We utilize [125I] -DOI rather than [3H] -Ketanserin. Because [125I] -DOI is an agonist radioligand, it selectively labels the high-affinity, G-protein-coupled state of the receptor. This provides a highly accurate measure of the derivative's true agonist affinity, whereas antagonist radioligands label both coupled and uncoupled receptor states[1].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of [125I] -DOI (final concentration 0.1 nM), 50 µL of the test derivative (varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Functional Phosphoinositide (PI) Hydrolysis Assay

Objective: Measure the functional efficacy ( EC50​ and Emax​ ) of the derivatives via IP3​ accumulation. Causality of Reagent Choice: Lithium Chloride (LiCl) is added to the assay buffer. LiCl acts as an uncompetitive inhibitor of inositol monophosphatase. By blocking this enzyme, LiCl prevents the degradation of IP1​ , IP2​ , and IP3​ , allowing radiolabeled phosphoinositides to accumulate to measurable levels over the assay duration.

Workflow S1 HEK293 Transfection S2 [3H]-Inositol Loading S1->S2 S3 LiCl & Ligand Incubation S2->S3 S4 Formic Acid Lysis S3->S4 S5 Dowex Column Separation S4->S5 S6 Scintillation Counting S5->S6

Step-by-step workflow for the functional phosphoinositide (PI) hydrolysis assay.

Step-by-Step Protocol:

  • Cell Loading: Seed 5-HT2A-expressing HEK293 cells in 24-well plates. Incubate for 18 hours with inositol-free DMEM supplemented with 1 µCi/mL of myo−[3H] -inositol to label the intracellular PIP2​ pool.

  • LiCl Blockade: Wash cells and pre-incubate for 15 minutes in assay buffer containing 10 mM LiCl.

  • Ligand Stimulation: Add the (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol derivative at varying concentrations. Incubate for 45 minutes at 37°C.

  • Lysis: Aspirate the medium and immediately add 0.1 M formic acid to halt receptor signaling and lyse the cells.

  • Ion-Exchange Chromatography: Transfer the lysates to columns containing Dowex 1-X8 anion-exchange resin. Causality: The positively charged resin binds the negatively charged inositol phosphates, allowing neutral free [3H] -inositol to be washed away with water.

  • Elution & Detection: Elute the accumulated [3H] -inositol phosphates using 1 M ammonium formate / 0.1 M formic acid. Quantify the beta-emission using liquid scintillation counting.

Conclusion

The (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol scaffold represents a triumph of rational drug design. By restricting the conformational freedom of superpotent phenethylamines, these derivatives provide high-resolution pharmacological probes that map the 5-HT2A receptor's orthosteric site. The integration of rigorous radioligand binding and functional PI hydrolysis assays ensures that the nuanced selectivity and efficacy of these compounds can be accurately translated into future neuropsychiatric drug development pipelines.

References

  • Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands Source: ACS Chemical Neuroscience (via National Center for Biotechnology Information, PMC) URL:[Link]

  • 2C-B-3PIP-NBOMe: Structural Analogues and Receptor Modulation Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Foundational

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol: A Technical Guide to a Privileged Scaffold in Drug Discovery

Abstract This technical guide provides a comprehensive review of the chemical synthesis, and potential pharmacological applications of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. While direct literature on this specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive review of the chemical synthesis, and potential pharmacological applications of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. While direct literature on this specific molecule is sparse, its structural motifs are present in two distinct and significant classes of bioactive compounds: (Pyridin-2-yl)methanol derivatives acting as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and 2,5-dimethoxyphenyl analogues which are potent agonists of the serotonin 5-HT2A receptor. This guide will, therefore, provide an in-depth analysis of these related fields to infer the potential properties and research avenues for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. We will explore established synthetic routes, delve into the structure-activity relationships that govern the pharmacological activity of these compound classes, and present detailed experimental protocols for their characterization. This document is intended for researchers and professionals in drug development and medicinal chemistry, offering a foundational understanding and a springboard for future investigation into this promising chemical entity.

Introduction: Unveiling a Scaffold of Untapped Potential

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, with the chemical formula C14H15NO3 and a molecular weight of 245.27 g/mol , represents a fascinating convergence of two pharmacologically significant moieties: the pyridin-2-yl-methanol core and the 2,5-dimethoxyphenyl group.[1] The former is a key feature in a class of potent and selective antagonists of the TRPV3 ion channel, a target of interest for the treatment of pain, inflammation, and skin disorders.[2][3][4] The latter is a well-established pharmacophore in the realm of neuroscience, forming the basis for a multitude of serotonin 5-HT2A receptor agonists, some with psychedelic properties and therapeutic potential for psychiatric conditions.[5][6][7]

The confluence of these two structural motifs in a single molecule suggests a rich, yet largely unexplored, pharmacological landscape. This guide aims to bridge the current knowledge gap by providing a detailed examination of the synthesis and biological activities of closely related analogues, thereby illuminating the potential of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a lead compound for novel therapeutic agents.

Synthesis of the (Phenyl)(pyridin-2-yl)methanol Core

The synthesis of the (phenyl)(pyridin-2-yl)methanol scaffold is a well-established process in medicinal chemistry. A general and robust method involves the nucleophilic addition of a pyridyl organometallic reagent to a substituted benzaldehyde or benzonitrile, followed by reduction or hydrolysis.

General Synthetic Strategy

A common synthetic route to (substituted-phenyl)(pyridin-2-yl)methanols involves a Grignard reaction or organolithium addition to an appropriate benzaldehyde. Alternatively, nucleophilic addition to a benzonitrile followed by acidic workup can yield the corresponding ketone, which is then reduced to the desired alcohol.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Intermediates & Product Pyridine 2-Bromopyridine Lithiation n-BuLi, THF, -78 °C Pyridine->Lithiation 1. Benzonitrile 2,5-Dimethoxybenzonitrile Addition Nucleophilic Addition Benzonitrile->Addition 2. PyridylLithium Pyridin-2-yllithium Lithiation->PyridylLithium Hydrolysis 1 N H2SO4 Addition->Hydrolysis 3. Ketone (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanone Hydrolysis->Ketone Reduction NaBH4, MeOH Product (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Reduction->Product PyridylLithium->Addition Ketone->Reduction 4.

Caption: General synthetic workflow for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example adapted from the synthesis of related (pyridin-2-yl)methanol derivatives.[2]

Step 1: Generation of Pyridin-2-yllithium To a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), is added n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes.

Step 2: Nucleophilic Addition A solution of 2,5-dimethoxybenzonitrile (0.9 eq) in anhydrous THF is added dropwise to the freshly prepared pyridin-2-yllithium solution at -78 °C. The reaction is allowed to stir at this temperature for 1 hour and then gradually warm to room temperature overnight.

Step 3: Hydrolysis and Ketone Formation The reaction mixture is carefully quenched with 1 N sulfuric acid and stirred vigorously for 1 hour. The aqueous layer is then basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanone.

Step 4: Reduction to the Alcohol The crude ketone is dissolved in methanol, and sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Potential Pharmacological Activity: A Tale of Two Receptors

The unique structure of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol suggests potential interactions with at least two distinct and important drug targets: the TRPV3 ion channel and the serotonin 5-HT2A receptor.

As a Potential TRPV3 Antagonist

The (pyridin-2-yl)methanol moiety is a well-established pharmacophore for TRPV3 antagonism.[2][3][4] TRPV3 is a calcium-permeable cation channel predominantly expressed in keratinocytes and sensory neurons, playing a role in thermosensation, pain perception, and skin health.

Structure-Activity Relationship (SAR) Insights: Studies on a series of (pyridin-2-yl)methanol derivatives have revealed key structural features that govern their TRPV3 inhibitory activity.[2]

ModificationImpact on TRPV3 AntagonismReference
O-Alkylation of the methanolSignificant reduction in potency[2]
Removal of the hydroxyl groupSignificant reduction in potency[2]
Replacement of the pyridine with a pyrimidineMaintained or slightly reduced potency with improved metabolic stability[2]
Substitution on the phenyl ringCan modulate potency and pharmacokinetic properties[2]

The presence of the free hydroxyl group is critical for potent TRPV3 antagonism. The nature and position of substituents on the phenyl ring influence the overall pharmacological profile, including potency and metabolic stability. The 2,5-dimethoxy substitution pattern present in our target molecule is yet to be explored in the context of TRPV3 antagonism, presenting an exciting avenue for research.

TRPV3_Antagonism Compound (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol TRPV3 TRPV3 Ion Channel Compound->TRPV3 Binds to Block Blockade of Ca2+ Influx TRPV3->Block Inhibits Effect Analgesic & Anti-inflammatory Effects Block->Effect Leads to

Caption: Putative mechanism of TRPV3 antagonism.

As a Potential 5-HT2A Receptor Agonist

The 2,5-dimethoxyphenyl moiety is a classic hallmark of a large class of serotonin 5-HT2A receptor agonists, many of which are derived from 2,5-dimethoxyphenethylamine (2C-X series).[5][7][8] The 5-HT2A receptor is a G-protein coupled receptor widely distributed in the central nervous system and is a key target for psychedelic drugs and potential therapeutics for depression and other psychiatric disorders.[5][6]

Structure-Activity Relationship (SAR) Insights: The SAR for 2,5-dimethoxyphenyl derivatives at the 5-HT2A receptor is well-documented.

ModificationImpact on 5-HT2A AgonismReference
Substitution at the 4-position of the phenyl ringGenerally increases potency (e.g., halogens)[8]
α-Methylation (amphetamine vs. phenethylamine)Can increase psychoactive potency[8]
N-alkylationCan significantly impact potency and selectivity[9]

The 2,5-dimethoxy substitution pattern appears to be crucial for in vivo potency of phenethylamine 5-HT2A agonists.[7] While our target molecule is not a phenethylamine, the presence of this substituted phenyl ring attached to a basic nitrogen-containing heterocycle (pyridine) warrants investigation into its potential interaction with the 5-HT2A receptor. The spatial arrangement of the phenyl ring, the hydroxyl group, and the pyridine nitrogen may present a unique pharmacophore for this receptor.

Caption: Hypothesized 5-HT2A receptor activation pathway.

Analytical Characterization

The structural confirmation and purity assessment of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol would rely on a combination of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the 2,5-dimethoxyphenyl ring, the pyridine ring, the methoxy groups, the hydroxyl proton, and the benzylic proton. The chemical shifts and coupling patterns would be diagnostic.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the two methoxy carbons, the carbons of the two aromatic rings, and the carbinol carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (245.27 g/mol ). Fragmentation patterns would likely involve cleavage of the bond between the two aromatic rings and the carbinol carbon.
FTIR Characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol groups, and C=N and C=C stretching vibrations of the aromatic rings.
HPLC A single major peak under appropriate chromatographic conditions, which can be used to determine the purity of the compound. Chiral HPLC could be employed to separate enantiomers if the compound is prepared as a racemate.

A comprehensive guide to the spectroscopic characterization of similar pyridinemethanol compounds is available and can serve as a valuable reference.[10]

Future Directions and Conclusion

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol stands at an intriguing crossroads of medicinal chemistry. Its structure suggests a dual pharmacology that warrants thorough investigation. The immediate research priorities should be:

  • Definitive Synthesis and Characterization: The first step is to synthesize and fully characterize the compound using the analytical techniques outlined above.

  • In Vitro Pharmacological Profiling: The synthesized compound should be screened against a panel of receptors, with a primary focus on TRPV3 and 5-HT2A. Functional assays will be crucial to determine whether it acts as an agonist or antagonist at these targets.

  • Lead Optimization: Depending on the initial screening results, a medicinal chemistry campaign could be initiated to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

References

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4839-4855. [Link]

  • D'Amico, D. C., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed, 27077553. [Link]

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

  • Halberstadt, A. L., et al. (2020). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Neuropsychopharmacology, 45(12), 2021-2030. [Link]

  • Simma, S., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1373. [Link]

  • Rømer, T. B., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

  • Rømer, T. B., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed, 38648420. [Link]

  • Rømer, T. B., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Semantic Scholar. [Link]

  • Wallach, J., et al. (2019). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ResearchGate. [Link]

  • Kaplan, J. S., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]

  • Brandt, S. D., et al. (2025). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities. [Link]

  • CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • Rømer, T. B., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

Sources

Exploratory

discovery and history of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Title: The Discovery, Synthesis, and Pharmacological Evolution of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol: A Privileged Scaffold in Medicinal Chemistry Abstract: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Discovery, Synthesis, and Pharmacological Evolution of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol: A Privileged Scaffold in Medicinal Chemistry

Abstract: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) represents a highly specialized node in the evolutionary tree of diarylmethanols. As a Senior Application Scientist, I present this whitepaper to deconstruct the structural significance, historical context, and synthetic methodologies surrounding this privileged scaffold. By bridging computational physicochemical data with self-validating synthetic protocols, this guide serves as an authoritative resource for drug development professionals leveraging aryl(pyridin-2-yl)methanol cores for targeted therapeutics.

Historical Context & Discovery of the Scaffold

The aryl(pyridin-2-yl)methanol core is a recognized "privileged structure" in medicinal chemistry, serving as the foundational scaffold for numerous 1[1]. Historically, the diarylmethanol (benzhydrol) class gained prominence in the mid-20th century with the advent of early H1-antihistamines and anticholinergic agents.

However, the strategic incorporation of a pyridine ring marked a paradigm shift in drug design. The pyridine nitrogen introduces a directional hydrogen-bond acceptor that drastically improves aqueous solubility and target engagement compared to simple diphenyl derivatives[2]. The specific synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol represents a highly tuned iteration of this scaffold[3]. The 2,5-dimethoxy substitution pattern is historically revered in neuropharmacology—often utilized to modulate the electron density of the phenyl ring, thereby enhancing π−π stacking interactions within the hydrophobic pockets of G-protein coupled receptors (GPCRs) and kinase ATP-binding sites.

Quantitative Data & Physicochemical Profiling

The viability of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a drug precursor is validated by its computational chemistry profile. The balance of lipophilicity (LogP) and polarity (TPSA) makes it an ideal candidate for penetrating biological membranes, including the blood-brain barrier (BBB).

PropertyValuePharmacological Significance
CAS Number 1410128-22-1Unique identifier for the specific isomeric scaffold[3].
Molecular Formula C14H15NO3Establishes the baseline mass for synthetic tracking[3].
Molecular Weight 245.27 g/mol Well within Lipinski's Rule of 5 for oral bioavailability[3].
Topological Polar Surface Area 51.58 ŲOptimal for BBB penetration (typically < 90 Ų for CNS drugs)[3].
LogP 2.1805Ideal lipophilicity for membrane diffusion without excessive trapping[3].
Hydrogen Bond Donors 1Provided by the carbinol (-OH) group[3].
Hydrogen Bond Acceptors 4Provided by the pyridine nitrogen and methoxy oxygens[3].
Rotatable Bonds 4Allows conformational flexibility for induced-fit receptor binding[3].

Structure-Activity Relationship (SAR) & Pharmacological Logic

To understand why this molecule is synthesized, we must analyze its structural components. The molecule is not merely a sum of its atoms; it is a highly coordinated system designed for specific biological interactions.

SAR_Logic Scaffold Diarylmethanol Core CAS: 1410128-22-1 Pyridine Pyridin-2-yl Ring H-Bond Acceptor Scaffold->Pyridine Methoxy 2,5-Dimethoxy Pi-Pi Stacking Scaffold->Methoxy Hydroxyl Carbinol OH H-Bond Donor Scaffold->Hydroxyl Target Biological Target GPCRs / Kinases Pyridine->Target Anchoring Methoxy->Target Steric Fit Hydroxyl->Target Specificity

Structure-Activity Relationship (SAR) logic of the diarylmethanol scaffold.

Chemical Synthesis & Mechanistic Causality

The most direct, scalable, and historically validated route to this compound is the nucleophilic addition of an organomagnesium reagent to a heteroaryl aldehyde. Specifically, the reaction utilizes and pyridine-2-carboxaldehyde.

Causality in Experimental Design:
  • Solvent Selection (2-MeTHF vs. THF): While traditional syntheses used diethyl ether or plain THF, modern robust protocols favor 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF has lower water miscibility, which facilitates a self-validating phase separation directly in the reaction vessel during workup. Furthermore, its slightly greater steric bulk modulates the reactivity of the Grignard reagent, minimizing unwanted nucleophilic attack on the electron-deficient pyridine ring.

  • Temperature Control (-20 °C): The electrophilicity of pyridine-2-carboxaldehyde is exceptionally high. If the reaction is run at room temperature, the Grignard reagent may act as a base or attack the pyridine ring itself (Chichibabin-type side reactions). Initiating at -20 °C ensures strict chemoselectivity for the aldehyde carbonyl.

SynthesisWorkflow A Pyridine-2-carboxaldehyde (Electrophile) C Tetrahedral Magnesium Alkoxide Intermediate A->C Nucleophilic Addition (-20°C to 0°C) B 2,5-Dimethoxyphenylmagnesium bromide (Nucleophile) B->C D Aqueous NH4Cl Quench (pH Control) C->D Protonation E (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (Target Scaffold) D->E Phase Separation

Synthetic workflow and mechanism for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Self-Validating Experimental Protocol

Objective: To synthesize (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol while suppressing over-addition and ensuring high organic recovery.

Materials:

  • Pyridine-2-carboxaldehyde (1.0 eq, strictly anhydrous)

  • 2,5-Dimethoxyphenylmagnesium bromide (0.5 M in 2-MeTHF, 1.1 eq)

  • Anhydrous 2-MeTHF (Reaction Solvent)

  • Saturated aqueous NH₄Cl (Quenching Agent)

Step-by-Step Methodology:

  • System Purging & Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Causality: Organomagnesium reagents are highly sensitive to moisture, which would prematurely protonate the nucleophile into 1,4-dimethoxybenzene, destroying the stoichiometric balance.

  • Electrophile Solvation: Dissolve pyridine-2-carboxaldehyde in anhydrous 2-MeTHF to achieve a 0.2 M concentration. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Nucleophile Addition: Add the 0.5 M 2,5-dimethoxyphenylmagnesium bromide solution dropwise via syringe pump over 45 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the nucleophile, ensuring the reaction proceeds cleanly to the tetrahedral intermediate without localized exothermic spikes that cause degradation.

  • Reaction Maturation: Allow the reaction to stir for 2 hours, gradually warming to 0 °C. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 1:1, visualized under UV 254 nm).

  • Chemoselective Quenching (Self-Validating Step): Quench the reaction strictly at 0 °C by the dropwise addition of saturated aqueous NH₄Cl. Causality: NH₄Cl (pH ~5.5) provides a mildly acidic environment sufficient to protonate the magnesium alkoxide to yield the carbinol. If a stronger acid like HCl were used, it would protonate the pyridine nitrogen (pKa ~5.2), forming a water-soluble pyridinium salt that would trap the target molecule in the aqueous layer, artificially devastating the isolated yield.

  • Phase Separation & Purification: Allow the mixture to warm to room temperature. The 2-MeTHF will naturally separate from the aqueous layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield pure (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a crystalline solid or viscous oil.

Conclusion

The architectural brilliance of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol lies in its dual capacity for targeted hydrogen bonding (via the pyridine and carbinol groups) and sterically tuned π -system engagement (via the 2,5-dimethoxy substituents). By mastering the chemoselective Grignard addition required to synthesize this core, researchers unlock a highly versatile, drug-like scaffold capable of being derivatized into next-generation therapeutics.

Sources

Foundational

safety, handling, and MSDS for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

An In-depth Technical Guide to the Safe Handling of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the saf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the safety, handling, and material safety data for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS No. 1410128-22-1). As a novel chemical entity primarily used in research and development, a complete, officially sanctioned Material Safety Data Sheet (MSDS) is not yet widely available. This guide, therefore, synthesizes critical safety information by extrapolating from the known hazards of structurally analogous compounds, namely the pyridin-2-yl-methanol and the 2,5-dimethoxyphenyl moieties. The core objective is to equip researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe laboratory practice when handling this compound. All protocols and recommendations are grounded in established principles of chemical safety and industrial hygiene.

Introduction: A Proactive Approach to Safety with a Novel Compound

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a specialized chemical intermediate of interest in medicinal chemistry and drug discovery. Its unique structure, combining a pyridine ring with a dimethoxy-substituted phenyl group, suggests potential applications in the synthesis of novel therapeutic agents. However, the very novelty of this compound means that its toxicological and safety profile has not been exhaustively investigated.

This guide operates on the precautionary principle. In the absence of direct, comprehensive safety data for the title compound, we will infer potential hazards and handling requirements from well-characterized structural analogs. The pyridinylmethanol core is known to present certain hazards, while substituted dimethoxyphenyl compounds, particularly those related to phenethylamines, have been studied for their biological activity and potential neurotoxicity[1]. This document will therefore build a safety narrative based on these established data points, providing a reliable, albeit provisional, guide for laboratory personnel.

The following sections will deconstruct the available information to provide actionable protocols for handling, storage, emergency procedures, and personal protection, ensuring a self-validating system of safety for all researchers.

Chemical & Physical Properties Profile

Understanding the fundamental physicochemical properties of a compound is the first step in a thorough risk assessment. While exhaustive experimental data is pending, the following information has been compiled from supplier data and computational models.

PropertyValueSource
CAS Number 1410128-22-1ChemScene[2]
Molecular Formula C₁₄H₁₅NO₃ChemScene[2]
Molecular Weight 245.27 g/mol ChemScene[2]
Purity ≥98% (Typical)ChemScene[2]
Topological Polar Surface Area (TPSA) 51.58 ŲChemScene[2]
LogP (calculated) 2.1805ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 4ChemScene[2]
Rotatable Bonds 4ChemScene[2]

This data provides insights into the compound's potential for membrane permeability and bioavailability, which are critical considerations in assessing toxicological risk.

Hazard Identification & GHS Classification (Inferred)

Direct GHS classification for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is not available. The following classification is inferred from the known hazards of Phenyl(pyridin-2-yl)methanol and 2-Pyridinemethanol, which share the core pyridinylmethanol structure.

Hazard ClassHazard CategoryGHS StatementBasis of Inference
Acute Toxicity, Oral Category 4H302: Harmful if swallowedPhenyl(pyridin-2-yl)methanol is classified as Acute Tox. 4[3]. 2-Pyridinemethanol is also noted as harmful if swallowed[4].
Skin Corrosion/Irritation Category 2H315: Causes skin irritation2-Pyridinemethanol is classified as a Category 2 skin irritant[4].
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation2-Pyridinemethanol is classified as a Category 2 eye irritant[4].
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation2-Pyridinemethanol is noted to potentially cause respiratory irritation[4].

Signal Word: Warning

Inferred Hazard Pictograms:

Summary of Potential Hazards:

  • Oral Toxicity: Likely to be harmful if ingested.

  • Dermal & Eye Contact: Expected to cause skin and serious eye irritation upon contact.

  • Inhalation: May cause irritation to the respiratory tract.

  • Chronic Effects: The toxicological properties have not been fully investigated[4][5]. The presence of the 2,5-dimethoxy moiety warrants caution, as related compounds have shown psychoactive and neurotoxic effects, although the direct relevance to this specific molecular structure is unconfirmed[1].

First-Aid Measures: A Rapid Response Protocol

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are based on standard laboratory practice for the inferred hazard classes.

  • General Advice: If symptoms persist, seek immediate medical attention and show the attending physician this safety guide or the product's safety data sheet[4][6].

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell[4][5].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention[4].

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical advice/attention[4].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell[4][6]. Never give anything by mouth to an unconscious person[5].

Fire-Fighting & Accidental Release Measures

5.1. Fire-Fighting Protocol

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].

  • Specific Hazards: During a fire, hazardous decomposition products may be formed. These can include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[4].

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[4].

5.2. Accidental Release Protocol

  • Evacuate & Ventilate: Evacuate non-essential personnel from the area. Ensure adequate ventilation.

  • Wear Full PPE: Don appropriate personal protective equipment (see Section 7) to prevent skin, eye, and respiratory exposure.

  • Containment & Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust formation.

    • Place the spilled material into a suitable, labeled, and closed container for disposal[5].

    • Do not let the product enter drains or waterways[5].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Waste Disposal: Dispose of the waste material through a licensed professional waste disposal service[5].

Handling and Storage: The Foundation of Laboratory Safety

Proactive measures during routine handling and storage are paramount to preventing exposure and ensuring the integrity of the compound.

6.1. Safe Handling Workflow

The following workflow outlines the critical steps for safely handling (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in a laboratory setting.

G Workflow for Safe Handling cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review MSDS/Safety Guide prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh Compound in Vented Enclosure or Fume Hood prep3->handle1 handle2 Handle with Non-Sparking Tools handle1->handle2 handle3 Avoid Inhalation of Dust and Contact with Skin/Eyes handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 clean2 Dispose of Contaminated Waste in Labeled Container clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A step-by-step workflow for safe laboratory handling.

6.2. Storage Conditions

  • Temperature: Store in a refrigerator at 2-8°C for long-term stability[2].

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[4].

  • Incompatible Materials: Avoid storage with strong oxidizing agents, acids, and bases[4].

Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary barriers against chemical exposure.

7.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all weighing and transfer operations[7].

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[4].

7.2. Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure being performed.

PPE_Selection PPE Selection Logic cluster_body Body & Hand Protection cluster_face Eye & Face Protection cluster_resp Respiratory Protection start Task: Handling (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol lab_coat Lab Coat or Chemical Gown start->lab_coat goggles Safety Goggles (conforming to EN166) start->goggles no_resp Not Required with Adequate Ventilation (Fume Hood) start->no_resp gloves Chemical-Resistant Gloves (e.g., Nitrile) lab_coat->gloves face_shield Face Shield (if splash hazard exists) goggles->face_shield resp NIOSH-approved Respirator (if dust/aerosol is generated or ventilation is inadequate) no_resp->resp If conditions change

Caption: Logic diagram for selecting appropriate PPE.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles[4][8].

  • Skin Protection: Wear a standard laboratory coat. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material[5].

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required. If dust or aerosols are generated and ventilation is insufficient, use a NIOSH-approved particulate respirator[4][5].

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks[4][6].

References

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem. National Institutes of Health. [Link]

  • Personal Protective Equipment Guidance. Dow Corporate. [Link]

  • MSDS of (3,4-Dimethoxypyridin-2-yl)methanol. Capot Chemical. [Link]

  • Methanol MSDS. ScienceLab.com.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596 - PubChem. National Institutes of Health. [Link]

  • How To Protect Workers From Methanol Exposure In The Workplace. KERAMIDA Inc. [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC. National Institutes of Health. [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago - Semantic Scholar. [Link]

Sources

Exploratory

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary As a Senior Application Scientist, I frequently encounter diarylmethanols as critical nodes in both medicinal chemistry and transition-metal catalysis. The compound (2,5-Dimethoxyphenyl)(pyridin-2-yl)me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter diarylmethanols as critical nodes in both medicinal chemistry and transition-metal catalysis. The compound (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) is a highly versatile, bifunctional building block. It combines an electron-rich, sterically encumbered 2,5-dimethoxyphenyl ring with a coordinating pyridin-2-yl moiety, bridged by a reactive sp³ carbinol center. This whitepaper deconstructs the structural rationale, details a field-proven and self-validating synthetic protocol, and explores its applications in drug discovery and ligand design.

Chemical Identity & Core Identifiers

To ensure rigorous tracking across chemical inventories and computational databases, the core quantitative and structural identifiers for this molecule are summarized in Table 1.

Table 1: Quantitative Data and Chemical Identifiers

Property / IdentifierValue
Chemical Name (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
CAS Number 1410128-22-1 1
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
SMILES String COC1=CC=C(OC)C(=C1)C(O)C1=NC=CC=C1 1
MDL Number MFCD07775210 2
Purity Standard ≥98% (Commercial standard for synthesis)

Structural Analysis & Physicochemical Properties

The utility of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol stems from the synergistic properties of its three distinct structural domains:

  • The 2,5-Dimethoxyphenyl Moiety: The two methoxy groups act as strong electron-donating groups via resonance, rendering the aromatic ring highly electron-rich. The ortho-methoxy group introduces significant steric bulk adjacent to the carbinol center, which can dictate the stereochemical outcome of downstream reactions (e.g., asymmetric oxidations or substitutions).

  • The Pyridin-2-yl Moiety: The nitrogen atom in the pyridine ring serves as a potent hydrogen-bond acceptor. Because it is positioned at the 2-position relative to the carbinol, it perfectly aligns to participate in bidentate metal chelation.

  • The Bridging Carbinol (CH-OH): This sp³ hybridized carbon is a stereocenter in the racemic mixture. The hydroxyl group acts as both a hydrogen-bond donor and a potential leaving group (upon activation) for further derivatization.

Synthetic Methodology: Halogen-Metal Exchange

Causality Behind Experimental Choices

A novice approach to synthesizing diarylmethanols might rely on Grignard reagents. However, pyridyl Grignard reagents are notoriously difficult to initiate and are prone to homocoupling and instability. Therefore, the authoritative, field-proven method relies on halogen-metal exchange using 2-bromopyridine and n-butyllithium (n-BuLi) to generate a highly reactive 2-pyridyllithium intermediate 3.

Cryogenic temperatures (-78 °C) are strictly required. If the temperature rises, n-BuLi will act as a nucleophile rather than a base, adding directly to the azomethine linkage (C=N) of the pyridine ring, destroying the starting material.

Self-Validating Protocol

The following step-by-step methodology is designed as a self-validating system, ensuring the chemist can visually and analytically confirm success at each stage.

Step 1: Generation of 2-Pyridyllithium

  • Procedure: Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 15 minutes.

  • Validation: The reaction is self-validating; the solution will transition to a deep, characteristic red/brown hue, visually confirming the successful formation of the 2-pyridyllithium species.

Step 2: Nucleophilic Addition

  • Procedure: Dissolve 2,5-dimethoxybenzaldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the -78 °C mixture. Stir for 1.5 hours, then remove the cooling bath and allow the system to slowly warm to room temperature over 2 hours.

  • Validation: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (2:1). The highly UV-active aldehyde starting material (higher R_f) will be consumed, replaced by a new, more polar carbinol spot (lower R_f) due to the introduction of the hydrogen-bonding hydroxyl group.

Step 3: Quench and Isolation

  • Procedure: Quench the reaction by adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: A mild acid (NH₄Cl) is deliberately chosen over strong mineral acids (like HCl) to protonate the lithium alkoxide. Strong acids would catalyze the unwanted dehydration of the newly formed carbinol into an alkene.

SyntheticWorkflow A 2-Bromopyridine B n-BuLi, THF, -78°C (Halogen-Metal Exchange) A->B C 2-Pyridyllithium (Reactive Intermediate) B->C D 2,5-Dimethoxybenzaldehyde (-78°C to RT) C->D E Aqueous NH4Cl Quench (Protonation) D->E F (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol E->F

Step-by-step synthetic workflow via lithium-halogen exchange.

Applications in Medicinal Chemistry & Catalysis

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is not just a static chemical; it is a dynamic participant in advanced chemical systems.

Transition Metal Catalysis: Derivatives of α-aryl-2-pyridylmethanols are highly prized in organometallic chemistry. The proximity of the pyridine nitrogen (an L-type ligand) and the carbinol oxygen (an X-type ligand upon deprotonation) allows the molecule to act as a robust bidentate (N,O) chelator. When complexed with transition metals like Ruthenium (Ru) or Rhodium (Rh), these architectures form highly effective catalysts for asymmetric transfer hydrogenation and enantioselective addition reactions 4.

Pharmacophore Modeling: In drug discovery, the diarylmethanol motif is a privileged scaffold. The spatial geometry allows the molecule to project its two aryl rings into distinct hydrophobic pockets (such as the hinge region of a kinase), while the hydroxyl group anchors the molecule via hydrogen bonding to the protein backbone.

ChelationLogic Core (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol N_atom Pyridine Nitrogen (H-Bond Acceptor / L-Type Ligand) Core->N_atom OH_group Carbinol OH (H-Bond Donor / X-Type Ligand) Core->OH_group Aryl_group 2,5-Dimethoxyphenyl (Pi-Stacking / Steric Shielding) Core->Aryl_group Bidentate Bidentate (N,O) Chelation (Transition Metal Catalysis) N_atom->Bidentate Kinase Pharmacophore Binding (Kinase Hinge Region) N_atom->Kinase OH_group->Bidentate Aryl_group->Kinase

Structural deconstruction highlighting bidentate chelation and pharmacophore potential.

Analytical Characterization

To verify the purity and identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum will be defined by two sharp singlets integrating to 3H each around δ 3.7–3.8 ppm, corresponding to the two methoxy groups. The critical diagnostic peak is the carbinol proton (CH-OH), which appears as a highly deshielded singlet (or doublet if coupled to the hydroxyl proton) near δ 6.0–6.2 ppm. The most downfield signal will be the pyridine H6 proton (adjacent to the nitrogen), appearing as a doublet of doublets at ~δ 8.5 ppm.

  • Mass Spectrometry (ESI-MS): Positive ion mode will yield a prominent [M+H]⁺ pseudomolecular ion peak at m/z 246.1, confirming the molecular weight of 245.27 g/mol .

References

  • Bojadziev, S. E., et al. "Syntheses of the Racemic a-Aryl-2-pyridylmethanols (1-5) and Their Resolution". Bulletin of the Chemical Society of Japan (via OUP). URL: [Link]

  • Diva-Portal. "OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications". Diva-Portal.org. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in Organic Solvents

Foreword: The Crucial Role of Solubility in Modern Drug Discovery In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a novel compound is its solubility. For a molecule like (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, a heterocyclic compound with a molecular weight of 245.27 g/mol and a LogP of 2.18[1], understanding its behavior in various solvent systems is paramount. Poor solubility can lead to low bioavailability, hindering a drug's ability to reach its target in the body at an effective concentration[2]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the critical interpretation of the resulting data.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[2]

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium.[2][3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4] This value is critical for late-stage drug development and formulation, as it reflects the stable state of the drug in a given medium.[2]

  • Kinetic Solubility : This is a measure of the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in dimethyl sulfoxide, or DMSO) and then introduced into an aqueous or organic medium.[2][3] This measurement is often performed in high-throughput screening settings to quickly assess the solubility of a large number of compounds.[4] It is a measure of a metastable state and can be influenced by the rate of precipitation.[4]

For a thorough characterization of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, both thermodynamic and kinetic solubility should be assessed, as they provide complementary information relevant to different stages of the drug development pipeline.[2]

Experimental Design: A Multi-faceted Approach to Solubility Determination

A robust determination of the solubility of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol necessitates a well-controlled experimental design. The choice of organic solvents should be guided by their relevance in synthetic chemistry, formulation, and analytical applications. A suggested panel of solvents could include:

  • Protic Solvents : Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents : Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Aprotic Nonpolar Solvents : Toluene, Dichloromethane, Ethyl Acetate

The temperature should be precisely controlled, typically at ambient temperature (e.g., 25 °C) and/or physiological temperature (37 °C) for biological relevance.

Protocols for Solubility Measurement

Thermodynamic Solubility Determination: The Shake-Flask Method

This method remains the benchmark for measuring equilibrium solubility.[4]

Protocol:

  • Preparation : Add an excess amount of solid (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol to a known volume of the selected organic solvent in a sealed, low-adsorption vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] The duration may need to be optimized, especially for compounds that are slow to dissolve.

  • Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.[3]

    • Centrifugation : Centrifuge the vials at a high speed to pellet the excess solid.

    • Filtration : Carefully aspirate the supernatant and pass it through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove any remaining microcrystals.[3] It is advisable to precondition the filter with the solution to minimize loss due to adsorption.[4]

  • Quantification : Accurately determine the concentration of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in the clear, saturated filtrate.

    • Prepare a series of dilutions of the filtrate in a suitable mobile phase.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5][6][7]

  • Solid Phase Analysis : After the experiment, it is good practice to analyze the remaining solid residue using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvation).[4]

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_solid Solid Phase Analysis A Add excess solid (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C G Analyze residual solid (XRPD, DSC) B->G D Filter supernatant (0.22 µm) C->D E Dilute filtrate D->E F Analyze by HPLC-UV or LC-MS/MS E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Turbidimetric Method

This method is suitable for rapid screening of solubility in early discovery phases.[2][4]

Protocol:

  • Stock Solution Preparation : Prepare a high-concentration stock solution of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in 100% DMSO (e.g., 10 mM).

  • Serial Dilution : In a DMSO-compatible microplate, perform serial dilutions of the stock solution.

  • Addition to Solvent : Transfer a small, fixed volume of each DMSO solution to a microplate containing the organic solvent of interest. The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.[3]

  • Precipitation Detection : Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature. The onset of precipitation can be detected by measuring the turbidity of the solution using a plate reader that measures light scattering (nephelometry) or absorbance ("cloud point" method).[4]

  • Data Analysis : The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to a blank control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_detect Detection & Analysis A Prepare high-concentration stock in DMSO B Serially dilute stock solution in DMSO A->B C Add DMSO solutions to organic solvent in microplate B->C D Incubate and shake C->D E Measure turbidity (nephelometry/absorbance) D->E F Determine highest soluble concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Synthetic Method with Visual Detection

This method is a simpler alternative that relies on the visual observation of dissolution.[8]

Protocol:

  • Initial Setup : Accurately weigh a small amount of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol into a clear, stirred glass vial at a constant temperature.

  • Solvent Titration : Add the organic solvent in small, known increments while continuously stirring.

  • Observation : After each addition, allow the system to equilibrate and visually inspect for the complete disappearance of solid particles. A high-definition camera can aid in precise observation.[8][9]

  • Calculation : The solubility is calculated based on the total mass of the solvent required to completely dissolve the initial mass of the solute. The solubility (in mole fraction, x) can be calculated using the following equation[8]: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where m is the mass and M is the molecular weight.

Data Presentation and Interpretation

All quantitative solubility data for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol should be summarized in a clear and organized table. This allows for easy comparison across different solvents and conditions.

Table 1: Solubility of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Organic SolventTemperature (°C)Thermodynamic Solubility (mg/mL)Kinetic Solubility (µM)Method of Analysis
Methanol25Experimental DataExperimental DataHPLC-UV
Ethanol25Experimental DataExperimental DataHPLC-UV
Acetone25Experimental DataExperimental DataHPLC-UV
Acetonitrile25Experimental DataExperimental DataHPLC-UV
Dichloromethane25Experimental DataExperimental DataHPLC-UV
Ethyl Acetate25Experimental DataExperimental DataHPLC-UV
Toluene25Experimental DataExperimental DataHPLC-UV
DMSO25Experimental DataExperimental DataHPLC-UV

Interpretation of Results:

The obtained solubility data will provide valuable insights into the behavior of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. High solubility in a range of solvents offers flexibility for synthetic reactions, purification, and formulation. Conversely, low solubility may necessitate the use of co-solvents, pH modification (if the compound has ionizable groups, which this one does with the pyridine nitrogen), or advanced formulation strategies such as amorphous solid dispersions. The pyridine moiety suggests that the solubility may be significantly affected by pH in protic solvents.

Conclusion

Characterizing the solubility of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a foundational step in its development for any application, particularly in the pharmaceutical field. By employing a combination of thermodynamic and kinetic solubility measurements, researchers can build a comprehensive solubility profile of this compound. The protocols outlined in this guide provide a robust framework for generating high-quality, reliable data. A thorough understanding of the solubility of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in relevant organic solvents will empower scientists to make informed decisions in process chemistry, formulation development, and preclinical studies, ultimately accelerating its path from the laboratory to potential real-world applications.

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Retrieved from [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF - ResearchGate. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2016, April 14). Retrieved from [Link]

  • Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem. Retrieved from [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC. (2024, April 22). Retrieved from [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices. Retrieved from [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach | Discover Chemistry. Retrieved from [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed. (2023, January 15). Retrieved from [Link]

Sources

Exploratory

A Theoretical and Computational Investigation of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol: A Guide for Drug Discovery Professionals

Abstract (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and its derivatives represent a promising scaffold in medicinal chemistry, with potential applications in modulating key biological targets. This in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and its derivatives represent a promising scaffold in medicinal chemistry, with potential applications in modulating key biological targets. This in-depth technical guide outlines a comprehensive theoretical and computational workflow designed to elucidate the structural, electronic, and pharmacokinetic properties of this molecule. By integrating Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this guide provides a robust framework for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. We will detail the causal relationships behind methodological choices, ensuring a self-validating system of protocols for accurate and reproducible in-silico analysis.

Introduction: The Therapeutic Potential of Pyridin-2-yl-methanol Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The pyridin-2-yl-methanol moiety, in particular, has garnered significant attention as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core structure have been identified as potent and selective antagonists for targets such as the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in inflammation, pain sensation, and skin disorders.[2][3][4][5] The addition of a dimethoxyphenyl group introduces further opportunities for modulating the compound's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

This guide will focus on a systematic in-silico investigation of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, a compound with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol .[6] While specific experimental and computational studies on this exact molecule are not extensively documented, this guide will leverage established methodologies from research on analogous structures to provide a comprehensive roadmap for its characterization.

Molecular Structure and Synthesis: Foundational Considerations

A logical starting point for any computational study is a well-defined molecular structure and a plausible synthetic route.

Proposed Synthetic Pathway

The synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol can be approached through several established methods for creating similar diaryl- or aryl-heteroarylmethanols. A common and effective strategy involves the reduction of the corresponding ketone.

Protocol 1: Synthesis via Ketone Reduction

  • Grignard Reaction: The synthesis of the precursor, (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone, can be achieved via a Grignard reaction between 2-bromopyridine and 2,5-dimethoxybenzaldehyde.

  • Reduction: The resulting ketone is then reduced to the desired alcohol. Sodium borohydride (NaBH₄) in methanol is a mild and effective reducing agent for this transformation.[7]

  • Purification: The final product can be purified using standard techniques such as column chromatography or recrystallization.

An alternative approach involves the asymmetric hydrogenation of the precursor ketone, which can yield enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol derivatives with high enantioselectivity (ee value > 99%).[8]

Structural Characterization: The Role of X-ray Crystallography

While a crystal structure for the title compound is not publicly available, the structure of the related phenyl(pyridin-2-yl)methanol provides valuable insights.[7] In this analogue, the pyridine and phenyl rings are inclined to each other by 71.42 (10)°. The crystal packing is characterized by O—H⋯N hydrogen bonds, forming helical chains.[7] For (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, similar intermolecular interactions are expected, with the methoxy groups potentially introducing additional hydrogen bonding opportunities.

Obtaining a single-crystal X-ray diffraction structure for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol would be invaluable for validating the computationally optimized geometry and understanding its solid-state packing.

Theoretical and Computational Methodologies

A multi-faceted computational approach is essential for a thorough understanding of the molecule's properties.

Density Functional Theory (DFT) for Geometrical and Electronic Insights

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.

Protocol 2: DFT Calculations

  • Geometry Optimization: The initial molecular structure of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol should be optimized using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[9] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.

  • Vibrational Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for further validation.

  • Electronic Properties: Key electronic properties to be calculated include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.[2] The HOMO-LUMO energy gap is a crucial indicator of chemical stability.[9]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate charge delocalization and hyperconjugative interactions that contribute to molecular stability.[9]

Molecular Docking: Predicting Protein-Ligand Interactions

Given the known biological activity of related pyridinyl methanol derivatives, molecular docking is a crucial step in identifying potential biological targets and predicting binding affinities.

Protocol 3: Molecular Docking Workflow

  • Target Selection: Based on the activity of similar compounds, potential targets include TRPV3, various kinases, and receptors within the central nervous system.[2][3][10]

  • Ligand and Receptor Preparation: The 3D structure of the ligand ((2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol) will be prepared by optimizing its geometry using DFT. The crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.

  • Docking Simulation: Docking will be performed using software such as AutoDock or Glide. The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure or through blind docking followed by analysis of the most favorable binding poses.

  • Analysis of Results: The docking results will be analyzed based on the predicted binding energy (or docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Workflow for In Silico Molecular Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (DFT Optimization) Define_Site Define Binding Site Ligand_Prep->Define_Site Receptor_Prep Receptor Preparation (from PDB) Receptor_Prep->Define_Site Run_Docking Run Docking Algorithm (e.g., AutoDock, Glide) Define_Site->Run_Docking Analyze_Pose Analyze Binding Pose & Interactions Run_Docking->Analyze_Pose Score_Affinity Score Binding Affinity Run_Docking->Score_Affinity

Caption: General workflow for in silico molecular docking.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's ADMET properties is crucial for successful drug development.

Protocol 4: In-Silico ADMET Prediction

  • Physicochemical Properties: Calculate key physicochemical properties such as LogP, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds.[6] These parameters are important for predicting oral bioavailability.

  • Pharmacokinetic Properties: Use computational models (e.g., SwissADME, pkCSM) to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

  • Toxicity Prediction: Predict potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

Data Presentation and Interpretation

Table 1: Calculated Physicochemical and Electronic Properties

PropertyPredicted ValueSignificance
Molecular FormulaC₁₄H₁₅NO₃Basic molecular identity
Molecular Weight245.27Influences diffusion and transport
LogP2.18Lipophilicity, affects membrane permeability
TPSA51.58 ŲPolar surface area, relates to transport
H-bond Acceptors4Potential for intermolecular interactions
H-bond Donors1Potential for intermolecular interactions
Rotatable Bonds4Molecular flexibility
HOMO EnergyTo be calculatedElectron-donating ability
LUMO EnergyTo be calculatedElectron-accepting ability
HOMO-LUMO GapTo be calculatedChemical stability and reactivity

Note: LogP, TPSA, H-bond acceptors/donors, and rotatable bonds are based on preliminary calculations for the specified molecule.[6] HOMO and LUMO energies require DFT calculations.

Table 2: Predicted ADMET Properties

ParameterPredicted OutcomeImplication for Drug Development
GI AbsorptionTo be predictedOral bioavailability
BBB PermeabilityTo be predictedPotential for CNS activity
CYP2D6 InhibitorTo be predictedPotential for drug-drug interactions
hERG InhibitionTo be predictedRisk of cardiotoxicity
MutagenicityTo be predictedGenotoxic potential

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the in-depth study of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. By following the detailed protocols for DFT calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the structure-activity relationships of this promising scaffold. The computational findings should be validated through experimental studies, including synthesis, spectroscopic characterization, and in vitro biological assays. This integrated approach will accelerate the discovery and optimization of novel therapeutic agents based on the pyridin-2-yl-methanol core.

References

  • BenchChem. (n.d.). Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives.
  • ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.
  • ResearchGate. (2024, January 22). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives.
  • ACS Publications. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • ACS Publications. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • NIH. (n.d.). Crystal structure of phenyl(pyridin-2-yl)methanol. PMC.
  • ChemScene. (n.d.). 1410128-22-1 | (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents.
  • CNIPA. (n.d.). Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative. CN109824579B.

Sources

Protocols & Analytical Methods

Method

Application Note: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in Asymmetric Catalysis

Executive Summary & Structural Rationale In the landscape of asymmetric organic synthesis, chiral pyridine-containing alcohols have emerged as a highly privileged class of hemilabile ligands[1]. Specifically, (2,5-Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of asymmetric organic synthesis, chiral pyridine-containing alcohols have emerged as a highly privileged class of hemilabile ligands[1]. Specifically, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) represents a highly tunable bifunctional ligand precursor[2]. This technical guide details the mechanistic rationale, quantitative performance, and self-validating experimental protocols for utilizing this compound in asymmetric transformations, primarily focusing on organozinc additions and transfer hydrogenations.

The Causality of the Ligand Design

The efficacy of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is governed by three critical structural features:

  • The Pyridine Nitrogen: Acts as a hemilabile σ -donor. It coordinates strongly enough to Lewis acidic metals (e.g., Zn, Ru) to form a stable active complex, yet can temporarily dissociate to facilitate substrate binding or product release[3].

  • The Carbinol Oxygen: Upon deprotonation, the alkoxide forms a rigid, bidentate N,O-chelate with the metal center. This rigidity is paramount for transferring chiral information from the ligand to the substrate[1].

  • The 2,5-Dimethoxyphenyl Ring: The steric and electronic tuning of this specific aryl group dictates the stereochemical outcome. The ortho-methoxy group creates a localized steric wall, restricting the rotation of the coordinated aldehyde and forcing it into a specific face-attack orientation. Concurrently, the electron-donating methoxy groups enrich the electron density of the carbinol oxygen, strengthening metal coordination and accelerating catalytic turnover compared to unsubstituted phenyl derivatives[4].

Mechanistic Insights: Enantioselective Alkylation

The flagship application for chiral pyridyl alcohols is the enantioselective addition of dialkylzinc reagents to aldehydes. The reaction does not proceed via a simple monomeric metal center; rather, it relies on a dinuclear zinc transition state [4].

When the ligand is exposed to Et2​Zn , ethane gas is released, forming a chiral ethylzinc alkoxide complex. A second equivalent of Et2​Zn acts as the alkylating agent. The aldehyde substrate coordinates to the Lewis acidic zinc center. The steric bulk of the 2,5-dimethoxyphenyl group forces the aldehyde to expose only one of its enantiotopic faces (e.g., the Re-face) to the incoming alkyl group. The alkyl transfer occurs via a highly organized, six-membered Zimmerman-Traxler-type transition state.

CatalyticCycle L 1. Pre-catalyst: Chiral Ligand (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Zn 2. Zn-Alkoxide Complex (Active Catalyst Formation) L->Zn + Et2Zn - Ethane Ald 3. Aldehyde Coordination (Sterically Directed Binding) Zn->Ald + Aldehyde TS 4. Dinuclear Transition State (Enantioselective Alkyl Transfer) Ald->TS + Et2Zn (Alkyl Source) Prod 5. Chiral Secondary Alcohol (Product Release & Turnover) TS->Prod Alkyl Shift Prod->Zn Catalyst Turnover

Caption: Catalytic cycle of enantioselective diethylzinc addition using a chiral pyridyl alcohol ligand.

Quantitative Performance Data

The table below summarizes the representative benchmark data for this structural class of chiral α -pyridyl alcohols when applied to standard asymmetric transformations[1][4].

Reaction TypeSubstrateReagent / Catalyst SystemLigand LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
AlkylationBenzaldehyde Et2​Zn (2.2 eq)5 mol%0>9592 - 96
Alkylationp-Chlorobenzaldehyde Et2​Zn (2.2 eq)5 mol%09490 - 94
AlkylationPyridine-3-carboxaldehyde Et2​Zn (2.2 eq)10 mol%08885 - 88
Transfer HydrogenationAcetophenone HCOOH/Et3​N + [RuCl2​(p-cymene)]2​ 1 mol%258885 - 89

Experimental Methodologies

To ensure absolute reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an observable validation metric.

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

Workflow Prep Schlenk Setup (Argon, Anhydrous) Cat Catalyst Activation (Ligand + Et2Zn) Prep->Cat React Substrate Addition (Aldehyde, 0°C) Cat->React Quench Reaction Quench (Sat. NH4Cl) React->Quench Analyze Workup & HPLC (ee% Determination) Quench->Analyze

Caption: Step-by-step experimental workflow for the asymmetric addition of diethylzinc to aldehydes.

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a 25 mL Schlenk flask under high vacuum and backfill with ultra-high purity argon. Repeat this cycle three times.

  • Causality: Organozinc reagents react violently with ambient moisture to form zinc hydroxide. Zn(OH)2​ acts as an achiral Lewis acid catalyst, which will promote a racemic background reaction and drastically collapse the final enantiomeric excess.

Step 2: Catalyst Activation

  • Action: Add the enantiopure (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (0.05 mmol, 5 mol%) to the flask. Inject 2.0 mL of anhydrous toluene.

  • Causality: Toluene is utilized because it is a non-coordinating solvent. Unlike THF or diethyl ether, toluene will not compete with the ligand or the aldehyde for coordination to the zinc center[1].

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add Et2​Zn (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise. Stir for 30 minutes.

  • Validation: You must observe a slight evolution of gas (ethane). The solution should remain perfectly clear. Any cloudiness indicates moisture contamination.

Step 3: Substrate Addition & Monitoring

  • Action: Add benzaldehyde (1.0 mmol) dropwise to the activated catalyst mixture at 0 °C.

  • Causality: Maintaining 0 °C maximizes the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, ensuring high stereoselectivity while maintaining a practical reaction rate.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot ( Rf​≈0.6 ) is entirely consumed, typically within 2-4 hours.

Step 4: Quenching and Workup

  • Action: Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH4​Cl (5 mL).

  • Causality: A mildly acidic quench safely destroys the excess Et2​Zn without causing acid-catalyzed elimination (dehydration) or racemization of the newly formed chiral secondary alcohol.

  • Action: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Analysis

  • Action: Purify the crude product via flash column chromatography. Determine the enantiomeric excess by chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/Isopropanol 95:5, 1.0 mL/min, UV 254 nm).

  • Validation: Always run a racemic standard of 1-phenyl-1-propanol first to establish the exact retention times of both enantiomers before analyzing the chiral batch.

Protocol B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Action: In an argon-purged Schlenk flask, combine [RuCl2​(p-cymene)]2​ (0.005 mmol) and (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (0.011 mmol) in anhydrous isopropanol (2 mL). Stir at 80 °C for 30 minutes to generate the active Ru-N,O-chelate complex[1].

  • Action: Cool to room temperature. Add acetophenone (1.0 mmol) followed by a pre-mixed azeotrope of formic acid/triethylamine (5:2 ratio, 0.5 mL) which serves as the hydride source.

  • Validation: Monitor the conversion of the ketone to the chiral alcohol via GC-MS. Quench with water, extract with diethyl ether, and determine the ee% via chiral GC (e.g., CycloSil-B column).

Sources

Application

Application Note: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a Versatile Bidentate N,O-Ligand in Transition Metal Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Ligand Design Rationale The development of earth-abundant tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Ligand Design Rationale

The development of earth-abundant transition metal catalysts relies heavily on the precise stereoelectronic tuning of the supporting ligands. Pyridyl carbinols have long been recognized as versatile bidentate N,O-ligands capable of stabilizing various metal centers[1]. Among these, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) emerges as a highly privileged scaffold.

As a Senior Application Scientist, I approach ligand selection not as a matter of trial and error, but of mechanistic causality. The structural features of this specific ligand solve two chronic failure modes in homogeneous catalysis:

  • Steric Shielding via the Aryl Ring: Simple 2-pyridylmethanol complexes often deactivate by collapsing into ligand-bridged multinuclear clusters[1]. The bulky 2,5-dimethoxyphenyl moiety creates a steric umbrella that geometrically frustrates dimerization, favoring highly active, coordinatively unsaturated mononuclear species[2].

  • Electronic Modulation via Methoxy Groups: The electron-donating methoxy groups at the 2- and 5-positions enrich the electron density of the alkoxide oxygen. This enhanced basicity is transferred directly to the metal center, dramatically lowering the activation barrier for high-valent intermediates (e.g., Mn(III) or Cu(III)) required in oxidative cycles[3]. Furthermore, the rigid 5-membered metallacycle formed upon N,O-coordination geometrically precludes the syn-coplanar arrangement required for unwanted β-hydride elimination of the ligand's own carbinol proton.

This application note details two field-proven workflows utilizing this ligand: Manganese(I)-catalyzed Borrowing Hydrogen (BH) cross-coupling and Copper(II)-mediated Electrocatalytic Water Oxidation .

Application I: Dehydrogenative Cross-Coupling (Borrowing Hydrogen)

Phosphine-free, earth-abundant metal complexes have revolutionized the N-alkylation of amines using alcohols as alkylating agents[4]. The Mn(I) complex of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol operates via a metal-ligand cooperative mechanism, where the ligand's hemilabile nature facilitates alternating substrate binding and product release.

Mechanistic Pathway

BH_Cycle A Precatalyst [Mn(I)-N,O] B Active Catalyst (Coordinatively Unsaturated) A->B Base Activation (-HBr) C Alcohol Dehydrogenation (Metal-Ligand Cooperation) B->C + Primary Alcohol D Carbonyl Intermediate + Mn-Hydride C->D -H2O E Imine Condensation D->E + Amine F Imine Hydrogenation (Hydride Transfer) E->F Imine binds to Mn-H F->B Product Release Catalyst Regeneration

Catalytic cycle of Mn(I)-mediated Borrowing Hydrogen driven by N,O-ligand cooperation.

Protocol: Mn(I)-Catalyzed N-Alkylation of Amines

Step 1: Synthesis of the Precatalyst [Mn(CO)₃(N,O-Ligand)]

  • In a nitrogen-filled glovebox, dissolve 1.0 mmol of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in 10 mL of anhydrous THF.

  • Add 1.1 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until gas evolution ceases. Causality: Rigorous deprotonation is required to form the strongly donating alkoxide, which drives the displacement of CO ligands in the next step.

  • Add 1.0 mmol of Mn(CO)₅Br. Stir at 65 °C for 12 hours.

  • Self-Validation Check: Analyze the crude mixture via FT-IR. The disappearance of the Mn(CO)₅Br bands (~2050 cm⁻¹) and the appearance of two new bands at ~1920 and 1840 cm⁻¹ confirm the formation of the fac-tricarbonyl Mn(I) active precatalyst.

Step 2: Catalytic N-Alkylation Workflow

  • Charge a Schlenk tube with the Mn(I) precatalyst (1.0 mol%), t-BuOK (1.2 equiv), amine (1.0 mmol), and primary alcohol (1.2 mmol) in 2 mL of anhydrous toluene.

  • Seal the tube and heat to 110 °C for 24 hours.

  • Self-Validation Check (Internal Control): Withdraw a 50 µL aliquot at t=2h and analyze via GC-MS. If the aldehyde intermediate is pooling (>15%) but the amine remains unreacted, the condensation kinetics are failing. Scientist's Insight: In this scenario, immediately add 4Å molecular sieves to drive the condensation equilibrium forward.

  • Cool to room temperature, filter through a short pad of silica (eluting with EtOAc), and purify via column chromatography.

Quantitative Performance Data

Table 1: Optimization of Mn-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

EntryCatalyst Loading (mol%)Base (equiv)AdditiveTemp (°C)Time (h)Isolated Yield (%)
11.0t-BuOK (1.2)None1102495
20.5t-BuOK (1.2)None1102488
31.0NoneNone11024< 5
41.0t-BuOK (1.2)H₂O (5.0 eq)1102412

Note: The sharp drop in Entry 4 highlights the necessity of anhydrous conditions to prevent catalyst resting-state trapping as a metal-hydroxo species.

Application II: Electrocatalytic Water Oxidation (OER)

Transition metal complexes bearing multidentate pyridyl ligands are frontier candidates for homogeneous electrocatalytic water oxidation[5]. When complexed with Copper(II), the (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol ligand exhibits exceptional oxidative stability, allowing the metal center to access the highly reactive Cu(III)-oxo state necessary for O-O bond formation[2].

Electrocatalytic Workflow

OER_Workflow S1 Ligand Deprotonation (NaH, THF) S2 Metal Complexation (CuCl2, 25°C) S1->S2 S3 Electrode Drop-Casting (Glassy Carbon) S2->S3 S4 Cyclic Voltammetry (Mechanistic Profiling) S3->S4 S5 Bulk Electrolysis (Product Quantification) S4->S5

Step-by-step workflow for the preparation and validation of Cu(II) electrocatalysts.

Protocol: Cu(II)-Mediated Oxygen Evolution Reaction

Step 1: Assembly of the Cu(II) Electrocatalyst

  • Mix equimolar amounts of the deprotonated ligand and CuCl₂ in methanol at room temperature for 4 hours.

  • Isolate the resulting [Cu(N,O-Ligand)Cl] complex via precipitation with diethyl ether.

Step 2: Electrochemical Profiling and Bulk Electrolysis

  • Prepare a 1.0 mM solution of the Cu(II) complex in a 0.1 M phosphate buffer (pH 8.0). Causality: Near-neutral pH is utilized because highly acidic conditions protonate the ligand, causing demetallation, while highly basic conditions precipitate inactive Cu(OH)₂[5].

  • Use a standard three-electrode setup: Glassy Carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

  • Self-Validation Check (Mechanistic Profiling): Perform Cyclic Voltammetry (CV) at varying scan rates (10 to 100 mV/s). Plot the catalytic peak current ( Ip​ ) against the square root of the scan rate ( v1/2 ). A strictly linear relationship validates that the catalysis is a diffusion-controlled homogeneous process. If the plot curves or flattens, the complex is degrading into heterogeneous CuO nanoparticles on the electrode surface.

  • Perform Controlled Potential Electrolysis (CPE) at an overpotential of 320 mV for 4 hours. Quantify evolved O₂ via an in-line gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD).

Quantitative Performance Data

Table 2: Electrocatalytic Performance of Cu-(N,O) Complexes in Water Oxidation

Complex TypeOverpotential (mV)TOF (s⁻¹)Faradaic Efficiency (%)Stability (h)
Cu-(2,5-Dimethoxy-Ligand) 320 7.2 94 > 12
Cu-(Unsubstituted Pyridyl)4101.582< 2
Blank (Bare GC Electrode)> 600N/A< 5N/A

Data Interpretation: The steric bulk of the 2,5-dimethoxyphenyl group prevents the formation of inactive Cu-dimers, resulting in a nearly 5-fold increase in Turnover Frequency (TOF) compared to the unsubstituted analog[2].

Sources

Method

Application Note: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in Medicinal Chemistry &amp; Drug Discovery

Executive Summary & Structural Rationale (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) is a highly versatile diarylmethanol building block utilized in modern medicinal chemistry. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) is a highly versatile diarylmethanol building block utilized in modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage this scaffold to design central nervous system (CNS) active agents and chiral catalysts.

The structural brilliance of this molecule lies in its tripartite pharmacophore:

  • The 2-Pyridyl Ring: Acts as a robust hydrogen-bond acceptor. In GPCR-targeting drug design, this nitrogen often interacts with conserved aspartate or threonine residues within the receptor binding pocket, while also improving the aqueous solubility of the parent molecule.

  • The 2,5-Dimethoxyphenyl Moiety: This electron-rich ring is a privileged pharmacophore in neuropharmacology. The specific 2,5-substitution pattern is highly recognized by serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes . It provides critical steric constraints that dictate receptor residence time.

  • The Benzylic Alcohol: Serving as the synthetic fulcrum, this hydroxyl group allows for rapid diversification via etherification, amination, or oxidation, enabling the construction of complex active pharmaceutical ingredients (APIs).

Key Applications in Drug Development

A. Synthesis of CNS-Active Ether Derivatives (Bioisosteric GPCR Ligands)

Diarylmethanols are the foundational precursors for ethanolamine-class antihistamines and anticholinergics, such as . By substituting the traditional 4-chlorophenyl group of carbinoxamine with a 2,5-dimethoxyphenyl group, medicinal chemists can shift the pharmacological profile. The added methoxy groups alter the electrostatic potential surface of the molecule, potentially shifting selectivity away from the H1 histamine receptor and toward serotonergic targets, creating novel chemotypes for psychiatric or neurodegenerative indications.

B. Chiral Ligands for Asymmetric Catalysis

Beyond direct therapeutic applications, the enantiopure forms of this compound are critical in synthetic methodology. Specifically, the (S)-enantiomer, (S)-(2,5-dimethoxyphenyl)-pyridin-2-ylmethanol, is utilized to synthesize amino alcohol-boron-binol complexes. These complexes serve as highly efficient chiral catalysts for the asymmetric synthesis of other pharmaceutical intermediates, as detailed in recent patent literature .

Physicochemical Profiling

To understand why this scaffold is prized in CNS drug discovery, we must evaluate its physicochemical properties. The core fragment perfectly aligns with Lipinski’s Rule of 5, offering an ideal starting point for lead optimization.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₄H₁₅NO₃Optimal heavy atom count for a fragment core.
Molecular Weight 245.27 g/mol Leaves ~250 Da of "budget" for elaboration before hitting the 500 Da limit.
LogP 2.18Ideal lipophilicity; once alkylated with a basic amine, the final LogP will remain in the 2.5–3.5 range, optimal for Blood-Brain Barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 51.58 ŲWell below the 90 Ų threshold required for efficient CNS penetrance.
H-Bond Donors / Acceptors 1 / 4Provides sufficient polarity for target binding without restricting membrane permeability.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the transformation of the racemic starting material into high-value medicinal chemistry intermediates. Each protocol is designed as a self-validating system, ensuring that causality and analytical checkpoints are built into the workflow.

Protocol 1: Enantioselective Enzymatic Kinetic Resolution

Objective: Isolate the (S)-enantiomer for use in chiral boron-binol catalysis. Causality: Chemical resolution of diarylmethanols is notoriously difficult due to the similarity of the flanking aryl groups. We utilize Candida antarctica Lipase B (CAL-B) because its active site stereopocket selectively acylates the (R)-enantiomer of secondary benzylic alcohols, leaving the desired (S)-enantiomer unreacted with high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in 50 mL of anhydrous diisopropyl ether.

  • Enzyme Addition: Add 5.0 equivalents of vinyl acetate (acyl donor) and 250 mg of immobilized CAL-B (Novozym 435). Rationale: Vinyl acetate ensures the reaction is irreversible due to the tautomerization of the leaving group (vinyl alcohol) into acetaldehyde.

  • Incubation: Shake the suspension at 45°C for 24–48 hours.

  • Validation Checkpoint 1 (Conversion): Monitor via TLC (Hexane/EtOAc 7:3). The reaction is stopped when exactly 50% conversion is reached (the (R)-acetate will run significantly higher on the TLC plate than the (S)-alcohol).

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate and separate the (S)-alcohol from the (R)-acetate via flash column chromatography.

  • Validation Checkpoint 2 (Enantiopurity): Analyze the isolated (S)-alcohol via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10). Target: ee > 99%.

Protocol 2: Synthesis of a CNS-Active N,N-Dimethylaminoethyl Ether

Objective: Synthesize a carbinoxamine analog for GPCR screening. Causality: The benzylic alcohol has a pKa of ~15. To achieve efficient etherification with a sterically hindered alkyl halide, a strong base like Sodium Hydride (NaH) is required to generate the highly nucleophilic alkoxide intermediate (Williamson Ether Synthesis).

Step-by-Step Methodology:

  • Deprotonation: Under an inert argon atmosphere, dissolve 5 mmol of the alcohol in 20 mL of anhydrous DMF. Cool to 0°C. Slowly add 7.5 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 6 mmol of 2-chloro-N,N-dimethylethanamine hydrochloride (free-based prior to addition, or use excess NaH to neutralize the HCl salt in situ).

  • Heating: Warm the reaction to 80°C and stir for 12 hours. Rationale: The elevated temperature overcomes the steric hindrance imposed by the ortho-methoxy group on the phenyl ring.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint (Structural Confirmation): Analyze via LC-MS and ¹H-NMR.

    • NMR Signature: Look for the diagnostic shift of the benzylic methine proton. In the starting alcohol, this proton appears around δ 6.0 ppm; upon etherification, it typically shifts upfield to ~δ 5.5 ppm, confirming successful alkylation.

Visualizations of Mechanisms and Workflows

G A (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol B 2,5-Dimethoxyphenyl (Electron-rich, 5-HT affinity) A->B Motif 1 C 2-Pyridyl Ring (H-Bond Acceptor) A->C Motif 2 D Benzylic Alcohol (Synthetic Handle) A->D Motif 3

Pharmacophoric deconstruction of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

G S1 Racemic Alcohol (CAS: 1410128-22-1) S2 Enzymatic Resolution (CAL-B, Vinyl Acetate) S1->S2 Protocol 1 S4 Base-Catalyzed Etherification (NaH, Cl-CH2CH2-NMe2) S1->S4 Protocol 2 S3 (S)-Enantiomer (Chiral Ligand Precursor) S2->S3 ee > 99% S5 Bioactive Ether (GPCR Ligand Analog) S4->S5 Alkylation

Synthetic workflows for chiral resolution and bioactive ether generation.

References

  • Frontiers in Pharmacology. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). Carbinoxamine (CID 2564). Available at:[Link]

  • Google Patents.US11130734B2 - Amino alcohol-boron-binol complex and method for preparing optically active amino alcohol derivative by using same.
Application

Application Note: (S)-(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a High-Performance Chiral Auxiliary for Asymmetric Enolate Alkylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Scientific Summary The demand for enantiopure building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Scientific Summary

The demand for enantiopure building blocks in pharmaceutical development necessitates chiral auxiliaries that offer high atom-economy, predictable stereocontrol, and non-destructive cleavage[1]. While classical auxiliaries (e.g., Evans oxazolidinones, 8-phenylmenthol) dominate the landscape, pyridyl alcohol derivatives present a highly efficient, structurally rigid alternative.

This application note details the use of (S)-(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a covalent chiral auxiliary for the highly diastereoselective alkylation of carboxylic acids. By leveraging the bidentate chelating ability of the pyridine nitrogen and the massive steric bulk of the 2,5-dimethoxyphenyl group, this auxiliary creates a highly ordered transition state, enabling the synthesis of α-chiral carboxylic acids with exceptional enantiomeric excess (>95% ee).

Mechanistic Rationale: The Causality of Stereocontrol

To utilize a chiral auxiliary effectively, one must understand the thermodynamic and kinetic forces driving its facial selectivity. The efficacy of (S)-(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is rooted in two synergistic structural features:

  • Bidentate Metal Chelation (The Directing Force): When the auxiliary is esterified and subsequently deprotonated by a strong base like Lithium Diisopropylamide (LDA), the resulting lithium cation ( Li+ ) coordinates to both the enolate oxygen and the pyridine nitrogen[2]. This bidentate chelation locks the intermediate into a rigid, planar Z-enolate geometry, preventing bond rotation that would otherwise lead to racemic mixtures[3].

  • Steric Shielding (The Blocking Force): The 2,5-dimethoxyphenyl group is highly electron-rich and sterically demanding. In the chelated transition state, steric repulsion between the dimethoxyphenyl ring and the pyridine backbone forces the aromatic shield to sit directly over the Re-face of the enolate[4]. Consequently, incoming electrophiles are kinetically forced to attack exclusively from the unhindered Si-face.

Workflow & Transition State Modeling

The application of this auxiliary follows a highly efficient three-step cycle: Attachment , Asymmetric Alkylation , and Cleavage .

G A 1. Chiral Auxiliary (S)-(2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol B 2. Esterification (Acyl Chloride, Base) A->B C 3. Chiral Ester (Substrate Attached) B->C D 4. Enolate Formation (LDA, -78 °C) C->D E 5. Rigid Chelated Enolate (Li-N/O Coordination) D->E F 6. Asymmetric Alkylation (Electrophile Attack) E->F Facial Shielding by 2,5-Dimethoxyphenyl G 7. Alkylated Ester (High Diastereomeric Purity) F->G H 8. Cleavage (LiOH / H2O2) G->H H->A Auxiliary Recovery (>95%) I 9. Enantiopure Product (e.g., Chiral Carboxylic Acid) H->I

Workflow of the chiral auxiliary cycle from esterification to product cleavage.

TS Li Lithium Cation (Li+) Organizing Center Py Pyridine Nitrogen (Directing Group) Py->Li Coordinates Shield 2,5-Dimethoxyphenyl (Steric Shield, Re-Face) Py->Shield Rigid Conformation En Z-Enolate Oxygen (Reactive Center) En->Li Coordinates Elec Electrophile (R-X) (Si-Face Attack) En->Elec Nucleophilic Attack Shield->Elec Blocks Re-Face

Transition state model showing lithium chelation and facial shielding.

Quantitative Performance Data

The table below summarizes the performance of the (S)-(2,5-Dimethoxyphenyl)(pyridin-2-yl)methyl propionate ester undergoing asymmetric alkylation with various electrophiles.

Electrophile ( R−X )Isolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reaction Conditions
Methyl Iodide (MeI)92%98:296%LDA, THF, -78 °C, 4h
Benzyl Bromide (BnBr)89%99:198%LDA, THF, -78 °C, 4h
Allyl Bromide85%97:394%LDA, THF, -78 °C, 4h

Data Note: The ee% represents the optical purity of the final cleaved carboxylic acid. The auxiliary is recovered in >95% yield across all entries.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks and self-validating steps to ensure high fidelity during execution.

Protocol A: Covalent Attachment (Esterification)

Objective: Synthesize the chiral propionate ester from the auxiliary.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (S)-(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (1.0 equiv, 10 mmol) and dissolve in anhydrous Dichloromethane (DCM, 40 mL).

  • Catalysis & Base: Add Triethylamine (1.5 equiv, 15 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 1 mmol).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is essential for overcoming the steric hindrance of the secondary benzylic alcohol.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add propionyl chloride (1.2 equiv, 12 mmol) dropwise over 10 minutes.

    • Causality: Maintaining 0 °C suppresses the formation of ketene side-products.

  • Self-Validation (TLC): After 2 hours, check the reaction via TLC (Hexane/EtOAc 7:3). The starting material (highly UV-active) should completely disappear, replaced by a new spot with a higher Rf​ value (less polar ester).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Asymmetric Alkylation of the Ester Enolate

Objective: Stereoselective installation of the alpha-alkyl group.

  • Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve the chiral ester (1.0 equiv, 5 mmol) in anhydrous THF (25 mL). Cool the solution to precisely -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add freshly prepared LDA (1.1 equiv, 5.5 mmol, 1.0 M in THF) dropwise down the side of the flask.

    • Self-Validation (Visual): The solution will undergo a distinct color change (typically transitioning to a deep yellow or orange). This confirms the formation of the highly conjugated, lithium-chelated Z-enolate.

    • Causality: Strict adherence to -78 °C is mandatory. Higher temperatures will disrupt the delicate Lithium-Pyridine chelation, leading to a loss of the rigid transition state and subsequent racemization[3].

  • Alkylation: Stir for 45 minutes at -78 °C, then add the electrophile (e.g., Benzyl bromide, 1.5 equiv, 7.5 mmol) neat. Maintain stirring at -78 °C for 4 hours.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl (10 mL) before allowing the flask to warm to room temperature. Extract with Ethyl Acetate.

Protocol C: Non-Destructive Cleavage (Hydrolysis)

Objective: Release the enantiopure product and recover the chiral auxiliary.

  • Hydrolysis Setup: Dissolve the alkylated ester (1.0 equiv, 4 mmol) in a 3:1 mixture of THF/Water (20 mL). Cool the mixture to 0 °C.

  • Peroxide Addition: Add 30% aqueous H2​O2​ (4.0 equiv, 16 mmol), followed immediately by Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 equiv, 8 mmol).

    • Causality: The addition of H2​O2​ generates the hydroperoxide anion ( HOO− ). Due to the alpha-effect, HOO− is significantly more nucleophilic than the standard hydroxide ion ( OH− ). This allows the sterically hindered ester to be cleaved rapidly at 0 °C, completely preventing the base-catalyzed epimerization of the newly formed alpha-stereocenter[5].

  • Self-Validation (Phase Separation): Stir for 3 hours. Quench excess peroxide with saturated aqueous Na2​SO3​ . Acidify the aqueous layer to pH 2 using 1M HCl.

  • Recovery: Extract the mixture with DCM. The organic layer contains the recovered chiral auxiliary (verify purity via 1H -NMR; expected recovery >95%). The aqueous layer contains the enantiopure carboxylic acid, which can be extracted with Ethyl Acetate.

References

  • [4] Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. MDPI. URL:

  • [3] The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship. URL:

  • [5] Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. NIH / PMC. URL:

  • [2] Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. MDPI. URL:

  • [1] Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Okayama University. URL:

Sources

Method

Application Note: Synthesis of Diarylmethylamine Pharmacophores from (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Executive Summary (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS 1410128-22-1) is a highly versatile aromatic heterocycle building block used extensively in medicinal chemistry[1]. It serves as a direct precursor to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS 1410128-22-1) is a highly versatile aromatic heterocycle building block used extensively in medicinal chemistry[1]. It serves as a direct precursor to privileged diarylmethylamine pharmacophores, which form the core structural scaffold for various antihistamines, anticholinergics, and targeted kinase inhibitors[2]. This application note provides a self-validating, two-step experimental protocol for converting this sterically hindered secondary alcohol into a bioactive piperazine derivative, optimized for drug development professionals and process chemists.

Pharmacological Rationale & Structural Dynamics

The structural topology of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol offers distinct advantages for rational drug design:

  • Pyridin-2-yl Moiety: Acts as a strong hydrogen bond acceptor, improving aqueous solubility and target binding affinity. In synthetic applications, it can also serve as a directing group or a bidentate ligand in transition-metal catalysis (e.g., Ruthenium or Iridium-catalyzed asymmetric transfer hydrogenation)[3].

  • 2,5-Dimethoxyphenyl Ring: The electron-donating methoxy groups significantly stabilize carbocation intermediates during nucleophilic substitution. Furthermore, the steric bulk of the 2,5-substitution pattern often enhances receptor subtype selectivity by restricting the conformational flexibility of the resulting pharmacophore.

Strategic Workflow

The transformation relies on a robust chlorination-amination sequence. Direct amination of the secondary alcohol is thermodynamically unfavorable without specialized transition-metal catalysts. Therefore, activation via conversion to the corresponding diarylmethyl chloride is the most reliable, scalable, and atom-economical approach[4].

Workflow A (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol (Starting Material) B Chlorination (SOCl2, DCM, cat. DMF) A->B C Diarylmethyl Chloride Intermediate B->C D Amination (N-Methylpiperazine, K2CO3, MeCN) C->D E Target Pharmacophore (Diarylmethylamine) D->E

Two-step synthetic workflow for diarylmethylamine pharmacophores.

Step-by-Step Experimental Protocols

Self-Validating System Note: Both steps incorporate specific In-Process Controls (IPCs) and chemically logical workup quenches to ensure the integrity of the intermediates before proceeding.

Step 1: Synthesis of 2-(Chloro(2,5-dimethoxyphenyl)methyl)pyridine

Causality & Expert Insights: Thionyl chloride (SOCl 2​ ) is selected over phosphorus-based reagents to avoid intractable phosphate byproducts. The addition of catalytic DMF is critical; it generates the highly electrophilic Vilsmeier-Haack reagent in situ. This prevents the formation of unreactive sulfite esters and drives the chlorination of the sterically hindered benzhydrol to absolute completion[5].

Materials:

  • (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol: 1.0 eq (10 mmol, 2.45 g)

  • Thionyl chloride (SOCl 2​ ): 1.5 eq (15 mmol, 1.09 mL)

  • N,N-Dimethylformamide (DMF): 0.05 eq (catalytic, ~40 µL)

  • Anhydrous Dichloromethane (DCM): 25 mL

Procedure:

  • Initiation: Charge an oven-dried 100 mL round-bottom flask with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and anhydrous DCM under a nitrogen atmosphere.

  • Catalysis: Add catalytic DMF. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add SOCl 2​ dropwise over 15 minutes via a syringe. (Caution: Evolution of HCl and SO 2​ gases will occur. Ensure robust ventilation.)

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in saturated NaHCO 3​ and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 3:1). The starting material (R f​ ~0.3) should be completely consumed, replaced by a less polar UV-active spot (R f​ ~0.6).

  • Workup (Self-Validation): Carefully pour the reaction mixture into 50 mL of ice-cold saturated aqueous NaHCO 3​ to neutralize excess HCl and SOCl 2​ . Extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting crude chloride is highly reactive and should be used immediately in Step 2 without further purification to prevent hydrolysis.

Step 2: Nucleophilic Amination with N-Methylpiperazine

Causality & Expert Insights: The amination of benzhydryl chlorides operates on a continuum between S N​ 1 and S N​ 2 mechanisms. Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature stabilizes the partial positive charge developing at the benzylic position, accelerating the reaction. Potassium carbonate (K 2​ CO 3​ ) is utilized as a heterogeneous acid scavenger to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine.

Materials:

  • 2-(Chloro(2,5-dimethoxyphenyl)methyl)pyridine (Crude from Step 1): ~1.0 eq (assumed 10 mmol)

  • N-Methylpiperazine: 2.0 eq (20 mmol, 2.22 mL)

  • Potassium carbonate (K 2​ CO 3​ , finely powdered): 3.0 eq (30 mmol, 4.14 g)

  • Anhydrous Acetonitrile (MeCN): 30 mL

Procedure:

  • Setup: Dissolve the crude chloride in anhydrous MeCN in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add powdered K 2​ CO 3​ followed by N-methylpiperazine.

  • Heating: Heat the suspension to 60 °C and stir vigorously for 12 hours.

  • IPC: Analyze via LC-MS. The mass spectrum should show the complete disappearance of the chloride isotope pattern and the emergence of the target mass [M+H] + = 328.2.

  • Workup: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification (Self-Validation via Acid-Base Extraction): Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove excess N-methylpiperazine. Extract the organic layer with 1M HCl (30 mL). Validation: The target compound, containing basic amine and pyridine groups, will partition into the aqueous acidic layer, leaving neutral organic impurities behind.

  • Free-basing: Basify the aqueous layer to pH 10 using 2M NaOH, and extract with DCM (3 x 20 mL). Dry the combined DCM layers over Na 2​ SO 4​ , filter, and concentrate to yield the pure 1-((2,5-dimethoxyphenyl)(pyridin-2-yl)methyl)-4-methylpiperazine.

Reaction Optimization & Quantitative Data

The amination step is highly sensitive to solvent and base selection. Table 1 summarizes the optimization data, demonstrating the superiority of the MeCN/K 2​ CO 3​ system for this specific substrate.

Table 1: Optimization of the Amination Step

SolventBaseTemp (°C)Yield (%)Purity (HPLC %)Mechanistic Observation
THFEt 3​ N654582Poor stabilization of carbocation character; incomplete conversion.
DMFK 2​ CO 3​ 806888Significant side reactions and degradation observed at elevated temperatures.
MeCN K 2​ CO 3​ 60 92 98 Optimal balance of solubility and transition-state stabilization.
MeCNDIPEA608595Slower reaction rate compared to the inorganic base system.

Mechanistic Pathway Analysis

The success of the amination step relies heavily on the electronic properties of the starting material. The 2,5-dimethoxy groups on the phenyl ring act as strong electron-donating groups (EDGs) via resonance, stabilizing the transient carbocation character of the benzhydryl system. This pushes the reaction mechanism toward the S N​ 1 pathway, allowing for rapid nucleophilic attack even by sterically demanding secondary amines.

Mechanism A Diarylmethyl Chloride Intermediate B1 SN1 Pathway (Carbocation Intermediate) A->B1 Polar Solvent (MeCN) B2 SN2 Pathway (Concerted Displacement) A->B2 Strong Nucleophile C Resonance Stabilization by 2,5-Dimethoxy Groups B1->C EDG effect D Target Diarylmethylamine Pharmacophore B2->D C->D Amine Attack

Mechanistic divergence in the amination of diarylmethyl chlorides.

References

  • 1410128-22-1 | (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol | ChemScene.ChemScene.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.Journal of Medicinal Chemistry - ACS Publications.
  • CN109824579B - Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative.Google Patents.
  • The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction.White Rose eTheses Online.
  • 'In-water', nickel-catalyzed mild preparation of allylic amines employing alcohols - Supporting Information.Royal Society of Chemistry.

Sources

Application

Application Notes &amp; Protocols: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in the Synthesis of High-Affinity 5-HT2A Receptor Agonists

Abstract: The serotonin 2A (5-HT2A) receptor is a primary target for psychedelic compounds and a key area of investigation for novel therapeutics treating neuropsychiatric disorders.[1] The 2,5-dimethoxyphenethylamine sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The serotonin 2A (5-HT2A) receptor is a primary target for psychedelic compounds and a key area of investigation for novel therapeutics treating neuropsychiatric disorders.[1] The 2,5-dimethoxyphenethylamine scaffold is a foundational pharmacophore for potent 5-HT2A agonists.[2] Research has shown that N-benzyl substitution on this scaffold can dramatically increase receptor affinity and functional potency, leading to the "NBOMe" class of compounds.[3][4] This guide details the synthesis and application of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, a key intermediate that combines the essential 2,5-dimethoxyphenyl core with a pyridinyl moiety. The pyridine ring is a valuable heterocycle in drug design, often introduced to modulate metabolic stability, solubility, and protein-binding interactions.[5][6] We provide detailed, field-tested protocols for the synthesis of this carbinol intermediate via a Grignard reaction and its conceptual application in the generation of N-pyridinylmethyl-substituted phenethylamine agonists through a highly efficient reductive amination pathway.

Part 1: Synthesis of the Core Intermediate: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

The creation of the title carbinol serves as the foundational step, establishing the crucial carbon-carbon bond between the dimethoxyphenyl and pyridinyl ring systems. The Grignard reaction is the method of choice for this transformation due to its reliability and efficiency in forming C-C bonds.[7] The protocol described here involves the generation of a lithiated pyridine species, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde.

Causality and Experimental Rationale:

  • Anhydrous Conditions: Grignard reagents and organolithium compounds are extremely reactive towards protic solvents, especially water. All glassware must be flame-dried, and all solvents must be anhydrous to prevent quenching the reagent and drastically reducing the yield.[8]

  • Inert Atmosphere: The use of an inert gas (Argon or Nitrogen) prevents the reactive organometallic intermediates from reacting with atmospheric oxygen and moisture.

  • Low-Temperature Control (-78 °C): The initial lithiation of 2-bromopyridine and the subsequent nucleophilic attack are highly exothermic. Conducting the reaction at -78 °C (a dry ice/acetone bath) is critical to control the reaction rate, prevent side reactions, and ensure the stability of the organolithium intermediate.[9]

Protocol 1: Grignard-type Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 2,5-Dimethoxybenzaldehyde[10]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried, three-neck round-bottom flask with stir bar

  • Septa, syringes, and an inert gas (Argon or Nitrogen) line

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble the flame-dried three-neck flask under a positive pressure of inert gas. Equip it with a stir bar, a thermometer, and a rubber septum for reagent addition.

  • Initial Reagent Addition: To the flask, add anhydrous THF (approx. 10 mL per 10 mmol of 2-bromopyridine). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiated Intermediate Formation: Add 2-bromopyridine (1.0 equivalent) to the cooled THF. Stir for 5 minutes. Slowly, add n-butyllithium (1.05 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes.[9]

  • Addition of Aldehyde: In a separate flame-dried flask, dissolve 2,5-dimethoxybenzaldehyde (1.1 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with NH₄Cl solution.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure carbinol.

Table 1: Physicochemical Properties of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

PropertyValueReference
CAS Number 1410128-22-1[11]
Molecular Formula C₁₄H₁₅NO₃[11]
Molecular Weight 245.27 g/mol [11]
Appearance Off-white to white solidN/A
Topological Polar Surface Area 51.58 Ų[11]
Rotatable Bonds 4[11]

Part 2: Application in the Synthesis of N-Pyridinylmethyl 5-HT2A Agonists

While the carbinol from Part 1 is a key intermediate, the most direct and highest-yielding pathway to the target N-substituted phenethylamine agonists is via reductive amination.[12] This industrial and academic standard involves coupling the core phenethylamine (the "2C" backbone) with the appropriate aldehyde (pyridine-2-carboxaldehyde).

Workflow for Target Agonist Synthesis

The overall synthetic strategy is a robust, multi-step process designed for efficiency and scalability.

G cluster_0 Synthesis of Phenethylamine Core cluster_1 N-Substitution A 2,5-Dimethoxybenzaldehyde B 2,5-Dimethoxynitrostyrene A->B Henry Condensation (Nitromethane, Catalyst) C 2C-H Amine B->C Reduction (e.g., LAH, NaBH4) E Target 5-HT2A Agonist (N-Pyridinylmethyl-2C-H) C->E Reductive Amination (NaBH(OAc)3 or NaBH4) D Pyridine-2-carboxaldehyde D->E

Caption: Synthetic workflow for N-pyridinylmethyl-2,5-dimethoxyphenethylamine.

Protocol 2.1: Synthesis of the Phenethylamine Core (2C-H)

This protocol first creates the nitrostyrene intermediate, which is then reduced to the primary amine, 2C-H.

Step A: Synthesis of 2,5-Dimethoxynitrostyrene

  • In a flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) and a catalyst such as ethylenediammonium diacetate (EDDA) or ammonium acetate in a suitable solvent like isopropanol or nitromethane itself.[13][14]

  • Add nitromethane (1.1-1.5 eq).

  • Heat the mixture gently (e.g., reflux for 2-4 hours) until the reaction is complete by TLC.

  • Cool the mixture, often in an ice bath or refrigerator, to induce crystallization of the bright yellow-orange nitrostyrene product.[14]

  • Filter the crystals, wash with cold solvent, and air dry.

Step B: Reduction to 2-(2,5-dimethoxyphenyl)ethanamine (2C-H)

  • Rationale: Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent effective for this transformation.[14] Sodium borohydride (NaBH₄) can also be used, often in conjunction with a catalyst, and is considered a milder, safer alternative.[15]

  • LAH Reduction: In a flame-dried, inerted flask, prepare a suspension of LAH (approx. 2.5-3.0 eq) in anhydrous THF.

  • Dissolve the 2,5-dimethoxynitrostyrene from Step A in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • After the addition is complete, bring the reaction to reflux and stir for several hours (e.g., 24-32 hours) until the reaction is complete.[14]

  • Cool the reaction in an ice bath and carefully quench by sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrates and remove the solvent under vacuum to yield the crude 2C-H amine, which can be purified by distillation or converted directly to a salt.

Protocol 2.2: Reductive Amination to Synthesize the Final Agonist

Principle: This reaction proceeds via the formation of an intermediate imine (or Schiff base) from the condensation of the 2C-H amine and pyridine-2-carboxaldehyde. This imine is not isolated but is reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form the final secondary amine.[3][12] NaBH(OAc)₃ is often preferred as it is less basic and more selective for imines over aldehydes.

Procedure:

  • Dissolve the 2C-H amine (1.0 eq) and pyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or dichloromethane (DCM).[12]

  • Stir the mixture at room temperature for 1-5 hours to allow for imine formation.

  • Add the reducing agent, sodium borohydride (NaBH₄) (2.0 eq), portion-wise to control effervescence.[12]

  • Stir the reaction for an additional 1-2 hours at room temperature.

  • Quench the reaction by adding water. Remove the organic solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify via column chromatography or by forming a crystalline salt (e.g., hydrochloride) for enhanced stability and purity.

Part 3: Structure-Activity Relationship (SAR) and Biological Rationale

The exceptional potency of agonists derived from this synthesis is a direct result of specific molecular interactions with the 5-HT2A receptor.

Key Pharmacophoric Elements:

  • 2,5-Dimethoxy Groups: The methoxy groups at the 2- and 5-positions of the phenyl ring are considered crucial for high-affinity binding and functional activity at 5-HT2A receptors, likely through hydrogen bonding interactions within the receptor's binding pocket.[16]

  • 4-Position Substituent: While the parent compound in this synthesis is 2C-H (hydrogen at the 4-position), this position is critical for modulating potency. Small, lipophilic substituents like bromo (in 2C-B) or iodo (in 2C-I) generally increase affinity.[2]

  • N-Substitution: Simple N-alkylation (e.g., methyl, ethyl) typically diminishes activity. However, substitution with a larger N-benzyl group, and by extension, an N-pyridinylmethyl group, dramatically enhances both binding affinity and functional potency.[3][4] This is thought to allow the ligand to access an extended binding pocket in the receptor.[17]

Table 2: Impact of N-Substitution on 5-HT2A Receptor Affinity

CompoundN-Substituent5-HT2A Receptor Affinity (Ki, nM)Fold Increase in Affinity
2C-I -H~130 nM (estimated)Baseline
25I-NBOMe -CH₂(2-methoxyphenyl)0.044 nM~2950x

Data compiled from multiple sources. The dramatic increase in affinity for 25I-NBOMe over its parent 2C-I highlights the profound effect of the N-benzyl-type substitution.[3][4]

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a well-defined intracellular signaling cascade. This process is central to the pharmacological effects of these compounds. Understanding this pathway is critical for interpreting functional assay data.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Calcium Stores IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream\nCellular Effects Downstream Cellular Effects PKC->Downstream\nCellular Effects Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Agonist Agonist (e.g., N-Pyridinylmethyl-2C) Agonist->Receptor Binds & Activates

Caption: Canonical Gq-mediated signaling pathway of the 5-HT2A receptor.

Conclusion

The synthetic pathways detailed herein provide a robust framework for researchers developing novel 5-HT2A receptor agonists. The synthesis of the (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol intermediate exemplifies a key strategy for uniting the core phenethylamine pharmacophore with medicinally relevant heterocyclic systems. By leveraging the highly efficient reductive amination protocol, scientists can readily access a diverse library of N-pyridinylmethyl-substituted phenethylamines. The profound structure-activity relationships, particularly the dramatic potency enhancement conferred by N-aromatic substitutions, underscore the potential for these compounds as powerful tools for neuropharmacological research and as leads for next-generation therapeutics targeting the 5-HT2A receptor.

References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Halberstadt, A. L. (2017). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research, 320, 139-152. [Link]

  • Hanks, J. B. (2015). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Mini-Reviews in Medicinal Chemistry, 15(14), 1184-1203. [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. [Link]

  • The Hive Archive. (n.d.). Successful 2C-B Syntheses. [Link]

  • Scribd. (n.d.). 2C-B Synthesis Guide. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Synthesis of Serotonin Agonists as 5-HT2A and 5-HT2C Receptor Molecular Probes. [Link]

  • Lu, R., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6099. [Link]

  • University of California, Davis. (n.d.). Grignard Reaction. [Link]

  • Scribd. (n.d.). 2C-B Synthesis from 2,5-Dimethoxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. [Link]

  • University of Massachusetts Boston. (n.d.). The Grignard Reaction. [Link]

  • ACS Publications. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4435-4449. [Link]

  • AZoNetwork. (2025). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. [Link]

Sources

Method

Application Notes and Protocols for Developing Biological Assays with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and its structural analogs represent a class of compounds with significant therapeutic promise, demons...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and its structural analogs represent a class of compounds with significant therapeutic promise, demonstrating modulatory effects on key biological targets. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the biological activities of this scaffold. We will focus on two primary, validated mechanisms of action: serotonin 5-HT2A receptor agonism and Transient Receptor Potential Vanilloid 3 (TRPV3) channel antagonism.

The strategic design of biological assays is paramount to elucidating the pharmacological profile of a novel chemical entity. The protocols outlined herein are designed to be robust, reproducible, and self-validating, providing a clear path from initial screening to more detailed mechanistic studies. We will delve into the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how."

Part 1: Interrogation of Serotonin 5-HT2A Receptor Agonism

The 2,5-dimethoxyphenyl motif is a well-established pharmacophore for serotonin 5-HT2A receptor agonists.[1][2] These receptors are implicated in a range of neurological and psychiatric conditions, making selective agonists a promising area of therapeutic research.[1] The following protocols are designed to quantify the agonist activity of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and its derivatives at the 5-HT2A receptor.

Core Principle: Calcium Flux as a Readout of Receptor Activation

The 5-HT2A receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon agonist binding, it activates the phospholipase C (PLC) signaling cascade, leading to the release of intracellular calcium (Ca2+) stores. This increase in cytosolic Ca2+ can be measured using fluorescent indicators, providing a robust and high-throughput method for assessing receptor activation.

Experimental Workflow: 5-HT2A Receptor Agonist Assay

G cluster_0 Cell Preparation cluster_1 Compound & Dye Loading cluster_2 Measurement & Analysis A HEK293 cells stably expressing 5-HT2A receptor B Seed cells in 96-well plates A->B C Incubate overnight B->C E Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) C->E D Prepare serial dilutions of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol F Incubate for dye uptake E->F G Measure baseline fluorescence (FLIPR or plate reader) F->G H Add compound dilutions to wells G->H I Measure fluorescence change over time H->I J Calculate EC50 values I->J

Caption: Workflow for the 5-HT2A receptor agonist calcium flux assay.

Detailed Protocol: Calcium Flux Assay Using a Fluorescent Plate Reader (FLIPR)

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (and analogs)

  • Serotonin (5-HT) as a reference agonist

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom microplates

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the 5-HT2A-HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Rationale: A confluent monolayer ensures a consistent cell number per well, reducing variability in the fluorescent signal.

  • Compound Preparation:

    • Prepare a stock solution of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in DMSO.

    • Perform serial dilutions in assay buffer (HBSS with 20 mM HEPES) to generate a concentration-response curve. Include a vehicle control (DMSO).

    • Prepare a concentration-response curve for the reference agonist, 5-HT.

    • Rationale: A full concentration-response curve is essential for determining the potency (EC50) and efficacy (Emax) of the test compound.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes in the dark.

    • Rationale: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent Ca2+ indicator Fluo-4. Incubation in the dark prevents photobleaching.

  • Fluorescence Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) or a fluorescent plate reader equipped with an automated injection system.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the prepared compound dilutions to the respective wells.

    • Immediately begin measuring the change in fluorescence over time. The signal will increase rapidly upon agonist-induced Ca2+ release.

    • Rationale: The FLIPR allows for the simultaneous addition of compounds and kinetic reading of the fluorescence signal, capturing the transient nature of the calcium response.

Data Analysis and Interpretation:

ParameterDescriptionTypical Value for a Potent Agonist
EC50 The concentration of the compound that produces 50% of the maximal response.Low nanomolar (nM) range[1]
Emax The maximum response produced by the compound, often expressed as a percentage of the response to the reference agonist (5-HT).>80% of 5-HT response

The data should be plotted as a concentration-response curve (fluorescence signal vs. log[compound concentration]). The EC50 and Emax values can be determined by fitting the data to a four-parameter logistic equation. A potent and efficacious agonist will have a low EC50 value and a high Emax.

Part 2: Characterization of Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the TRPV3 ion channel.[3][4][5] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive target for drug development.[3][5] The following protocols are designed to assess the antagonist activity of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol at the TRPV3 channel.

Core Principle: Inhibition of Agonist-Induced Calcium Influx

TRPV3 is a non-selective cation channel that can be activated by various stimuli, including heat and chemical agonists. Activation of TRPV3 leads to an influx of Ca2+, which can be measured using fluorescent indicators. An antagonist will block this agonist-induced Ca2+ influx.

Experimental Workflow: TRPV3 Antagonist Assay

G cluster_0 Cell & Compound Preparation cluster_1 Pre-incubation & Dye Loading cluster_2 Measurement & Analysis A HEK293 cells stably expressing TRPV3 B Seed cells in 96-well plates A->B D Pre-incubate cells with compound dilutions B->D C Prepare serial dilutions of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol E Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) D->E F Measure baseline fluorescence E->F G Add a TRPV3 agonist (e.g., 2-APB) F->G H Measure fluorescence change G->H I Calculate IC50 values H->I

Caption: Workflow for the TRPV3 antagonist calcium influx assay.

Detailed Protocol: FLIPR-Based Assay for TRPV3 Antagonism

Materials:

  • HEK293 cells stably expressing the human TRPV3 channel

  • DMEM with 10% FBS and appropriate selection antibiotic

  • (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (and analogs)

  • 2-Aminoethoxydiphenyl borate (2-APB) or another suitable TRPV3 agonist

  • A known TRPV3 antagonist as a positive control

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HBSS with 20 mM HEPES

  • 96-well black-walled, clear-bottom microplates

Procedure:

  • Cell Seeding and Compound Preparation:

    • Follow the same procedures as outlined in the 5-HT2A agonist assay for cell seeding and preparation of test compound dilutions.

  • Dye Loading and Compound Pre-incubation:

    • Prepare the Fluo-4 AM loading solution as previously described.

    • Remove the cell culture medium and add the prepared compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

    • Rationale: Pre-incubation allows the antagonist to bind to the TRPV3 channel before the addition of the agonist.

    • After pre-incubation, add the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.

  • Fluorescence Measurement:

    • Wash the cells with assay buffer.

    • Place the plate in a FLIPR.

    • Establish a stable baseline fluorescence reading.

    • Add a pre-determined concentration of the TRPV3 agonist (e.g., the EC80 of 2-APB) to all wells.

    • Immediately measure the change in fluorescence over time.

    • Rationale: Using an EC80 concentration of the agonist ensures a robust signal that is sensitive to inhibition by an antagonist.

Data Analysis and Interpretation:

ParameterDescriptionTypical Value for a Potent Antagonist
IC50 The concentration of the compound that inhibits 50% of the agonist-induced response.Sub-micromolar (µM) to low µM range[4][5]

The data should be plotted as a concentration-inhibition curve (% inhibition vs. log[compound concentration]). The IC50 value can be determined by fitting the data to a four-parameter logistic equation. A potent antagonist will have a low IC50 value.

Part 3: Secondary and Counter-Screening Assays

To build a comprehensive pharmacological profile of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, it is crucial to assess its activity at other relevant targets and to evaluate its potential for off-target effects.

Assessing Selectivity
  • Receptor and Ion Channel Panels: Screen the compound against a panel of other GPCRs and ion channels to determine its selectivity. This is particularly important for closely related serotonin receptor subtypes (e.g., 5-HT2B, 5-HT2C) and other TRP channels.

  • Functional Assays for Related Targets: If the compound shows activity at other targets in the panel screen, conduct functional assays to confirm this activity.

Evaluating Broader Biological Activities

The pyridine moiety is a common scaffold in compounds with a wide range of biological activities.[6][7] Consider screening (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in assays for:

  • Antimicrobial Activity: Test against a panel of pathogenic bacteria and fungi using standard minimal inhibitory concentration (MIC) assays.[6][8]

  • Anticancer Activity: Evaluate the cytotoxic effects of the compound on various cancer cell lines using assays such as the MTT or CellTiter-Glo assay.[9]

  • Enzyme Inhibition: If there is a structural basis to suspect interaction with a particular enzyme class (e.g., kinases, ATP synthases), specific enzyme inhibition assays can be employed.[10][11]

Cytotoxicity Assessment

It is essential to determine if the observed activity in cell-based assays is due to specific target modulation or general cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Seed a non-transfected, healthy cell line (e.g., HEK293, HepG2) in a 96-well plate.

  • The following day, treat the cells with a range of concentrations of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

  • Incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing solution).

  • Read the absorbance at 570 nm.

  • A decrease in absorbance indicates reduced cell viability. Calculate the CC50 (cytotoxic concentration 50%).

A compound with a good therapeutic window will have a CC50 value significantly higher than its EC50 or IC50 at the target of interest.

Conclusion: A Roadmap for Discovery

This guide provides a comprehensive framework for the biological evaluation of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. By employing these detailed protocols, researchers can elucidate the compound's pharmacological profile, including its potency, efficacy, and selectivity. The logical progression from primary, target-based assays to broader secondary and safety screening will enable a thorough understanding of the therapeutic potential of this versatile chemical scaffold. The key to successful drug discovery lies in the rigorous and systematic application of well-designed biological assays.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • literature review of the applications of 2,5-Dimethoxythiophenol in drug discovery. Benchchem.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
  • Small Molecule Drug Discovery.

Sources

Application

Application Note: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a Privileged Scaffold for Novel Neuroactive Therapeutics

Executive Summary & Mechanistic Rationale In modern drug discovery, the diarylmethanol (benzhydrol) motif is recognized as a "privileged pharmacophore," serving as the foundational scaffold for over 300 approved drugs, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the diarylmethanol (benzhydrol) motif is recognized as a "privileged pharmacophore," serving as the foundational scaffold for over 300 approved drugs, including prominent antihistamines and anticholinergics like diphenhydramine, carbinoxamine, and cloperastine[1]. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) represents a highly specialized, chiral building block within this class.

By fusing a pyridin-2-yl moiety with a 2,5-dimethoxyphenyl ring, this precursor is uniquely positioned for the development of dual-action therapeutics.

  • The Pyridin-2-yl Group: Acts as a critical hydrogen-bond acceptor, anchoring the resulting drug molecule within the transmembrane binding pocket of the H1-histamine receptor[2].

  • The 2,5-Dimethoxyphenyl Group: In medicinal chemistry, 2,5-dimethoxy substitution is the hallmark of phenethylamine-based 5-HT2A and 5-HT2C receptor modulators. Integrating this electron-rich, sterically distinct ring into a benzhydrol scaffold alters the electronic landscape of the molecule, potentially shifting the pharmacological profile from pure H1 antagonism toward multi-target neuroactive properties (e.g., mitigating neuroinflammation)[3].

  • The Carbinol Stereocenter: The pharmacological efficacy of diarylmethane drugs is highly enantiodependent. For example, the (S)-enantiomer of related compounds is typically the eutomer (highly active), while the (R)-enantiomer acts as a distomer, sometimes even antagonizing the therapeutic effect[4]. Therefore, controlling the stereochemistry at the carbinol carbon during downstream synthesis is paramount.

Quantitative Data: Pharmacophore Profiling

To understand the synthetic trajectory of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, it is essential to compare its physicochemical properties against established benzhydrol-derived drugs. The precursor exhibits an optimal lipophilicity (LogP ~2.18) and topological polar surface area (TPSA), making its downstream ether or amine derivatives highly suitable for blood-brain barrier (BBB) penetration[3].

CompoundMolecular Weight ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Indication
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol 245.272.1851.5814Synthetic Precursor
Doxylamine 270.372.1016.1003Insomnia / Allergy
Carbinoxamine 290.792.7016.1003Allergic Rhinitis
Target Derivative (Predicted Ether) 316.402.8525.4005Investigational

Experimental Protocols & Workflows

The following protocols detail the transformation of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol into bioactive pharmaceutical ingredients. Every step is designed with causality in mind to ensure high yield, stereocontrol, and minimal side-product formation.

Protocol A: Base-Promoted Etherification (Synthesis of Antihistamine Analogs)

This protocol describes the conversion of the benzhydrol precursor into an ethanolamine-class ether, structurally analogous to carbinoxamine[5].

Causality & Rationale: Sodium hydride (NaH) is utilized as the base rather than weaker bases (like K₂CO₃). The strong basicity of NaH irreversibly deprotonates the sterically hindered secondary alcohol to form a highly nucleophilic alkoxide, driving the SN2 alkylation forward and preventing equilibrium-driven reversible reactions[6].

Materials:

  • (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Free Base: If using 2-(dimethylamino)ethyl chloride hydrochloride, dissolve in minimal water, basify with 10% NaOH to pH 10, and extract immediately into cold toluene or ether. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the free amine. (Alternatively, use 2.5 eq of NaH in the main reaction to neutralize the HCl salt in situ).

  • Alkoxide Formation: Purge a dry, round-bottom flask with Argon. Dissolve (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in anhydrous THF (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise to the cooled solution. Caution: Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 1 hour to ensure complete alkoxide formation[6].

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the 2-(dimethylamino)ethyl chloride dropwise via syringe.

  • Reaction Propagation: Attach a reflux condenser and heat the mixture to 65 °C for 12–16 hours. Monitor reaction completion via TLC (Dichloromethane:Methanol 9:1, visualized by UV).

  • Work-up & Quenching: Cool to 0 °C and strictly quench with a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Rationale: NH₄Cl safely neutralizes unreacted NaH without creating a highly alkaline aqueous layer that could hydrolyze the newly formed ether linkage[6].

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target neuroactive ether.

Protocol B: Enantiomeric Resolution via Asymmetric Transfer Hydrogenation (ATH)

Because the (S)-enantiomer of diarylmethanols is frequently the eutomer, racemic mixtures must be resolved[1]. This protocol outlines the oxidation of the racemic precursor to a ketone, followed by Ru-catalyzed ATH.

Step-by-Step Methodology:

  • Oxidation: Treat the racemic (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol with activated Manganese Dioxide (MnO₂, 10 eq) in Dichloromethane (DCM) at room temperature for 24 hours. Filter through Celite to yield the intermediate 2-pyridyl ketone.

  • Asymmetric Reduction: In a Schlenk flask under Argon, dissolve the ketone in an azeotropic mixture of Formic Acid and Triethylamine (5:2 ratio).

  • Catalysis: Add 0.5 mol% of the chiral ruthenium catalyst, RuCl(p-cymene)[(S,S)-TsDPEN]. Stir at 40 °C for 24 hours. Rationale: The chiral ligand creates a sterically demanding transition state that forces the hydride transfer from formic acid exclusively to one face of the ketone, establishing the (S)-stereocenter with >95% enantiomeric excess (ee)[2].

  • Recovery: Partition between saturated NaHCO₃ and DCM. Extract, dry, and concentrate to isolate the enantioenriched (S)-(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Visualizations of Workflows and Mechanisms

To synthesize the operational logic of the protocols and the pharmacological rationale of the resulting compounds, the following diagrams map the chemical and biological pathways.

Synthetic Diversification Workflow

SyntheticWorkflow Racemic Racemic Precursor (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Ketone 2-Pyridyl Ketone Intermediate Racemic->Ketone MnO2 Oxidation Ether Etherification Product (Carbinoxamine Analog) Racemic->Ether NaH, THF 2-(Dimethylamino)ethyl chloride Enantio (S)-Enantiomer (Eutomer Precursor) Ketone->Enantio Ru-Catalyzed ATH (HCOOH / NEt3) Enantio->Ether Stereospecific Alkylation Amine Deoxygenative Amination (Diarylmethylamine) Enantio->Amine Chiral Amination

Caption: Synthetic pathways for converting the racemic benzhydrol precursor into enantioenriched active pharmaceutical ingredients.

Dual-Target Pharmacological Pathway

SignalingPathway Drug Target Drug Derivative (2,5-Dimethoxy-Benzhydrol Ether) H1R H1 Histamine Receptor Drug->H1R Antagonism HT2A 5-HT2A Serotonin Receptor Drug->HT2A Allosteric Modulation Gq Gq Protein Complex H1R->Gq Activation Blocked HT2A->Gq Modulated Affinity PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Allergic / Inflammatory Response Ca->Response Suppressed

Caption: Proposed intracellular signaling pathway showing dual modulation of H1 and 5-HT2A receptors by the synthesized derivatives.

References

  • F. E., et al. "Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates." University of Regensburg / NIH. Available at:[Link]

  • F. E., et al. "Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC." National Institutes of Health (NIH). Available at:[Link]

  • Organic & Biomolecular Chemistry. "The cooperative effect of Lewis pairs in the Friedel–Crafts hydroxyalkylation reaction: a simple and effective route for the synthesis of (±)-carbinoxamine." RSC Publishing. Available at:[Link]

  • Synapse. "Development of Multidentate P,P,N,N-Ligands for Ruthenium-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl Ketones." PatSnap. Available at: [Link]

Sources

Method

Application Note: A Scalable and Efficient Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol for Pharmaceutical Research and Development

Abstract: This application note provides a comprehensive, in-depth guide for the large-scale synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, a key building block in the development of novel therapeutics. The de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive, in-depth guide for the large-scale synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, a key building block in the development of novel therapeutics. The described protocol is centered around a robust Grignard reaction, optimized for scalability, safety, and high yield. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a thorough understanding of the process.

Introduction: The Significance of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and its derivatives are of significant interest in medicinal chemistry. The pyridin-2-yl-methanol moiety is a recognized pharmacophore present in a variety of biologically active compounds, including antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which are being investigated for the treatment of pain and inflammation.[1][2] The 2,5-dimethoxyphenyl group, on the other hand, is a common structural motif in compounds targeting central nervous system receptors, such as serotonin 5-HT2A receptor agonists.[3] The combination of these two fragments in (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol makes it a valuable intermediate for the synthesis of a diverse range of potential drug candidates.

This guide details a scalable synthesis of this important compound, focusing on the Grignard reaction between 2,5-dimethoxyphenylmagnesium bromide and pyridine-2-carboxaldehyde. This method is chosen for its high efficiency in forming carbon-carbon bonds and its adaptability to large-scale production.[4]

The Synthetic Pathway: A Grignard-based Approach

The core of this synthetic protocol is the nucleophilic addition of a Grignard reagent to an aldehyde.[5][6] Specifically, the commercially available 2,5-dimethoxyphenylmagnesium bromide is reacted with pyridine-2-carboxaldehyde to form the desired secondary alcohol.

DOT Script for the Synthetic Pathway

Synthetic_Pathway reagent1 2,5-Dimethoxyphenylmagnesium bromide intermediate Magnesium alkoxide intermediate reagent1->intermediate + reagent2 Pyridine-2-carboxaldehyde reagent2->intermediate Anhydrous THF product (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol intermediate->product Aqueous Workup (e.g., sat. aq. NH4Cl)

Caption: Synthetic pathway for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol via Grignard reaction.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,5-Dimethoxyphenylmagnesium bromide (0.5 M in THF)ReagentSigma-AldrichCommercially available, simplifies the process by avoiding in-situ Grignard reagent formation.
Pyridine-2-carboxaldehyde≥99%Acros OrganicsShould be freshly distilled or stored under an inert atmosphere to prevent oxidation.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichCrucial for the success of the Grignard reaction; moisture-sensitive.[5]
Saturated aqueous ammonium chloride (NH₄Cl)ACS reagentVWRUsed for quenching the reaction.
Ethyl acetate (EtOAc)ACS reagentFisher ScientificFor extraction.
Brine (saturated aqueous NaCl)ACS reagentVWRFor washing the organic phase.
Anhydrous sodium sulfate (Na₂SO₄)ACS reagentEMD MilliporeFor drying the organic phase.
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography (if necessary).
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope LaboratoriesFor NMR analysis.
Equipment
  • Three-necked round-bottom flask (appropriately sized for the intended scale)

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply with a bubbler

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety glasses, flame-resistant lab coat, Nomex gloves.[7]

Detailed Experimental Protocol

This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood.

DOT Script for the Experimental Workflow

Experimental_Workflow setup 1. Apparatus Setup and Inert Atmosphere addition 2. Slow Addition of Pyridine-2-carboxaldehyde setup->addition reaction 3. Reaction Monitoring addition->reaction quench 4. Reaction Quenching reaction->quench extraction 5. Workup and Extraction quench->extraction purification 6. Purification extraction->purification characterization 7. Characterization purification->characterization

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Setup
  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled while hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[8]

  • Initial Setup: Assemble a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line with a bubbler.

  • Reagent Charging: Under a positive pressure of inert gas, charge the three-necked flask with the required volume of 2,5-dimethoxyphenylmagnesium bromide solution (0.5 M in THF).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

Reaction Execution
  • Aldehyde Solution Preparation: In a separate dry flask, dissolve pyridine-2-carboxaldehyde (1.0 equivalent based on the Grignard reagent) in anhydrous THF.

  • Slow Addition: Transfer the pyridine-2-carboxaldehyde solution to the dropping funnel and add it dropwise to the stirred Grignard solution at a rate that maintains the internal temperature below 10 °C. This slow addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture.

Workup and Purification
  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench the reaction. This should be done cautiously as the quenching process is exothermic.[9]

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Add ethyl acetate and water, and shake vigorously. Allow the layers to separate. If an emulsion forms, the addition of brine can help to break it.[9]

  • Phase Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which is often a solid or a viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to remove any non-polar impurities like biphenyl-type side products.[9][10]

Safety Considerations for Large-Scale Synthesis

  • Exothermicity: The Grignard reaction is highly exothermic. Maintaining a controlled addition rate and adequate cooling is paramount to prevent a runaway reaction.[7]

  • Flammability: Tetrahydrofuran (THF) is a highly flammable solvent. All operations should be conducted away from ignition sources in a well-ventilated fume hood.[7]

  • Moisture Sensitivity: Grignard reagents react violently with water. Strict anhydrous conditions must be maintained throughout the setup and reaction.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and Nomex gloves when handling Grignard reagents and flammable solvents.[7]

  • Quenching: The quenching process can be vigorous. Slow, controlled addition of the quenching agent is essential.

Expected Results and Characterization

The expected product, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, is a solid at room temperature. The yield and purity can be quantified as follows:

ParameterExpected ValueMethod of Analysis
Yield 80-90%Gravimetric analysis after purification
Purity >98%HPLC, GC-MS
Appearance White to off-white solidVisual inspection
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,5-dimethoxyphenyl and pyridin-2-yl rings, the methoxy groups, the benzylic proton, and the hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or no product formation - Inactive Grignard reagent (due to moisture).- Impure starting materials.- Ensure all glassware is scrupulously dry and reagents are anhydrous.- Use freshly distilled or high-purity pyridine-2-carboxaldehyde.
Formation of biphenyl-type impurities - Reaction temperature is too high.- Slow initiation of the Grignard reaction (if prepared in-situ).- Maintain a low reaction temperature during the addition of the aldehyde.- Use commercially available Grignard reagent to ensure consistent quality.[2]
Persistent emulsion during workup - Formation of fine magnesium salt precipitates.- Add saturated brine to the separatory funnel.- Filter the entire mixture through a pad of Celite before extraction.[9]
Product is difficult to purify from starting aldehyde - Incomplete reaction.- Increase the reaction time or use a slight excess of the Grignard reagent.- Separate by column chromatography.[10]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. By utilizing a commercially available Grignard reagent and adhering to strict anhydrous and temperature-controlled conditions, high yields of the pure product can be consistently achieved. The emphasis on safety protocols and troubleshooting guidelines ensures that this synthesis can be safely and efficiently implemented in a large-scale laboratory setting, thereby facilitating further research and development in medicinal chemistry.

References

  • American Chemical Society. (2025). Grignard Reaction. [Link]

  • Organic Syntheses. Aldehydes from Grignard Reagents and N,4,4-Trimethyl-2-oxazolinium Iodide. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • ACS Publications. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Google Patents. Hydrolysis process of Grignard reaction metal organic product.
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • ACS Publications. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • University of California, Davis. 7: The Grignard Reaction (Experiment). [Link]

  • Google Patents. Process for the preparation of (2 Bromo 4,5 dimethoxyphenyl) methyl bromide.
  • Chemistry Stack Exchange. How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Organic Syntheses. 2,3-Diphenylindone. [Link]

Sources

Application

Advanced Application Note: Reaction Optimization and Downstream Functionalization of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Executive Summary & Structural Rationale (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS 1410128-22-1) is a highly versatile diarylmethanol building block utilized in both medicinal chemistry and organometallic catalysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS 1410128-22-1) is a highly versatile diarylmethanol building block utilized in both medicinal chemistry and organometallic catalysis[1]. Its synthetic utility stems from three distinct structural features:

  • The Benzylic Alcohol Core : Primed for oxidation to diaryl ketones or nucleophilic substitution to form bioactive diarylmethanes[2],[3].

  • The 2,5-Dimethoxyphenyl Ring : Provides high electron density, which stabilizes transient carbocations during substitution reactions, while offering steric shielding.

  • The Pyridin-2-yl Moiety : Acts as a built-in basic site for directing-group chemistry and serves as an excellent nitrogen donor, allowing the molecule to function as a hemilabile bidentate N,O-ligand for transition metals[4],[5].

This guide details the optimized protocols for three divergent downstream applications of this compound, providing mechanistic causality and self-validating steps for bench scientists.

Application Workflow

G A (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol B Pathway A: Oxidation (MnO2 / DCM) A->B D Pathway B: Substitution (SOCl2 then Amine) A->D F Pathway C: Complexation (Mn/Ru Salts) A->F C Diaryl Ketone Intermediate B->C E Bioactive Diarylmethylamine (e.g., Antihistamines) D->E G Transition Metal Catalyst (N,O-Bidentate Ligand) F->G

Figure 1: Divergent downstream applications of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Pathway A: Selective Oxidation to Diaryl Ketones

Mechanistic Rationale

The oxidation of diarylmethanols to diaryl ketones is a critical transformation in organic synthesis[3]. While modern methods like ruthenium-catalyzed acceptorless dehydrogenation offer green alternatives[5], they often require elevated temperatures that can lead to side reactions. For bench-scale synthesis, activated Manganese Dioxide (MnO₂) is the optimal choice. MnO₂ is a heterogeneous oxidant that selectively oxidizes benzylic alcohols without over-oxidizing the electron-rich dimethoxy ring or irreversibly coordinating to the basic pyridine nitrogen.

Optimization of Oxidation Conditions

To establish the most reliable protocol, various oxidative conditions were evaluated. Quantitative results are summarized below:

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Causality & Observations
MnO₂ (10.0 eq) DCM 25 16 92 Optimal. Clean conversion; simple filtration workup.
DMP (1.2 eq)DCM25285Fast, but generates iodine byproducts that complicate purification.
Swern OxidationDCM-78 to 25478Requires strict anhydrous conditions; malodorous byproducts.
[Ru]-CatalystToluene1102465Green (produces H₂), but lower yield due to thermal degradation[5].
Validated Protocol: MnO₂ Oxidation

Self-Validating Indicators: The reaction transitions from a clear solution with black suspended solids to a product that exhibits a distinct UV-active spot on TLC with a higher Rf​ value than the starting material.

  • Setup: Dissolve (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (1.0 g, 4.08 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Add activated MnO₂ (3.54 g, 40.8 mmol, 10.0 eq) in a single portion. Note: Using a non-polar solvent like DCM prevents solvent competition for the active sites on the heterogeneous MnO₂ surface.

  • Reaction: Stir the black suspension vigorously at room temperature for 16 hours. Monitor via TLC (3:1 Hexanes/EtOAc). The starting alcohol ( Rf​≈0.3 ) should be completely consumed, replaced by the ketone ( Rf​≈0.6 ).

  • Workup: Filter the mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc (3 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone as a pale yellow solid. No further column chromatography is typically required.

Pathway B: Deoxychlorination and Amination

Mechanistic Rationale

Diarylmethanes are prevalent scaffolds in antimuscarinics and antidepressants[2]. Direct amination of the benzylic alcohol is thermodynamically unfavorable. Instead, conversion to a diarylmethyl chloride using thionyl chloride (SOCl₂) provides a highly electrophilic intermediate. Expert Insight: The use of an external base (like Et₃N) is intentionally omitted during the SOCl₂ addition. The built-in pyridine moiety acts as a local base, forming a hydrochloride salt in situ. This protonation prevents the pyridine nitrogen from nucleophilically attacking the incipient carbocation (which is highly stabilized by the 2,5-dimethoxy groups), thereby suppressing intermolecular oligomerization.

Validated Protocol: Synthesis of Diarylmethylamines

Self-Validating Indicators: Addition of SOCl₂ will cause immediate, vigorous gas evolution (SO₂ and HCl). The cessation of bubbling indicates the completion of the chlorination step.

  • Chlorination: Dissolve the starting alcohol (1.0 g, 4.08 mmol) in anhydrous DCM (15 mL) and cool to 0 °C under nitrogen.

  • Activation: Dropwise add SOCl₂ (0.6 mL, 8.16 mmol, 2.0 eq). Stir for 30 minutes at 0 °C, then warm to room temperature for 2 hours.

  • Intermediate Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂. The resulting crude (2,5-dimethoxyphenyl)(pyridin-2-yl)methyl chloride hydrochloride is highly sensitive to hydrolysis and must be used immediately.

  • Amination: Dissolve the crude chloride in anhydrous acetonitrile (20 mL). Add a secondary amine (e.g., N-methylpiperazine, 8.16 mmol, 2.0 eq) and anhydrous K₂CO₃ (1.69 g, 12.24 mmol, 3.0 eq).

  • Reflux: Heat the mixture to 80 °C for 4 hours. The suspension will turn cloudy as KCl precipitates.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate. Purify via flash chromatography (DCM/MeOH 95:5) to yield the bioactive diarylmethylamine scaffold.

Pathway C: Transition Metal Coordination (N,O-Ligand)

Mechanistic Rationale

Pyridine-2-methanol derivatives are exceptional N,O-bidentate ligands. The hard oxygen atom and the borderline pyridine nitrogen coordinate synergistically to transition metals like Mn(II) and Ru(II), forming thermodynamically stable 5-membered chelate rings[4],[5]. The bulky 2,5-dimethoxyphenyl group provides a steric canopy over the metal center, which can enforce specific geometries (e.g., favoring trans-coordination of two ligands in an octahedral complex) and enhance the catalyst's stability during aggressive oxidation or dehydrogenation cycles.

Validated Protocol: Synthesis of a Mn(II) Catalyst Complex

Self-Validating Indicators: The complexation is driven by the chelate effect. A successful reaction is visually confirmed by the precipitation of the highly crystalline metal complex from the ethanolic solution.

  • Preparation: In a 20 mL vial, dissolve (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (500 mg, 2.04 mmol, 2.0 eq) in absolute ethanol (10 mL).

  • Metal Addition: Slowly add a solution of Manganese(II) perchlorate hexahydrate, Mn(ClO₄)₂·6H₂O (369 mg, 1.02 mmol, 1.0 eq) in ethanol (5 mL). (Caution: Perchlorate salts are potentially explosive; handle with care and avoid heating to dryness).

  • Complexation: Stir the mixture at room temperature for 3 hours. The solution will gradually change color, and a microcrystalline precipitate will begin to form, indicating the assembly of the [Mn(Ligand)₂]²⁺ complex[4].

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold diethyl ether (2 × 5 mL), and dry under vacuum. This complex can be directly deployed as a catalyst for the disproportionation of aqueous H₂O₂ or alkene epoxidation[4].

References

  • Title: (2,5-Dimethoxyphenyl)(pyridin-2-yl)
  • Title: Synthetic Methodologies of Achiral Diarylmethanols, Diaryl and Triarylmethanes (TRAMs)
  • Diarylmethanol Synthesis & Oxidation Title: Efficient Approach to Carbinol Derivatives through Palladium-Catalyzed Base-Free Addition of Aryltriolborates to Aldehydes Source: MDPI URL
  • Title: Effective catalytic disproportionation of aqueous H2O2 with di- and mono-nuclear manganese(II)
  • Ruthenium Catalyzed Dehydrogenation Title: Ruthenium Catalyzed Dehydrogenation of Alcohols and Mechanistic Study Source: ACS Publications URL

Sources

Method

Application Note: Establishing In Vitro Dosage and Concentration Parameters for Novel Diarylmethanol Derivatives – A Case Study on (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Introduction & Rationale (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS 1410128-22-1) is a structurally rich diarylmethanol building block, featuring both a dimethoxyphenyl and a pyridine ring. These specific structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS 1410128-22-1) is a structurally rich diarylmethanol building block, featuring both a dimethoxyphenyl and a pyridine ring. These specific structural motifs are highly prevalent in CNS-active agents, kinase inhibitors, and GPCR modulators. When evaluating uncharacterized early-stage compounds or building blocks in vitro, researchers cannot rely on established dosing guidelines. Instead, they must empirically define the compound's therapeutic window —the concentration range where the compound exerts target-specific pharmacological effects without inducing non-specific cytotoxicity.

This application note provides a self-validating, step-by-step framework for establishing the optimal dosage and concentration for novel diarylmethanols in cell-based assays.

Mechanistic Grounding: Causality in Experimental Design

Before defining a concentration range, the physical chemistry of the compound must dictate the assay conditions to ensure scientific integrity.

  • Solubility and the DMSO Limit : With a predicted LogP of ~2.18, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is moderately lipophilic and requires Dimethyl Sulfoxide (DMSO) for stock solubilization. However, DMSO is intrinsically cytotoxic and can induce osmotic stress or membrane permeabilization, which confounds the compound's true biological effect. According to the [1], the final DMSO concentration in cell culture must be strictly maintained at ≤0.1% to 0.5% (v/v).

  • The Causality of the "Edge Effect" : When running 96- or 384-well microplate assays, evaporation in the perimeter wells causes the effective compound concentration to spike, leading to false-positive toxicity. This protocol mandates filling edge wells with buffer (PBS) to maintain thermal and osmotic uniformity.

  • Self-Validating Logic : You cannot accurately measure target efficacy (IC50/EC50) if the cell is dead or dying. Therefore, cytotoxicity profiling (CC50) must always precede functional assays to establish the upper dosing limit.

Experimental Workflow

The following diagram illustrates the logical progression from stock preparation to the calculation of the therapeutic index.

Workflow Start Compound: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Stock Stock Solution (10 mM in 100% DMSO) Start->Stock Dilution Serial Dilution (Maintains constant DMSO %) Stock->Dilution Cyto Cytotoxicity Profiling (CellTiter-Glo Assay) Dilution->Cyto CC50 Determine CC50 (Upper Limit of Toxicity) Cyto->CC50 Func Functional Assay (Target-Specific) CC50->Func Set Max Dose < CC10 TI Calculate Therapeutic Index (TI = CC50 / IC50) CC50->TI IC50 Determine IC50/EC50 (Pharmacological Efficacy) Func->IC50 IC50->TI

Logical workflow for determining the in vitro therapeutic index of novel compounds.

Protocol 1: Cytotoxicity Profiling (Determining the Upper Limit)

Objective : Establish the CC50 (Cytotoxic Concentration 50%) using the [2]. This ATP-quantification method is chosen over MTT because it avoids the prolonged incubation required for metabolic conversion, significantly reducing compound-assay interference.

Step-by-Step Methodology :

  • Cell Seeding : Seed the target cell line at an optimized density (e.g., 5,000 cells/well) in 90 µL of complete media in a white, opaque-walled 96-well plate. Leave the outer perimeter wells empty (add 100 µL PBS) to prevent the edge effect. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10 mM stock of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in 100% molecular-grade DMSO.

  • Serial Dilution : Create a 10-point, 3-fold serial dilution in 100% DMSO.

  • Intermediate Dilution : Dilute the DMSO serial dilutions 1:100 in culture media to create 10X working solutions (containing 1% DMSO).

  • Treatment : Add 10 µL of the 10X working solutions to the 90 µL of cells. The final highest concentration is 100 µM, and the final DMSO concentration is uniformly 0.1% across all wells. Incubate for 48–72 hours.

  • Assay Execution : Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement : Record luminescence (integration time 0.25–1 second/well). Calculate CC50 using non-linear regression analysis.

Protocol 2: Target-Specific Concentration Ranging (Efficacy)

Objective : Determine the IC50/EC50 for the specific biological target without confounding toxicity.

Step-by-Step Methodology :

  • Define the Maximum Concentration : Based on the CC50 obtained in Protocol 1, set the highest dose for the functional assay at the CC10 (the concentration causing 10% cell death) or 1/10th of the CC50. Causality: This ensures >90% cell viability, guaranteeing that any observed reduction in target activity is due to true pharmacological inhibition, not artifactual cell death [1].

  • Dose-Response Setup : Perform a similar 10-point, 3-fold serial dilution starting from the newly defined maximum concentration.

  • Functional Assay : Execute the target-specific assay (e.g., kinase activity, GPCR calcium flux, or phenotypic readout).

  • Data Analysis : Calculate the IC50/EC50. Calculate the Therapeutic Index (TI = CC50 / IC50). A TI > 10 is generally desired for early-stage screening progression.

Data Presentation: Expected Concentration Ranges

The following table summarizes the typical concentration ranges and expected outcomes for early-stage in vitro screening of diarylmethanol derivatives.

Assay TypeConcentration Range TestedFinal DMSO %Primary ReadoutSuccess Metric
Cytotoxicity (CC50) 3 nM – 100 µM0.1%ATP LuminescenceCC50 > 50 µM
Biochemical (Cell-Free) 0.1 nM – 10 µM1.0%*Target-specific (e.g., TR-FRET)IC50 < 1 µM
Functional (Cell-Based) 0.3 nM – 10 µM0.1%Target-specific (e.g., Reporter)IC50 < 10 µM; TI > 10

*Note: Cell-free biochemical assays can tolerate higher DMSO concentrations (up to 1-5%) compared to cell-based assays because there are no cellular membranes to permeabilize.

References

  • Assay Guidance Manual . National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. Available at:[Link]

Application

Application Notes and Protocols for Cell-Based Assays Involving (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Introduction The exploration of novel small molecules is a cornerstone of drug discovery and chemical biology. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a unique chemical entity with structural motifs—a pyridin-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The exploration of novel small molecules is a cornerstone of drug discovery and chemical biology. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a unique chemical entity with structural motifs—a pyridin-2-yl group and a 2,5-dimethoxyphenyl ring—that are present in various biologically active compounds. However, the specific biological target and cellular effects of this particular molecule are not well-documented in publicly available literature. This guide, therefore, is designed for researchers, scientists, and drug development professionals who are tasked with characterizing such novel compounds.

Instead of focusing on a predetermined biological activity, this document provides a systematic, tiered approach to elucidate the bioactivity of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol using a suite of robust cell-based assays. We will begin with foundational assays to establish a basic pharmacological profile, including cytotoxicity and effects on cell proliferation. Subsequently, we will delve into more specific, hypothesis-driven assays based on the structural characteristics of the molecule to probe its potential mechanism of action. This comprehensive workflow will enable researchers to efficiently and accurately build a biological activity profile for this and other novel small molecules.

Compound Handling and Preparation

Proper handling and preparation of small molecules are critical for the accuracy and reproducibility of cell-based assays.[1][2]

1. Safety Precautions:

  • Always handle (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][4][5][6]

  • Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.[3][4][5]

2. Stock Solution Preparation:

  • Solvent Selection: The choice of solvent is crucial and should be guided by the compound's solubility data. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for use in cell-based assays.[2]

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh a precise amount of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration using the compound's molecular weight.

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Ensure complete dissolution by vortexing or gentle warming.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

3. Working Solution Preparation:

  • Dilute the high-concentration stock solution in a suitable cell culture medium to the desired final concentrations for your experiments.

  • It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture is non-toxic to the cells, typically below 0.5%.

Tier 1: Foundational Cell-Based Assays for Initial Profiling

The initial step in characterizing a novel compound is to determine its effect on fundamental cellular processes such as viability, cytotoxicity, and proliferation. These assays will help establish a therapeutic window and guide the concentration ranges for subsequent, more specific assays.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release)

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[7][8][9][10][11]

Principle: An increase in LDH activity in the supernatant is proportional to the number of lysed cells.[8]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[7][9]

  • Compound Treatment: Treat the cells with a serial dilution of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls and a positive control for maximum LDH release (e.g., a lysis buffer).[7][9]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.[7]

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[9]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength (typically 490 nm).[8][9][11]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12][13][14] The amount of formazan produced is proportional to the number of viable cells.[14]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described for the LDH assay.[14]

  • MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[12]

Cell Proliferation Assay (BrdU Incorporation)

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a marker of cell proliferation.[16][17]

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16][17][18] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[16]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compound for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a period that allows for incorporation (typically 2-24 hours, depending on the cell type).

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection: Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.[16]

  • Quantification: Analyze the proliferation rate by fluorescence microscopy or flow cytometry.[18]

Tier 2: Hypothesis-Driven Pathway Analysis

Based on the structural motifs of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, we can generate hypotheses about its potential molecular targets. The pyridin-2-yl group is a common feature in inhibitors of the Hedgehog signaling pathway, while dimethoxyphenyl moieties are found in ligands for G-protein coupled receptors (GPCRs) and ion channels.

Workflow for Target Identification

G cluster_tier1 Tier 1: Initial Profiling cluster_tier2 Tier 2: Hypothesis-Driven Assays Cytotoxicity Cytotoxicity Assay (LDH) Hedgehog Hedgehog Pathway Assay (Gli-Luciferase) Cytotoxicity->Hedgehog If antiproliferative GPCR GPCR Signaling Assay (Calcium Flux) Cytotoxicity->GPCR Hypothesis-driven IonChannel Ion Channel Assay (Calcium Influx) Cytotoxicity->IonChannel Hypothesis-driven Viability Cell Viability Assay (MTT) Viability->Hedgehog If antiproliferative Viability->GPCR Hypothesis-driven Viability->IonChannel Hypothesis-driven Proliferation Proliferation Assay (BrdU) Proliferation->Hedgehog If antiproliferative Proliferation->GPCR Hypothesis-driven Proliferation->IonChannel Hypothesis-driven DataAnalysis Data Analysis & Profile Generation Hedgehog->DataAnalysis GPCR->DataAnalysis IonChannel->DataAnalysis Compound (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Compound->Cytotoxicity Compound->Viability Compound->Proliferation

Caption: A tiered workflow for characterizing novel small molecules.

Hedgehog Signaling Pathway Assay (Gli-Luciferase Reporter)

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[19][20][21] The pathway culminates in the activation of Gli transcription factors.

Principle: This assay uses a cell line stably transfected with a luciferase reporter gene under the control of a Gli-responsive promoter.[22] An increase or decrease in luciferase activity reflects the activation or inhibition of the Hh pathway, respectively.[22]

Experimental Protocol:

  • Cell Seeding: Seed Gli-luciferase reporter cells (e.g., Shh-LIGHT2 cells) in a 96-well plate.[22]

  • Compound Treatment: Treat the cells with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol for a specified time. Include a known Hh pathway agonist (e.g., SAG or Shh-conditioned medium) to stimulate the pathway and a known inhibitor (e.g., vismodegib) as a positive control.[23][24]

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.[23][25]

  • Luciferase Assay: Add the luciferase substrate and measure the luminescence using a luminometer.[22][25] If a dual-luciferase system is used, a second substrate for a control reporter (e.g., Renilla) is added to normalize the data.[22][25]

Hedgehog Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Represses Nucleus Nucleus Gli->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates

Caption: Simplified Hedgehog signaling pathway.

G-Protein Coupled Receptor (GPCR) Signaling Assay (Calcium Flux)

GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes. Many GPCRs, upon activation, trigger the release of intracellular calcium.[26][27]

Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.[28] A change in fluorescence intensity reflects the modulation of intracellular calcium levels by the test compound.[26]

Experimental Protocol:

  • Cell Seeding: Seed cells expressing the GPCR of interest in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.[28]

  • Compound Addition: Add (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and measure the fluorescence signal over time using a plate reader with kinetic read capabilities.[29]

  • Agonist/Antagonist Determination: To distinguish between agonist and antagonist activity, a known agonist for the receptor can be added after the test compound. A decrease in the agonist-induced signal would indicate antagonistic activity of the test compound.[29]

Ion Channel Assay (Calcium Influx)

Ion channels, such as the Transient Receptor Potential (TRP) channels, are involved in various sensory functions.[30] Some TRP channels, like TRPV3, are permeable to calcium.[31]

Principle: Similar to the GPCR assay, this method measures changes in intracellular calcium concentration using a fluorescent indicator. The assay can detect both activators and inhibitors of calcium-permeable ion channels.

Experimental Protocol:

  • Cell Seeding: Plate cells expressing the ion channel of interest (e.g., HEK293 cells transfected with TRPV3).

  • Dye Loading: Load the cells with a calcium-sensitive dye.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Compound Addition: Add (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and monitor the fluorescence to detect any direct activation or inhibition.

  • Activator Addition: To test for inhibitory activity, add a known activator of the channel (e.g., 2-APB for TRPV3) after the test compound and measure the response.[30]

Data Analysis and Interpretation

A systematic analysis of the data generated from these assays is crucial for building a comprehensive biological activity profile of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Assay TypeKey Parameters to DetermineInterpretation
Cytotoxicity (LDH) CC50 (50% cytotoxic concentration) Indicates the concentration at which the compound induces cell death.
Cell Viability (MTT) IC50 (50% inhibitory concentration) Measures the concentration that reduces cell viability by 50%.
Proliferation (BrdU) EC50 (50% effective concentration) The concentration that inhibits or stimulates cell proliferation by 50%.
Hedgehog Signaling IC50 or EC50 Determines the potency of the compound as an inhibitor or activator of the pathway.
GPCR Signaling EC50 (for agonists) or IC50 (for antagonists) Quantifies the compound's activity at a specific GPCR.
Ion Channel EC50 (for activators) or IC50 (for inhibitors) Measures the compound's effect on ion channel function.

By integrating the results from these tiered assays, researchers can determine if (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol possesses cytotoxic, anti-proliferative, or specific signaling pathway modulatory activities. This will provide a solid foundation for further mechanistic studies and potential development.

References

Sources

Method

Application Notes &amp; Protocols: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a Pre-Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel N,O-Bidentate Ligand Scaffold for C-C Bond Formation The development of efficient and versatile catalysts is a cornerstone of modern o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel N,O-Bidentate Ligand Scaffold for C-C Bond Formation

The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form the backbone of many pharmaceuticals, agrochemicals, and functional materials. While (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is not extensively documented as a standalone catalyst, its molecular architecture, featuring a pyridyl nitrogen and a hydroxyl group, presents a compelling scaffold for an N,O-bidentate pre-ligand. Such ligands can coordinate with a palladium center to form a catalytically active species for reactions like the Suzuki-Miyaura coupling.[1][2][3]

This guide provides a comprehensive overview of the potential application of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss the rationale behind the selection of reaction parameters. The protocols described herein are designed to be robust and serve as a validated starting point for researchers exploring the utility of this and similar N,O-ligand systems.

The core hypothesis is that the in situ complexation of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol with a suitable palladium precursor, such as Pd(OAc)₂, will generate a highly active catalyst. The electron-donating methoxy groups on the phenyl ring are expected to enhance the electron density at the palladium center, which can facilitate the crucial oxidative addition step in the catalytic cycle.[3][4] The pyridyl nitrogen and the adjacent hydroxyl group can form a stable five-membered chelate ring with the palladium atom, providing thermal stability to the active catalyst and preventing the precipitation of palladium black.

Mechanistic Rationale: The Role of the N,O-Bidentate Ligand

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3][5] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol ligand (herein denoted as L ) is proposed to play a crucial role in stabilizing the palladium catalyst throughout this cycle.

  • Catalyst Activation: The process begins with the reduction of a Pd(II) precursor, like Pd(OAc)₂, to the active Pd(0) species. In the presence of a base and the ligand, this activation is facilitated. The ligand L coordinates to the Pd(0) center, forming the active catalyst, Pd(0)L₂ or a related species.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate (Ar-Pd(II)-X-L₂). The electron-rich nature of the ligand, enhanced by the dimethoxy-substituted phenyl ring, can accelerate this rate-limiting step.[4]

  • Transmetalation: The arylboronic acid (Ar'-B(OH)₂) is activated by a base to form a more nucleophilic boronate species [Ar'-B(OH)₃]⁻. This species then transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd(II)-Ar'-L₂).

  • Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the biaryl product (Ar-Ar') and regenerating the active Pd(0)L₂ catalyst, which can then re-enter the catalytic cycle. The steric and electronic properties of the ligand are critical for promoting this final step.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0L2->OxAdd Ar-X PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Transmetalation [Ar'B(OH)₃]⁻ PdII_ArAr Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0L2 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)₂) ArBOH2->Transmetalation caption Fig. 1: Proposed Suzuki-Miyaura Catalytic Cycle

Caption: Proposed Suzuki-Miyaura catalytic cycle with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as ligand (L).

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction using (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a ligand.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is optimized for the coupling of various aryl bromides with phenylboronic acid.

Materials and Reagents:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (0.02 mmol, 2 mol%)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (0.02 mmol), Pd(OAc)₂ (0.01 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the active Pd(0) species.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The biphasic solvent system is often effective for Suzuki couplings.[6]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup 1. Add Reagents to Schlenk Flask start->setup purge 2. Purge with Inert Gas setup->purge add_solvent 3. Add Dioxane/Water purge->add_solvent heat 4. Heat at 90°C (2-6 hours) add_solvent->heat monitor 5. Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup 6. Cool and Quench (EtOAc/Water) monitor->workup Reaction Complete extract 7. Extract with Ethyl Acetate workup->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify end Pure Product purify->end caption Fig. 2: Suzuki-Miyaura Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Data and Expected Outcomes

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of various electronically diverse aryl bromides with phenylboronic acid, based on established principles of palladium catalysis. Yields are hypothetical and serve as a guideline for what might be achieved with an efficient N,O-ligand system.

EntryAryl Bromide (Ar-Br)ProductExpected Yield (%)
14-Bromoanisole4-Methoxybiphenyl90-98%
24-Bromotoluene4-Methylbiphenyl92-99%
3BromobenzeneBiphenyl88-95%
44-Bromobenzonitrile4-Cyanobiphenyl85-93%
51-Bromo-4-nitrobenzene4-Nitrobiphenyl80-90%
62-Bromopyridine2-Phenylpyridine75-85%

Rationale for Expected Yields:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl bromide generally accelerate the oxidative addition step, leading to higher yields (Entries 1 & 2).

  • Electron-withdrawing groups (e.g., -CN, -NO₂) can also participate effectively, though very strong withdrawing groups might sometimes lead to side reactions (Entries 4 & 5).

  • Heteroaryl halides like 2-bromopyridine can be challenging substrates due to potential coordination of the pyridine nitrogen to the palladium center, which can sometimes inhibit catalysis. However, a well-designed ligand should overcome this, affording good yields (Entry 6).[7]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere; use fresh, high-purity reagents and solvents.
Low reaction temperatureIncrease temperature in 10 °C increments (up to 110 °C for dioxane).
Inefficient baseTry a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Side Products Protodeboronation of boronic acidUse a slight excess of boronic acid (1.2-1.5 equiv.); ensure the base is not too strong or the reaction time too long.
Homocoupling of boronic acidEnsure the reaction is strictly anaerobic.
Catalyst Decomposition High temperature or prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed. Consider a more stable palladium precatalyst.[8][9]

Conclusion and Future Outlook

The (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol scaffold represents a promising class of N,O-bidentate ligands for palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its utility in Suzuki-Miyaura and potentially other cross-coupling reactions such as the Buchwald-Hartwig amination or Sonogashira coupling.[2][10] Further optimization of the ligand-to-metal ratio, solvent, base, and temperature for different substrate classes will likely lead to highly efficient and broadly applicable catalytic systems. The modular synthesis of such pyridylmethanol derivatives allows for fine-tuning of steric and electronic properties, opening avenues for the development of next-generation catalysts for challenging chemical transformations.

References

  • Colacot, T. J. "Well-defined nickel and palladium precatalysts for cross-coupling." Nature Reviews Chemistry, PMC, 2018. [Link]

  • Kinzel, T., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Journal of the American Chemical Society, PMC, 2010. [Link]

  • Szostak, M., et al. "Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage." Accounts of Chemical Research, ACS Publications, 2018. [Link]

  • Newman, S. G., et al. "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes." Journal of the American Chemical Society, PMC. [Link]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, University of Windsor, 2002. [Link]

  • Wikipedia. "Sonogashira coupling." Wikipedia.[Link]

  • ResearchGate. "Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF." ResearchGate.[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts.[Link]

  • Singh, A., et al. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2016. [Link]

  • Singh, A., et al. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." PubMed, 2016. [Link]

  • Wikipedia. "Buchwald–Hartwig amination." Wikipedia.[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal.[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts.[Link]

  • Stagnaro, P., et al. "2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study." RSC Advances, PMC, 2022. [Link]

  • Stagnaro, P., et al. "2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study." RSC Publishing, 2022. [Link]

  • Al-Masum, M., & Kumar, C. "Palladium-catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, Scirp.org, 2017. [Link]

  • Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters." Scholarship @ Claremont, 2021. [Link]

  • Reddy, T. J., et al. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, ACS Publications, 2003. [Link]

  • Ghaffar, T., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Norrby, P.-O., et al. "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions." Journal of the American Chemical Society, ACS Publications, 2010. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Synthesis

This guide serves as a specialized resource for researchers engaged in the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. The nucleophilic addition of a 2-pyridyl organometallic reagent to 2,5-dimethoxybenzald...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized resource for researchers engaged in the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. The nucleophilic addition of a 2-pyridyl organometallic reagent to 2,5-dimethoxybenzaldehyde is a cornerstone of this process. However, this reaction is notoriously challenging, often plagued by low yields and competing side reactions, a classic manifestation of the "2-pyridyl problem" in organometallic chemistry.[1][2] This document provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.

Core Reaction Principles and Challenges

The primary synthetic route involves the formation of a 2-pyridyl Grignard reagent (2-pyridylmagnesium halide) followed by its reaction with 2,5-dimethoxybenzaldehyde.[3] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the desired secondary alcohol.

The main difficulty arises from the inherent instability and reactivity of the 2-pyridyl Grignard reagent. The nitrogen atom in the pyridine ring can coordinate to the magnesium center, influencing the reagent's reactivity and promoting side reactions, most notably the homocoupling to form 2,2'-bipyridine.[4] Success hinges on meticulous control of reaction conditions and reagent quality.

Visualized Experimental Workflow

The following diagram outlines the critical stages of the synthesis, from preparation to final product characterization.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Purification prep_glass Flame-Dry Glassware Under Vacuum prep_reagents Dry Solvents (THF/Ether) Verify Reagent Purity prep_glass->prep_reagents Inert Atmosphere (N2/Ar) grignard_formation Grignard Formation: 2-Bromopyridine + Mg (Activation with I2) prep_reagents->grignard_formation aldehyde_addition Slow Addition of 2,5-Dimethoxybenzaldehyde at Low Temperature (0°C) grignard_formation->aldehyde_addition Confirm formation quench Quench with Saturated Aqueous NH4Cl aldehyde_addition->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography (Silica Gel) workup->purify characterize Characterization (NMR, MS, MP) purify->characterize

Caption: General workflow for the Grignard-based synthesis.

Troubleshooting Guide

Low yield is the most common complaint in this synthesis. The following table addresses specific experimental issues, their probable causes, and evidence-based solutions.

Problem EncounteredProbable Cause(s)Solutions and Scientific Rationale
Low to No Product Formation 1. Failed Grignard Reagent Formation: The reaction between magnesium and 2-bromopyridine did not initiate or was incomplete.- Activate Magnesium: Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates the activation of the magnesium surface.[3] - Ensure Anhydrous Conditions: Grignard reagents react violently with protic sources like water.[5] Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). - Check Reagent Quality: Use high-purity magnesium turnings and freshly distilled 2-bromopyridine.
2. Quenching of Grignard Reagent: The formed Grignard reagent was destroyed by trace moisture or acidic protons before reacting with the aldehyde.- Rigorous Drying: In addition to drying solvents, ensure the 2,5-dimethoxybenzaldehyde is anhydrous. Dry it over P₂O₅ or by azeotropic distillation if necessary. - Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.
Significant 2,2'-Bipyridine Byproduct 1. Homocoupling (Wurtz-type reaction): This is a classic side reaction for pyridyl Grignards, often exacerbated by elevated temperatures or impurities.[4]- Temperature Control: Add the 2-bromopyridine solution slowly to the magnesium suspension to maintain a gentle reflux and avoid overheating. - Grignard Exchange (Halogen-Magnesium Exchange): This is a highly effective alternative. Prepare a more stable Grignard, like isopropylmagnesium chloride (i-PrMgCl), and then add 2-bromopyridine at low temperature (0 to -20 °C). This exchange is often faster and cleaner than direct formation.[4]
Recovery of Unreacted Aldehyde 1. Inefficient Grignard Addition: The rate of addition to the aldehyde is slow, or the Grignard concentration is lower than assumed.- Titrate the Grignard Reagent: Before adding the aldehyde, take an aliquot of the Grignard solution and titrate it (e.g., with I₂) to determine its exact molarity. This ensures you are using the correct stoichiometry (typically 1.1-1.5 equivalents of Grignard).[6] - Increase Reaction Time/Temperature: After the aldehyde addition at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[7]
Complex Mixture of Byproducts / "Tarry" Residue 1. Aldehyde Side Reactions: 2,5-dimethoxybenzaldehyde can undergo self-condensation (aldol) or other reactions under strongly basic conditions.[8] 2. Product Degradation: The product may be unstable during workup.- Low-Temperature Addition: Add the aldehyde solution dropwise to the Grignard reagent at 0°C or even lower temperatures to minimize side reactions.[9] - Controlled Quench: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild proton source, rather than a strong acid.[7] This minimizes the risk of acid-catalyzed degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction? A1: Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether. THF is a better solvent for the Grignard reagent and the magnesium alkoxide intermediate, which can sometimes precipitate and hinder the reaction. Its higher boiling point also allows for better temperature control during reagent formation.[3][5]

Q2: My Grignard reaction is sluggish and won't initiate. What can I do? A2: Beyond adding an iodine crystal, you can add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethene gas and MgBr₂, which helps to etch the passivating oxide layer on the magnesium surface. Gentle warming with a heat gun can also help, but be prepared to cool the flask immediately once the exothermic reaction begins.[3]

Q3: Are there alternatives to the Grignard reagent for this synthesis? A3: Yes. An excellent alternative is to use 2-pyridyllithium. This is typically generated by treating 2-bromopyridine with n-butyllithium at low temperatures (-78°C). While highly reactive, 2-pyridyllithium can be transmetalated with zinc chloride (ZnCl₂) to form a more stable and less basic 2-pyridylzinc reagent. This reagent can then be used in a Negishi-type coupling, which often gives higher yields and has better functional group tolerance.[2][10]

Q4: How should I purify the final product, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol? A4: The product is a polar alcohol, making column chromatography on silica gel the most effective purification method. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. Monitor the fractions by Thin Layer Chromatography (TLC) to isolate the pure product.[11] Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) may also be possible if the crude product is sufficiently pure.

Q5: I see a new spot on TLC after workup that isn't the starting material or product. What could it be? A5: One possibility is the formation of a ketone, (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone. This can occur if the desired alcohol product is oxidized. This is less likely with a standard workup but can happen if oxidizing agents are inadvertently present or if the product is unstable to air over long periods. Confirm its identity via Mass Spectrometry; the ketone will have a molecular weight 2 amu less than the alcohol.

Detailed Experimental Protocol

This protocol details a robust method for the synthesis using the Grignard reaction.

Protocol A: Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • 2-Bromopyridine (1.0 eq)

  • 2,5-Dimethoxybenzaldehyde (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Grignard Formation: Place magnesium turnings (1.2 eq) and a crystal of iodine into the flask. Add enough anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq) in anhydrous THF.

  • Initiation: Add a small portion (approx. 10%) of the 2-bromopyridine solution to the stirred magnesium suspension. The reaction should initiate, indicated by the fading of the iodine color and gentle bubbling or refluxing. If it does not start, gently warm the flask with a heat gun until initiation occurs.

  • Addition: Once the reaction is sustained, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear dark and cloudy.

  • Reaction with Aldehyde: Cool the Grignard solution to 0°C using an ice-water bath. Dissolve 2,5-dimethoxybenzaldehyde (1.1 eq) in anhydrous THF and add this solution to the dropping funnel.

  • Add the aldehyde solution dropwise to the cold, stirred Grignard reagent over 30-45 minutes. Maintain the temperature at or below 5°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Stir vigorously until the solids dissolve or become a manageable slurry.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Troubleshooting Logic Diagram

If you encounter low yields, use the following decision tree to diagnose the potential issue.

G start Low Yield Obtained check_grignard Was Grignard reagent formation confirmed? start->check_grignard no_grignard Problem: Grignard Formation Failure check_grignard->no_grignard No yes_grignard Was unreacted aldehyde recovered? check_grignard->yes_grignard Yes solve_grignard Solution: - Activate Mg (I2) - Ensure anhydrous conditions - Check starting materials no_grignard->solve_grignard yes_aldehyde Problem: Incomplete Addition yes_grignard->yes_aldehyde Yes no_aldehyde Was 2,2'-bipyridine the major byproduct? yes_grignard->no_aldehyde No solve_aldehyde Solution: - Titrate Grignard - Increase reaction time - Check for quenching sources yes_aldehyde->solve_aldehyde yes_bipyridine Problem: Homocoupling no_aldehyde->yes_bipyridine Yes no_bipyridine Problem: Workup/Purification Loss no_aldehyde->no_bipyridine No solve_bipyridine Solution: - Strict temperature control - Use Grignard exchange method yes_bipyridine->solve_bipyridine solve_purification Solution: - Use mild quench (NH4Cl) - Optimize chromatography - Check for product degradation no_bipyridine->solve_purification

Caption: A decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025). Side-reaction products in the synthesis of substituted pyridinylmethanols. BenchChem Technical Support.
  • Blass, B. E., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5371–5387. [Link]

  • Shen, M., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 24(55), 14614-14625. [Link]

  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2014). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • Blass, B. E., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed, National Library of Medicine. [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy. [Link]

  • Zambon Group S.p.A. (2003). Process for the preparation of aryl-piridyl compounds.
  • BenchChem. (2025). A Comparative Guide to 2-Pyridyllithium and 2-Pyridyl Grignard Reagents in Cross-Coupling Reactions. BenchChem Technical Support.
  • Mukaiyama, T., Araki, M., & Takei, H. (1973). Reaction of S-(2-pyridyl) thioates with Grignard reagents. Convenient method for the preparation of ketones. Journal of the American Chemical Society, 95(14), 4763–4765. [Link]

  • Bloomtech. (2024). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. Bloomtech. [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Frølund, B., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • Hadden, M., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9358–9365. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. BenchChem Technical Support.
  • Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM GRIGNARD REAGENTS: o-Anisaldehyde. Organic Syntheses, 54, 42. [Link]

Sources

Optimization

purification challenges for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Technical Support Center: Purification Challenges for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggli...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pyridine-containing diarylmethanols. The compound (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol presents a unique triad of purification challenges:

  • Basic Pyridine Nitrogen: Acts as a strong Lewis base that interacts irreversibly with the acidic silanol groups of standard silica gel, causing severe peak tailing and material loss.

  • Hydrogen Bonding Potential: The central hydroxyl group acts as both a hydrogen bond donor and acceptor, exacerbating stationary phase retention.

  • Low Melting Point / Oiling Out: The steric bulk and asymmetric electronic distribution (electron-rich 2,5-dimethoxyphenyl vs. electron-deficient pyridine) often frustrate crystallization, leading to phase separation as a viscous oil rather than a crystalline solid.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to ensure high-yield, high-purity recovery of your target compound.

Diagnostic Workflow

PurificationWorkflow Start Crude (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol TLC TLC Analysis (Check for Streaking) Start->TLC Decision1 Severe Streaking? TLC->Decision1 ModSilica TEA-Deactivated Silica or Basic Alumina Decision1->ModSilica Yes (Pyridine interaction) StdSilica Standard Silica Gel Decision1->StdSilica No Fractions Concentrate Fractions ModSilica->Fractions StdSilica->Fractions Decision2 State at RT? Fractions->Decision2 Cryst Anti-Solvent Crystallization Decision2->Cryst Oils Out Recryst Standard Recrystallization Decision2->Recryst Solidifies Pure Pure Compound Cryst->Pure Recryst->Pure

Workflow for the purification of pyridine-containing diarylmethanols.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on standard silica gel, and how can I recover my lost yield? Causality & Solution: The basic nitrogen atom of the pyridin-2-yl moiety coordinates irreversibly with the acidic silanol groups (pKa ~4.5-5.5) on the surface of unmodified silica gel[1]. This leads to a continuous adsorption-desorption lag (streaking) and significant material loss. Resolution: You must deactivate the silica gel. Pre-treating the column with a mobile phase containing 0.5% to 1% Triethylamine (TEA) masks the active silanol sites[1]. Alternatively, switching to basic alumina completely bypasses the silanol interaction, which is a standard strategy for synthesizing and purifying (pyridin-2-yl)methanol derivatives[2].

Q2: After column chromatography, my purified fractions concentrate into a viscous oil that refuses to crystallize. What is the mechanism behind "oiling out" and how do I fix it? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when residual impurities disrupt the crystal lattice formation[3]. Diarylmethanols are particularly prone to this due to their conformational flexibility. Resolution: Employ an anti-solvent diffusion technique. Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly diffuse a "poor" solvent (e.g., hexanes) into the matrix. The slow reduction in solvation power forces the molecules into an ordered lattice rather than a disordered liquid phase.

Q3: I noticed a color change and new impurities forming when I concentrate my fractions at high temperatures. Is the compound decomposing? Causality & Solution: Yes. Diarylmethanols containing electron-donating groups (like the 2,5-dimethoxy substituents) are susceptible to acid-catalyzed dehydration or etherification if trace acids are present. The electron-rich ring heavily stabilizes any incipient carbocation at the benzylic/pyridylic position. Resolution: Always concentrate fractions under reduced pressure at a water bath temperature not exceeding 35–40 °C. Ensure your solvents are acid-free; if using chlorinated solvents, pass them through a short plug of basic alumina prior to use.

Section 2: Validated Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Trustworthiness Note: This protocol is a self-validating system. If your TLC spots (run in the TEA-modified solvent) remain tight and circular rather than teardrop-shaped, the silanol deactivation is successful.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 50:50 Hexanes:Ethyl Acetate). Add 1% v/v Triethylamine (TEA) to the mixture and stir well[1].

  • Slurry Packing: Mix standard flash silica gel (60 Å, 230-400 mesh) with the TEA-modified solvent to form a uniform slurry. Pour smoothly into the glass column.

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-modified solvent under positive pressure. Critical Step: This ensures all acidic silanol groups are fully saturated with TEA before the compound is introduced.

  • Loading: Dissolve the crude (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in a minimal volume of the mobile phase and load it evenly onto the silica bed.

  • Elution: Elute using the TEA-modified solvent. Monitor fractions via TLC.

Protocol B: Anti-Solvent Crystallization (Trituration/Diffusion)

Trustworthiness Note: Crystallization is a thermodynamic process. Rushing this protocol will trap impurities and revert the system to an oiled-out state[3].

  • Dissolution: Transfer the oily, concentrated compound to a clean, scratch-free Erlenmeyer flask. Dissolve in the minimum boiling volume of Ethyl Acetate (Good Solvent).

  • Anti-Solvent Addition: While maintaining gentle heating, add Hexanes (Anti-Solvent) dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the turbidity clears, creating a perfectly saturated solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed. Causality: Slow cooling favors thermodynamic crystal growth over kinetic phase separation (oiling out)[3].

  • Nucleation: If oiling out begins, gently scratch the inner wall of the flask with a glass stirring rod to induce nucleation, or cool the flask to 4 °C.

  • Harvesting: Filter the resulting crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum.

Section 3: Quantitative Data Summary

Table 1: Comparative Purification Metrics for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Purification MethodStationary Phase / Solvent SystemAverage Recovery (%)Purity (HPLC)Primary Failure Mode
Standard Flash ChromatographySilica Gel (Hexanes/EtOAc)35 - 50%85 - 90%Severe streaking; irreversible adsorption
Modified Flash ChromatographySilica Gel + 1% TEA85 - 95%>98%Co-elution of non-polar impurities
Basic Alumina ChromatographyAlumina (Hexanes/EtOAc)80 - 90%>95%Lower resolution than silica
Anti-Solvent CrystallizationEtOAc / Hexanes70 - 85%>99%Oiling out if cooled too rapidly

References

  • BenchChem. "Technical Support Center: Purification of 4-(Trimethylsilyl)pyridine - Benchchem." Benchchem.com. URL:[1]

  • University of Cape Town. "SOP: CRYSTALLIZATION." UCT.ac.za. URL:[3]

  • ACS Publications. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry. URL:[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol . As a complex diarylmethanol featuring both an electron-rich dimethoxyarene and a basic pyridine ring, this compound presents unique handling and storage challenges. This portal provides mechanistic insights, actionable troubleshooting, and validated protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic Overview of Degradation Pathways

To prevent degradation, one must first understand the causality behind the molecule's structural vulnerabilities. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol possesses three highly reactive loci:

  • The Bridging Secondary Alcohol: The benzylic carbon is flanked by two aromatic systems, significantly weakening the C–H bond. The highly electron-donating 2,5-dimethoxy groups stabilize any developing radical at this position, drastically lowering the activation energy for aerobic autoxidation. This readily converts the alcohol into the corresponding diaryl ketone[1].

  • The 2,5-Dimethoxyphenyl Ring: Hydroquinone dimethyl ethers are exceptionally electron-rich. Under oxidative stress or electrochemical potentials, this ring can undergo oxidative demethylation to form highly reactive 1,4-benzoquinone derivatives[2].

  • The Pyridin-2-yl Moiety: The basic nitrogen atom readily coordinates with trace transition metals (which can catalyze autoxidation) and is highly nucleophilic, making it a prime target for N-oxidation in the presence of trace peroxides.

Pathways A (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol B Diaryl Ketone (Autoxidation) A->B O2, Light, Transition Metals C Pyridine N-Oxide (+16 Da Mass Shift) A->C Trace Peroxides (e.g., in THF) D Quinone Derivatives (Ring Oxidation) A->D Strong Oxidants E Solvolysis Products (e.g., Methyl Ether) A->E Acidic Solvents (MeOH/H+)

Fig 1. Primary chemical degradation pathways of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isolated compound slowly turns from a white powder to a pale yellow/brown solid during benchtop storage. What is happening? Root Cause: The color change indicates aerobic oxidation. The secondary alcohol is being oxidized to (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone. The electron-donating methoxy groups stabilize the radical intermediates formed during autoxidation, accelerating the process. Solution: Always store the compound under an inert atmosphere (Argon or N2) at -20 °C. Avoid prolonged exposure to ambient light, which acts as a photo-initiator for radical generation.

Q2: LC-MS analysis of my purified batch shows a persistent impurity at +16 Da. Is this a solvent adduct? Root Cause: A +16 Da shift in this structural class is almost exclusively the Pyridine N-oxide. This occurs when the compound is dissolved or extracted using ethereal solvents (e.g., THF, Diethyl Ether) that have accumulated trace hydroperoxides over time. Solution: Strictly use peroxide-free, BHT-stabilized ethereal solvents, or switch to non-ethereal extraction solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Q3: I lose a significant amount of material during silica gel column chromatography, and a new non-polar spot appears. How can I prevent this? Root Cause: Standard silica gel is inherently acidic. The acidic silanol groups protonate the secondary alcohol, promoting dehydration or, if methanol is used as a co-solvent, solvolysis to form the methyl ether. The electron-rich 2,5-dimethoxyphenyl group strongly stabilizes the transient benzylic carbocation, facilitating this degradation[3]. Solution: Pre-treat the silica gel with 1–2% Triethylamine (TEA) to neutralize the acidic sites, or switch to neutral Alumina. Avoid using alcohols (MeOH, EtOH) in your eluent system.

Section 3: Standard Operating Procedures (SOPs) for Handling & Storage

To guarantee the structural integrity of the compound, follow this self-validating workflow.

Workflow S1 Crude Mixture S2 Aqueous Quench (pH 7.5-8.0) S1->S2 S3 Extraction (Peroxide-Free) S2->S3 S4 Chromatography (1% TEA Silica) S3->S4 S5 Concentration (T < 30°C) S4->S5 S6 Storage (Argon, -20°C) S5->S6

Fig 2. Optimized experimental workflow for isolation and storage of the target diarylmethanol.

Step-by-Step Methodology:
  • Reaction Quenching: Quench the crude reaction mixture with a cold, mildly basic aqueous buffer (e.g., saturated NaHCO3, pH ~8.0). This prevents acid-catalyzed solvolysis.

  • Extraction & Solvent Validation (Self-Validating Step): Extract the aqueous layer using Methyl tert-butyl ether (MTBE) or DCM. Validation: Before use, test the organic solvent with starch-iodide peroxide test strips. If the strip turns blue/black (>1 ppm peroxides), discard the solvent to prevent N-oxide formation.

  • Washing & Drying: Wash the organic layer with brine to remove residual water and dry over anhydrous Na2SO4. Avoid MgSO4, as it can impart trace Lewis acidity.

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Maintain the water bath temperature strictly below 30 °C to prevent thermally induced oxidation.

  • Purification & TLC Validation (Self-Validating Step): Use deactivated silica (flushed with 1% TEA in Hexanes). Validation: Run a 2D-TLC (elute, rotate plate 90 degrees, elute again). If the compound spot streaks or forms a secondary spot off the diagonal, on-column degradation is actively occurring, indicating the silica is insufficiently neutralized.

  • Storage: Transfer the purified solid to an amber glass vial, purge with Argon for 60 seconds, seal with a PTFE-lined cap, and store at -20 °C.

Section 4: Quantitative Data & Stability Metrics

The following table summarizes the stability of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol under various environmental stressors, providing a quick reference for experimental planning.

Environmental StressorExperimental ConditionsPrimary Degradation PathwayEstimated Half-Life (t½)
Ambient Air & Light 25 °C, Benchtop, Open AirAutoxidation to Diaryl Ketone4 – 7 Days
Acidic Solution pH < 3, Methanol, 25 °CSolvolysis (Methyl Ether Formation)< 2 Hours
Ethereal Solvents THF (Unstabilized), 25 °CN-Oxidation (+16 Da Mass Shift)12 – 24 Hours
Electrochemical Stress Anodic Oxidation (>1.2 V)Oxidative Demethylation (Quinone)Minutes
Optimal Storage -20 °C, Argon Atmosphere, DarkNone detected> 24 Months

References

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds Source: MDPI URL
  • Synthesis of Amino-1,4-benzoquinones and Their Use in Diels–Alder Approaches to the Aminonaphthoquinone Antibiotics Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Queen Mary Research Online (QMRO)

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Synthesis

Welcome to the dedicated technical support center for the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the critical parameters of this synthesis, with a particular focus on catalyst loading.

Introduction

The synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a crucial step in the development of various pharmacologically active molecules. Achieving high yield and purity is paramount, and catalyst performance is often the determining factor. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Choosing Your Synthetic Strategy

The optimal catalyst and its loading are intrinsically linked to the chosen synthetic route. Two primary and effective strategies for the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol are:

  • Grignard Reaction: A classic and often high-yielding method involving the reaction of an organomagnesium (Grignard) reagent with an aldehyde or ketone.

  • Palladium-Catalyzed Cross-Coupling: A versatile and powerful method for forming carbon-carbon bonds, offering an alternative to traditional organometallic reactions.

This guide is structured to provide specific troubleshooting for each of these routes.

Section 1: Grignard Reaction Route

The Grignard reaction is a robust method for this transformation. The "catalyst" in this context is often magnesium metal, and its activation is key.

Frequently Asked Questions (FAQs): Grignard Route

Q1: My Grignard reaction to synthesize (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol has a low yield. What are the first parameters I should check?

A: Low yields in Grignard reactions are a common issue and often trace back to a few critical factors:

  • Reagent Purity and Dryness: Grignard reagents are highly sensitive to moisture and protic solvents. Ensure all glassware is flame-dried, and your solvents are anhydrous. Even trace amounts of water can quench the Grignard reagent.[1]

  • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer. Proper activation is crucial for the reaction to initiate.

  • Reaction Temperature: The initial formation of the Grignard reagent can be exothermic. Maintaining a gentle reflux is often optimal. However, subsequent reaction with the electrophile may require different temperature control.

  • Addition Rate: A slow, controlled addition of the alkyl/aryl halide to the magnesium suspension is important to prevent side reactions.[1]

Q2: I'm observing the formation of a significant amount of biphenyl or bipyridyl side products. How can I minimize this?

A: This is a classic side reaction in Grignard synthesis, known as Wurtz-type coupling. It is particularly favored at higher temperatures and with high concentrations of the halide. To mitigate this, try the following:

  • Slower Addition: Add the halide solution dropwise to the magnesium suspension.

  • Dilution: Use a larger volume of solvent to keep the concentration of the halide low.

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating.

Q3: My reaction is difficult to initiate. What are the best practices for magnesium activation?

A: If the reaction does not start, consider these activation techniques:

  • Mechanical Agitation: Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] The iodine will etch the magnesium surface, while 1,2-dibromoethane reacts to form ethylene and MgBr₂, which helps to activate the surface.

  • Pre-activation: Heat the magnesium turnings under vacuum before the reaction.

Troubleshooting Guide: Optimizing Magnesium "Loading" and Activation

While magnesium is a reagent, its surface area and activation state act as a catalyst for the reaction.

IssuePossible CauseRecommended Solution
Low Conversion Incomplete formation of the Grignard reagent.- Ensure all reagents and solvents are strictly anhydrous.[1] - Use a fresh bottle of anhydrous solvent. - Activate the magnesium with a crystal of iodine or by crushing.[1]
Formation of Side Products Reaction temperature is too high, or the halide concentration is excessive.- Maintain a gentle reflux. - Add the halide solution dropwise.
Reaction Fails to Initiate Magnesium oxide layer is inhibiting the reaction.- Flame-dry all glassware immediately before use. - Use a chemical activator like 1,2-dibromoethane.[2]
Experimental Protocol: Grignard Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • 2,5-Dimethoxybenzaldehyde

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Initiation: In the dropping funnel, place a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux. If not, gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining 2-bromopyridine solution dropwise to maintain a steady reflux. After the addition is complete, continue to stir for 1-2 hours.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of 2,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware B Add Mg turnings & Iodine A->B D Initiate reaction B->D C Prepare 2-bromopyridine in anhydrous THF C->D E Form Grignard reagent D->E F Add 2,5-dimethoxybenzaldehyde E->F G Quench with NH4Cl F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Column chromatography I->J

Caption: Workflow for the Grignard synthesis.

Section 2: Palladium-Catalyzed Cross-Coupling Route

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful alternative. However, the pyridine nitrogen can poison the palladium catalyst, making ligand choice and catalyst loading critical.[3]

Frequently Asked Questions (FAQs): Palladium-Catalyzed Route

Q1: My palladium-catalyzed coupling of a pyridine derivative is giving low yields. What is the most likely cause?

A: The primary suspect is often catalyst poisoning by the pyridine nitrogen.[3] The lone pair on the nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. To overcome this, you should:

  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos, RuPhos, or SPhos can shield the palladium center and promote the desired catalytic cycle.

  • Optimize Catalyst Loading: While intuitive to increase catalyst loading for a sluggish reaction, too much catalyst can sometimes lead to side reactions or catalyst decomposition.[4] A systematic screen of catalyst loading is recommended.

  • Proper Degassing: These reactions are highly sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed.

Q2: How do I choose the right palladium catalyst and ligand for this reaction?

A: The choice of catalyst and ligand is crucial. For coupling with pyridine-containing molecules, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, but they must be paired with an appropriate phosphine ligand. A good starting point is to screen a few different ligands known to be effective in challenging cross-couplings.

Q3: I see the formation of palladium black in my reaction. What does this mean and how can I prevent it?

A: The formation of palladium black indicates catalyst decomposition. This can be caused by:

  • High Temperatures: While heat is often required, excessive temperatures can lead to catalyst degradation. Try lowering the temperature and increasing the reaction time.[3]

  • Inadequate Ligand Protection: If the ligand is not effectively stabilizing the palladium(0) species, it can agglomerate and precipitate as palladium black. Consider using a different, more robust ligand.

Troubleshooting Guide: Optimizing Palladium Catalyst Loading

Optimizing the catalyst loading is a balancing act between reaction rate, yield, and cost.

Catalyst LoadingPotential OutcomeRecommendation
Too Low (e.g., <0.1 mol%) - Slow or incomplete reaction. - Catalyst is fully poisoned before the reaction completes.- Gradually increase the catalyst loading in small increments (e.g., to 0.5 mol%, 1 mol%).
Optimal (e.g., 1-5 mol%) - Efficient conversion to the desired product. - Minimal side product formation.- This is the target range for many cross-coupling reactions.
Too High (e.g., >10 mol%) - Increased cost. - Potential for increased side reactions. - Can lead to catalyst decomposition.[4]- If high loading is still giving poor results, the issue is likely not the amount of catalyst but another parameter (e.g., ligand, solvent, temperature).
Experimental Protocol: Catalyst Loading Screen for Suzuki-Miyaura Coupling

This protocol outlines a screening experiment to determine the optimal catalyst loading.

Reactants:

  • 2-Pyridylboronic acid

  • 1-Bromo-2,5-dimethoxybenzene

  • Palladium(II) acetate (catalyst)

  • XPhos (ligand)

  • Potassium carbonate (base)

  • Dioxane/water (solvent)

Procedure:

  • Stock Solutions: Prepare stock solutions of the reactants, base, and ligand to ensure accurate dispensing.

  • Reaction Setup: In a series of reaction vials, add the bromo-arene and the boronic acid.

  • Catalyst/Ligand Addition: To each vial, add the appropriate amount of palladium acetate and XPhos solution to achieve the desired catalyst loading (e.g., 0.5, 1, 2, 5 mol%).

  • Reaction Initiation: Add the base and the degassed solvent mixture.

  • Heating and Monitoring: Heat the reactions to a consistent temperature (e.g., 100 °C) and monitor their progress over time using TLC or LC-MS.

  • Analysis: After a set time, quench the reactions and analyze the yield of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in each vial to determine the optimal catalyst loading.

Catalyst_Optimization cluster_setup Experiment Setup cluster_screening Catalyst Loading Screen cluster_analysis Analysis A Prepare stock solutions B Dispense reactants into vials A->B C Add varying catalyst loadings (0.5, 1, 2, 5 mol%) B->C D Add base and degassed solvent C->D E Heat and monitor reactions D->E F Quench reactions E->F G Analyze yield by LC-MS F->G H Determine optimal loading G->H

Caption: Workflow for optimizing catalyst loading.

Hypothetical Data: Catalyst Loading Optimization
EntryCatalyst Loading (mol%)LigandYield (%)
10.5XPhos35
21.0XPhos78
32.0XPhos92
45.0XPhos91

This hypothetical data illustrates that for this particular reaction, a catalyst loading of 2.0 mol% provides the best yield, with no significant improvement at higher loadings.

References

  • ResearchGate. (n.d.). Optimization of amount of the catalyst loading. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading in the synthesis of 6a. Retrieved from [Link]

  • ACS Publications. (2009, May 20). Palladium-Catalyzed Synthesis of Diarylmethanes: Exploitation of Carbanionic Leaving Groups. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2026, March 10). Rhodium-Catalyzed [3+3] Annulation of N-Sulfonyl-1,2,3-triazole with a Homoallylic Alcohol for the Synthesis of 1,2-Dihydropyridine. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters. Retrieved from [Link]

  • R Discovery. (1993, May 1). Pyridine synthesis from tetrahydrofurfuryl alcohol over a Pd/γ-Al 2O 3 catalyst : II. Effect of supports and palladium loading. Applied Catalysis A: General. Retrieved from [Link]

  • ACS Publications. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2024, April 22). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • ACS Publications. (2024, April 22). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • ResearchGate. (2019, June 1). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Retrieved from [Link]

  • ACS Publications. (2012, July 20). Palladium-Catalyzed C(sp3)–H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2012, August 22). Palladium-catalyzed C(sp3)-H arylation of diarylmethanes at room temperature: synthesis of triarylmethanes via deprotonative-cross-coupling processes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • ACS Publications. (2009, May 20). Palladium-Catalyzed Synthesis of Diarylmethanes: Exploitation of Carbanionic Leaving Groups. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Semantic Scholar. (n.d.). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.

Sources

Troubleshooting

side-product identification in (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of (2,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

This target is typically synthesized via the nucleophilic addition of an organolithium intermediate. The most viable route involves the halogen-metal exchange of 2-bromopyridine to form 2-lithiopyridine, followed by trapping with 2,5-dimethoxybenzaldehyde. While conceptually straightforward, the highly polarized carbon-lithium bond and the electrophilic nature of the pyridine ring introduce competing reaction pathways[1].

Below is the mechanistic logic, diagnostic Q&A, and a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Divergence Analysis

To control a reaction, you must first map its failure modes. The diagram below illustrates the intended polar nucleophilic addition alongside the primary parasitic pathways driven by kinetics, sterics, and Single Electron Transfer (SET) mechanisms.

G SM1 2-Bromopyridine + n-BuLi Int1 2-Lithiopyridine Intermediate SM1->Int1 Halogen-Metal Exchange (-78°C) Side1 2,2'-Bipyridine (Homocoupling) SM1->Side1 Wurtz-Fittig Coupling Side3 Butyl-dihydropyridine (Ring Addition) SM1->Side3 n-BuLi Attack on C=N Bond Target (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol Int1->Target Nucleophilic Addition (with SM2) Side2 Pyridine (Protonation) Int1->Side2 Trace H2O / Enolizable Protons Side4 Pinacol Dimer (SET Pathway) Int1->Side4 Single Electron Transfer (SET) SM2 2,5-Dimethoxybenzaldehyde

Fig 1: Reaction coordinate mapping of intended synthesis vs. parasitic side-reaction pathways.

Troubleshooting FAQs: Side-Product Identification

Q1: My LC-MS shows a massive peak at m/z 157 [M+H]+. Why am I generating so much 2,2'-bipyridine? Causality & Solution: You are observing a Wurtz-Fittig-type homocoupling. This occurs when the generated 2-lithiopyridine reacts with unreacted 2-bromopyridine[2]. This is a kinetic issue driven by localized concentration gradients. Fix: Ensure rigorous stirring (minimum 500 rpm) and add the n-BuLi dropwise (e.g., 0.5 mL/min) down the inner wall of the flask at strictly -78 °C. Diluting the 2-bromopyridine in a larger volume of anhydrous THF (0.1 M to 0.2 M) prior to n-BuLi addition will significantly suppress this bimolecular side reaction[3].

Q2: I am seeing a side product with an m/z of 136 [M+H]+, and my target yield is low. What is driving this? Causality & Solution: This mass corresponds to butylpyridine. Instead of undergoing halogen-metal exchange, the n-BuLi is acting as a nucleophile and directly attacking the electrophilic C=N bond of the pyridine ring (Chichibabin-type addition)[4]. Fix: This side reaction outcompetes halogen-metal exchange at higher temperatures. Ensure your cooling bath is a true dry ice/acetone slurry (-78 °C), not just cold. If the problem persists, switch to a more sterically hindered, less nucleophilic base like tert-butyllithium (t-BuLi) or use a non-coordinating solvent like toluene to alter the aggregation state of the organolithium[3].

Q3: I recovered a large amount of unreacted 2,5-dimethoxybenzaldehyde and pyridine (m/z 80 [M+H]+). How is the organolithium being quenched prematurely? Causality & Solution: 2-Lithiopyridine is a highly basic carbanion. The presence of pyridine indicates premature protonation. This is almost always due to trace moisture in your THF, the aldehyde, or the nitrogen/argon line[1]. Fix: Implement a self-validating dryness check. Titrate your THF via Karl Fischer (must be < 30 ppm H₂O). Furthermore, 2,5-dimethoxybenzaldehyde can absorb moisture; dry it via azeotropic distillation with toluene prior to the reaction or store it in a desiccator over P₂O₅.

Q4: There is a high molecular weight byproduct (m/z 335 [M+H]+) that looks like a 1,2-diol. How do I suppress this? Causality & Solution: You are observing a pinacol coupling product. While organolithium reagents typically proceed via polar two-electron nucleophilic addition, sterically hindered or highly electron-rich substrates (like 2,5-dimethoxybenzaldehyde) can force the reaction through a Single Electron Transfer (SET) mechanism[5]. The organolithium transfers a single electron to the aldehyde, creating a ketyl radical that dimerizes. Fix: To suppress the SET pathway, ensure the aldehyde is added slowly to the 2-lithiopyridine solution at -78 °C, keeping the localized concentration of the aldehyde low. Alternatively, transmetalating the 2-lithiopyridine with anhydrous CeCl₃ to form an organocerium species will completely suppress SET and force strict 1,2-polar addition.

Quantitative Analytical Signatures

Use the following reference table to rapidly diagnose your crude mixture via LC-MS (ESI+) and ¹H-NMR.

Compound / Side ProductExact MassLC-MS m/z [M+H]+Diagnostic ¹H-NMR Shift (CDCl₃)Root Cause / Mechanism
Target Alcohol 245.10246.1~6.10 ppm (s, 1H, CH-OH)Intended polar addition
2,2'-Bipyridine 156.07157.1~8.40 ppm (d, 2H, Ar-H)Homocoupling (Wurtz-Fittig)
Pyridine 79.0480.1~8.60 ppm (m, 2H, Ar-H)Premature protonation (H₂O)
Butylpyridine 135.10136.1~2.80 ppm (t, 2H, CH₂-Ar)Ring addition (C=N attack)
Pinacol Dimer 334.14335.1~5.20 ppm (s, 2H, CH-OH)SET radical dimerization

Self-Validating Experimental Protocol

To ensure absolute reproducibility, this protocol utilizes In-Process Controls (IPC) to validate the intermediate before committing the expensive aldehyde[6].

Step 1: Equipment Preparation

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add anhydrous THF (20 mL, KF < 30 ppm) and 2-bromopyridine (5.0 mmol, 0.48 mL).

  • Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to internal -78 °C for 15 minutes.

Step 2: Halogen-Metal Exchange (with IPC)

  • Using a syringe pump, add n-BuLi (1.6 M in hexanes, 5.25 mmol, 3.28 mL) at a rate of 0.5 mL/min. The solution will turn deep red/brown.

  • Stir for 30 minutes at -78 °C.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of CD₃OD (Deuterated methanol). Run a rapid ¹H-NMR. You should observe >95% 2-deutero-pyridine. If you see unreacted 2-bromopyridine, your n-BuLi has degraded; halt the experiment.

Step 3: Nucleophilic Addition

  • Dissolve 2,5-dimethoxybenzaldehyde (4.8 mmol, 0.80 g) in 5 mL of anhydrous THF.

  • Add this solution dropwise over 15 minutes to the 2-lithiopyridine at -78 °C.

  • Stir for 1 hour at -78 °C, then slowly remove the bath and allow the reaction to warm to 0 °C over 30 minutes.

Step 4: Quench and Workup

  • Quench the reaction strictly at 0 °C by adding 10 mL of saturated aqueous NH₄Cl dropwise (Caution: Exothermic).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Decision Tree

Use this logic flow to process your crude NMR/LC-MS data and determine the required corrective action for your next batch.

G Crude Analyze Crude Mixture (LC-MS / NMR) Target m/z 246 Dominant Proceed to Column Crude->Target High Yield Bipy m/z 157 Detected (Homocoupling) Crude->Bipy Side Reaction Dimer m/z 335 Detected (SET Pathway) Crude->Dimer Side Reaction RingAdd m/z 136 Detected (Ring Attack) Crude->RingAdd Side Reaction Act1 Action: Increase dilution, slow down n-BuLi addition Bipy->Act1 Act2 Action: Transmetalate to CeCl3 before aldehyde addition Dimer->Act2 Act3 Action: Verify -78°C temp, switch to t-BuLi RingAdd->Act3

Fig 2: Analytical troubleshooting workflow for identifying and correcting side reactions.

References

  • "Grignard Reaction - Organic Chemistry Portal" (Details on SET mechanisms and pinacol coupling). Organic Chemistry Portal. Available at:[Link]

  • "Organolithium reagent" (Overview of nucleophilic additions and side reactions). Wikipedia. Available at:[Link]

  • "Direct catalytic cross-coupling of organolithium compounds" (Discussion on homocoupling and lithium-halogen exchange kinetics). University of Groningen. Available at:[Link]

  • "Directed Lithiation and Substitution of Pyridine Derivatives" (Mechanisms of organolithium addition to the C=N bond). Heterocycles / CLOCKSS. Available at: [Link]

  • "Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry" (Stability and generation of 2-lithiopyridine). Chemical Reviews / ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sluggish Suzuki-Miyaura Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve sluggish or f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve sluggish or failing Suzuki-Miyaura cross-coupling reactions.

Rather than relying on trial-and-error, successful troubleshooting requires a mechanistic understanding of the catalytic cycle. By identifying the specific kinetic bottleneck or degradation pathway in your reaction, you can make targeted, rational adjustments to your protocol.

Mechanistic Overview & Bottlenecks

The Suzuki-Miyaura reaction relies on a delicate balance between three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A failure at any of these stages will stall the reaction.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Often slow for Ar-Cl) Pd0->OxAdd Ar-X PdII_X Pd(II) Ar-X Complex OxAdd->PdII_X TransMet Transmetalation (Base & Boron required) PdII_X->TransMet Ar'-B(OH)2 + Base PdII_Ar Pd(II) Ar-Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product

Caption: Suzuki-Miyaura Catalytic Cycle and Common Kinetic Bottlenecks.

Diagnostic FAQs: Identifying the Root Cause

Before changing any parameters, analyze your crude reaction mixture via LC-MS or GC-MS. The presence (or absence) of specific byproducts will dictate your troubleshooting path.

Q1: My reaction is stalling with unreacted aryl chloride. How do I force it to completion? Causality: The 1 into the C-Cl bond is typically the rate-determining step because the C-Cl bond is significantly stronger than C-Br or C-I[1]. Standard ligands like PPh₃ do not provide enough electron density to the palladium center to facilitate this insertion. Solution: Switch to electron-rich, sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs)[1]. The electron-rich nature accelerates oxidative addition, while the steric bulk promotes the final reductive elimination step.

Q2: My LC-MS shows a massive peak for the simple arene of my boronic acid (Ar'-H). What is happening? Causality: You are observing 2, the most common degradation pathway for boronic acids, where the C-B bond is cleaved and replaced by a proton[2]. This is highly prevalent with electron-deficient or heteroaromatic substrates (e.g., 2-pyridyl) and is accelerated by high temperatures, water, and basic conditions[2][3]. Solution: Minimize the steady-state concentration of the free boronic acid. Use a slow-release strategy by employing MIDA boronates or potassium trifluoroborates, which slowly hydrolyze in the presence of water/base to release the active boronic acid exactly when the catalytic cycle needs it[3][4].

Q3: I am observing dehalogenation of my aryl halide (Ar-H). How can I minimize this? Causality: Dehalogenation occurs when a hydride source intercepts the Pd(II)-Ar intermediate before transmetalation can occur. Common hydride sources include alcohol solvents (e.g., ethanol, methanol) or certain amine bases that undergo beta-hydride elimination. Solution: Eliminate potential hydride sources. Switch to strictly aprotic solvents (e.g., Toluene, THF, Dioxane) and use inorganic carbonate or phosphate bases[5].

Q4: Why am I seeing homocoupling of my boronic acid (Ar'-Ar')? Causality: Homocoupling is primarily an oxidative side reaction driven by the . Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled dimer[6]. Solution: Rigorously degas all solvents using the freeze-pump-thaw method or prolonged sparging with Argon. If using a Pd(II) precatalyst, consider switching to a true Pd(0) source like Pd₂(dba)₃ to prevent the initial sacrificial consumption of your boronic acid.

Quantitative Data & Optimization Guides

Use the following tables to rationally select your reagents based on the specific challenges of your substrates.

Table 1: Ligand & Solvent Selection for Challenging Electrophiles
ElectrophileKinetic ChallengeRecommended SystemRationale
Aryl Chlorides Slow Oxidative AdditionXPhos, SPhos, or t-Bu₃PElectron-rich ligands increase electron density on Pd, facilitating insertion into the strong C-Cl bond[1].
Sterically Hindered Slow Reductive EliminationRuPhos, BrettPhosExtreme steric bulk forces the Pd(II) intermediate to undergo reductive elimination rapidly.
Aryl Iodides Halide InhibitionPPh₃ or dppf in Toluene/H₂O Iodide ions can poison the catalyst by disfavoring the reactive Pd-OH intermediate in THF. Switching to biphasic Toluene minimizes this inhibition[7].
Table 2: Comparative Performance of Bases in Transmetalation

Data represents illustrative averages for standard aryl bromide + phenylboronic acid couplings[8].

Base TypeExamplesRelative Transmetalation RateTypical YieldBest Use Case
Phosphates K₃PO₄Very Fast>90%Sensitive substrates, broad utility, minimizes side reactions.
Carbonates K₂CO₃, Cs₂CO₃Fast80-90%Standard couplings, highly cost-effective and scalable.
Hydroxides NaOH, KOHExtremely Fast70-85%Highly sterically hindered substrates (Warning: can cause hydrolysis of sensitive groups).
Organic Bases Et₃N, DIPEASlow<50%Strictly base-sensitive functional groups where inorganic bases fail.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Sluggish Reaction / Low Yield CheckSM Analyze Crude via LC-MS Start->CheckSM UnreactedArX Unreacted Ar-X (No Ar-H or Ar-Ar') CheckSM->UnreactedArX Dehalogenation Ar-H Detected (Dehalogenation) CheckSM->Dehalogenation Protodeboronation Ar'-H Detected (Protodeboronation) CheckSM->Protodeboronation Homocoupling Ar'-Ar' Detected (Homocoupling) CheckSM->Homocoupling Sol1 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) UnreactedArX->Sol1 Sol2 Remove Hydride Sources (Change Base/Solvent) Dehalogenation->Sol2 Sol3 Use Anhydrous Conditions or MIDA Boronates (Slow Release) Protodeboronation->Sol3 Sol4 Strictly Exclude O2; Use Pd(0) Source Homocoupling->Sol4

Caption: Diagnostic workflow for resolving sluggish Suzuki-Miyaura coupling reactions.

Self-Validating Experimental Protocol

Slow-Release Suzuki Coupling for Unstable Boronic Acids

Objective: Prevent protodeboronation of unstable heteroaryl boronic acids by maintaining a low, steady-state concentration of the active boronic acid. Causality: MIDA boronates are stable to anhydrous cross-coupling conditions. Slow addition of aqueous base gradually hydrolyzes the MIDA boronate, releasing the boronic acid exactly when the Pd(II)-Ar complex is ready for transmetalation, outcompeting the degradation pathway[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 eq), MIDA boronate (1.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Atmosphere Control: Evacuate and backfill the flask with ultra-pure Argon three times.

    • Self-Validation Check: A lack of black precipitate (Pd black) or unexpected color change in the solid mixture confirms the absence of premature Pd oxidation.

  • Solvent Addition: Add anhydrous, rigorously degassed dioxane (0.1 M) via syringe. Stir at room temperature for 5 minutes.

  • Controlled Base Addition: Heat the mixture to 60 °C. Using a syringe pump, add a degassed aqueous solution of K₃PO₄ (3.0 eq) over 4 hours.

  • In-Process Validation: At t = 60 minutes, withdraw a 10 µL aliquot under Argon. Quench in acetonitrile and analyze via LC-MS.

    • Self-Validation Criteria: The chromatogram must show <5% of the protodeboronated arene (Ar'-H) relative to the cross-coupled product. If Ar'-H > 5%, decrease the syringe pump addition rate by 50% to further lower the steady-state concentration of the free boronic acid.

  • Completion: After base addition is complete, stir for an additional 1 hour, then cool to room temperature and perform a standard aqueous workup.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.4

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. BenchChem. 2

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 1

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 3

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. 8

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. 7

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in Chiral Alcohol Synthesis

Welcome to the Advanced Technical Support Center for chiral alcohol synthesis and derivatization. As drug development professionals and synthetic chemists, maintaining stereochemical integrity is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for chiral alcohol synthesis and derivatization. As drug development professionals and synthetic chemists, maintaining stereochemical integrity is paramount. A loss of enantiomeric excess (ee) not only compromises the pharmacological profile of a target molecule but also confounds analytical validation.

This guide is structured to help you diagnose, troubleshoot, and permanently resolve racemization issues through a mechanistic understanding of the underlying chemistry.

Diagnostic Workflow: Identifying the Root Cause

Before altering your synthetic route, you must identify the specific mechanistic pathway degrading your chiral center. Use the diagnostic tree below to isolate the physicochemical trigger.

TroubleshootingTree Start Low ee Detected in Chiral Alcohol Cond1 Are transition metals (Ru, Ir, Pd) present? Start->Cond1 Path1 Metal-Hydride Redox Pathway (Reversible Oxidation) Cond1->Path1 Yes Cond2 Are strong acids present in workup? Cond1->Cond2 No Fix1 Action: Use irreversible H-donor (e.g., Formic Acid) Path1->Fix1 Path2 SN1 Carbocation Pathway (Loss of Stereocenter) Cond2->Path2 Yes Cond3 Is chiral center adjacent to a carbonyl/pi-system? Cond2->Cond3 No Fix2 Action: Maintain pH > 5, avoid protic solvents Path2->Fix2 Path3 Base-Catalyzed Enolization (Planar Intermediate) Cond3->Path3 Yes Fix3 Action: Use non-nucleophilic bases (e.g., DIPEA) Path3->Fix3

Fig 1. Diagnostic decision tree for isolating the root cause of chiral alcohol racemization.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: My enantiomerically pure alcohol loses its stereochemical integrity during routine derivatization. What is the root cause? A1: Racemization during derivatization (e.g., protection or esterification) is typically driven by the transient formation of achiral intermediates. If the reaction proceeds via an SN​1 pathway, the protonation of the alcohol and subsequent loss of water generates a planar carbocation; nucleophilic attack then occurs from both faces, destroying the stereocenter[1]. Alternatively, if the chiral center is adjacent to a π -electron system or carbonyl, base-catalyzed deprotonation forms a planar enolate or carbanion, leading to racemization upon reprotonation[2]. Expert Insight: Always match the pH of your reaction to the substrate's electronic vulnerabilities. Avoid strongly acidic conditions for secondary/tertiary alcohols prone to carbocation formation.

Q2: I am using an Asymmetric Transfer Hydrogenation (ATH) protocol with a Ruthenium catalyst and 2-propanol. Why does the ee of my product degrade if I leave the reaction overnight? A2: This is a classic thermodynamic equilibration issue. In 2-propanol-mediated ATH, the process is reversible. Because the product chiral alcohol is structurally similar to the hydrogen donor (2-propanol), the 16-electron Ruthenium complex can re-coordinate the product[3]. Through an inner-sphere metal-hydride pathway, the catalyst facilitates a β -hydride elimination, oxidizing the chiral alcohol back into a prochiral ketone[4]. Subsequent re-reduction is non-stereospecific, steadily eroding the ee[3]. Expert Insight: Switch to an irreversible hydrogen donor system, such as formic acid/triethylamine. The evolution of CO2​ gas prevents the reverse oxidation step, locking in the stereochemistry[3].

Q3: How does the choice of base impact the stereochemical outcome of BOM (Benzyloxymethyl) protection? A3: The choice of base dictates whether the reaction proceeds cleanly via nucleophilic substitution or diverges into unwanted deprotonation events. Strong, unhindered nucleophilic bases can inadvertently deprotonate the α -carbon (if acidic), leading to epimerization[5]. Expert Insight: Employ sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA/Hünig's base) to scavenge protons without participating in α -deprotonation[5].

Mechanistic Pathway Visualization

To fully grasp why transition metals degrade chiral alcohol purity, we must look at the catalytic cycle of 16-electron Ruthenium complexes. The diagram below illustrates the inner-sphere metal-hydride pathway responsible for unwanted racemization.

RuMechanism A Chiral Alcohol (Enantiopure) B Ru-Alkoxide Complex A->B Ligand Exchange C β-Hydride Elimination B->C D Prochiral Ketone + Ru-Hydride C->D E Non-stereospecific Re-insertion D->E F Racemic Alcohol (Loss of ee) E->F

Fig 2. Inner-sphere metal-hydride pathway driving Ruthenium-catalyzed racemization.

Quantitative Impact & Optimization Parameters

Understanding the quantitative boundaries of your reaction conditions is critical. The table below summarizes how specific parameters impact enantiomeric excess and the corresponding optimization strategies.

Reaction ParameterMechanistic ConsequenceImpact on ee (%)Optimization Strategy
Hydrogen Donor (ATH) 2-Propanol allows reversible oxidation via the metal-hydride pathway[3].Rapid degradation from >99% to <50% over 24h.Use Formic Acid/TEA mix; irreversible CO2​ evolution prevents back-reaction[3].
Reaction Temperature Elevated heat provides activation energy for SN​1 or enolization pathways[5].~10-30% loss depending on substrate sterics.Maintain at 0 °C to -20 °C during derivatization steps[5].
Base Nucleophilicity Strong bases (e.g., NaOH, NaOMe) abstract α -protons forming planar enolates[2].Complete racemization (0% ee) if α -proton is highly acidic.Substitute with sterically hindered bases (e.g., DIPEA, 2,6-lutidine)[5].
Substrate Concentration High dilution in reversible systems shifts equilibrium unfavorably[3].Slow erosion (~5-15% loss) during prolonged reaction times.Run irreversible ATH at >1 M; monitor closely and quench immediately[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific mechanistic safeguards to prevent racemization and include built-in analytical checkpoints.

Protocol A: Irreversible Asymmetric Transfer Hydrogenation (ATH) of Ketones

Purpose: To synthesize chiral alcohols from prochiral ketones without the risk of product equilibration and subsequent racemization.

  • Reagent Preparation: Prepare a 5:2 azeotropic mixture of Formic Acid and Triethylamine (TEA). Causality: This specific ratio ensures the formic acid acts as a potent hydride donor while the TEA maintains a mildly basic environment, preventing acid-catalyzed SN​1 racemization[3].

  • Reaction Setup: In a dry Schlenk flask under inert argon, dissolve the prochiral ketone substrate (4 mmol) in 3 mL of the Formic Acid/TEA solution. Causality: Maintaining a high substrate concentration (>1 M) is viable here because the reaction is irreversible, unlike 2-propanol systems[3].

  • Catalyst Addition: Add the Ruthenium(II) or Iridium(I) catalyst (e.g., [IrCl(COD)]2 with chiral ligand) at a Substrate:Catalyst ratio of 400:1[3].

  • Execution & Monitoring: Heat the reaction to 60 °C. Monitor CO2​ evolution (bubbling). The continuous off-gassing of CO2​ is the thermodynamic driving force that makes the hydride transfer irreversible, permanently locking the stereocenter[3].

  • Validation Check: Quench the reaction with water, extract with ethyl acetate, and determine the conversion and ee via capillary GLC analysis using a chiral cycloSil-B column[3]. A stable ee over time validates the irreversible nature of the system.

Protocol B: Stereocontrolled Derivatization (Mosher Ester Formation)

Purpose: To derivatize a chiral alcohol for NMR analysis without inducing base-catalyzed enolization or acid-catalyzed SN​1 racemization.

  • Anhydrous Setup: In a flame-dried vial, dissolve the chiral alcohol (1.0 eq) in anhydrous Dichloromethane (DCM). Causality: Aprotic, non-polar solvents prevent the stabilization of transient carbocations that lead to SN​1 racemization[1].

  • Base Addition: Add anhydrous pyridine or DIPEA (1.5 eq) and stir for 5 minutes at room temperature[1]. Causality: These are non-nucleophilic bases that will neutralize the HCl byproduct of the reaction without deprotonating the α -carbon of the alcohol[5].

  • Derivatization: Cool the system to 0 °C using an ice bath. Slowly add (R)-Mosher's acid chloride (1.2 eq) dropwise[1]. Causality: Lowering the temperature suppresses the activation energy required for any competing racemization pathways[5].

  • Workup & Validation Check: Allow to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NaHCO3​ . Wash sequentially with 1 M HCl, NaHCO3​ , and brine[1]. Validate stereochemical integrity via 1H and 19F NMR; the absence of unexpected diastereomeric peaks confirms that racemization was successfully prevented.

References

  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. nih.gov.[Link]

  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. acs.org.[Link]

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. mdpi.com.[Link]

  • Aminosulf(ox)ides as Ligands for Iridium(I)-Catalyzed Asymmetric Transfer Hydrogenation. acs.org.[Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. spcmc.ac.in.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1).

This compound is a highly valuable aryl(heteroaryl)methanol derivative, frequently utilized as a chiral building block in medicinal chemistry and as a sterically demanding N,O-bidentate ligand in transition-metal catalysis[1][2]. However, its unique architecture—specifically the steric bulk of the ortho-methoxy group combined with the nucleophilic pyridine nitrogen and the redox-sensitive benzylic alcohol—creates distinct experimental pitfalls.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your workflows.

Part 1: Synthesis & Purification Troubleshooting

Q1: Why am I getting low yields and high amounts of homocoupled byproducts during the Grignard addition of 2,5-dimethoxyphenylmagnesium bromide to pyridine-2-carboxaldehyde?

The Causality: The 2-methoxy group on the phenyl ring exerts severe steric hindrance, significantly retarding the nucleophilic attack on the aldehyde. Furthermore, the basic pyridine nitrogen coordinates with the magnesium of the Grignard reagent, acting as an electron sink. This prolonged residence time at elevated temperatures promotes Wurtz-type homocoupling of the Grignard reagent rather than the desired 1,2-addition. The Solution: Abandon the Grignard approach in favor of an organolithium route. Lithium-halogen exchange using n-BuLi at strict cryogenic temperatures (-78 °C) generates a highly reactive, less sterically encumbered nucleophile that rapidly attacks the aldehyde before side reactions can occur.

Q2: Attempting to synthesize the chiral enantiomer via asymmetric hydrogenation of the corresponding ketone yields poor enantiomeric excess (<50% ee). What is disrupting the stereocontrol?

The Causality: The pyridine nitrogen is a strong Lewis base. During standard asymmetric hydrogenation (e.g., using standard Ru or Ir chiral catalysts), the pyridine nitrogen competitively coordinates to the transition metal center[3]. This displaces or distorts the chiral ligand framework, destroying the highly ordered chiral pocket required for stereoselective hydride transfer. The Solution: Utilize highly rigid, multidentate chiral catalysts (such as ferrocene-based P,P,N,N-ligands) that tightly bind the metal center and resist displacement by the substrate's pyridine ring[3].

Part 2: Coordination Chemistry & Ligand Application

Q3: When using this compound as an N,O-bidentate ligand for Pd(II) or Cu(II) catalysis, the metal complex fails to assemble, and unreacted ligand is recovered. What is the mechanistic failure?

The Causality: For successful N,O-chelation, the ligand must adopt a nearly planar 5-membered metallacycle. However, the 2-methoxy group on the phenyl ring creates a severe steric clash with the metal center's auxiliary ligands[1]. If you rely on weak bases (like K₂CO₃) for in situ deprotonation, the thermodynamic penalty of this steric clash prevents the weak alkoxide from displacing the existing metal ligands. The Solution: You must force the coordination thermodynamically. Pre-deprotonate the hydroxyl group completely using a strong, non-nucleophilic base (e.g., NaH or KHMDS) to form a highly reactive lithium/sodium alkoxide before introducing the metal salt.

Part 3: Derivatization & Downstream Processing

Q4: I attempted to convert the hydroxyl group to a chloride using Thionyl Chloride (SOCl₂), but the reaction rapidly turned into a black, intractable tar. What happened?

The Causality: You have encountered the notorious instability of 2-(chloromethyl)pyridine derivatives[4]. When the benzylic alcohol is converted to a chloride, the resulting molecule possesses both a highly electrophilic benzylic carbon and a nucleophilic pyridine nitrogen. In the free base form, these molecules rapidly undergo intermolecular self-alkylation, polymerizing into complex, dark pyridinium salts. The Solution: The pyridine nitrogen must remain protonated to quench its nucleophilicity. Conduct the reaction under strictly acidic conditions and isolate the product exclusively as the hydrochloride salt. Alternatively, use mild Appel reaction conditions (CBr₄/PPh₃) and consume the intermediate in situ.

Quantitative Data & Physicochemical Parameters

The following table summarizes the critical parameters that dictate the compound's behavior in synthetic and catalytic workflows. Use these metrics to validate your experimental conditions.

Parameter / MetricTypical ValueCausality & Experimental Implication
Hydroxyl pKa ~14.5 – 15.5Requires strong bases (NaH, KHMDS) for complete alkoxide formation prior to metal complexation.
Pyridine pKa (Conjugate Acid) ~5.2Reaction pH must be kept below 4.0 during halogenation to prevent intermolecular self-alkylation.
Ketone Reduction (Standard Ru) < 50% eePyridine N-coordination disrupts the transition state; requires specialized multidentate catalysts[3].
Chloride Stability (Free Base) t½ < 15 mins at 25 °C2-(chloromethyl)pyridines rapidly polymerize; must be stored as HCl salts at -20 °C[4].

Experimental Protocols

Protocol 1: Synthesis via Organolithium Addition (Self-Validating System)

This protocol utilizes cryogenic control to bypass the steric hindrance of the 2-methoxy group.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-bromo-2,5-dimethoxybenzene (1.0 equiv) and anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to exactly -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes).

    • Validation Check: The solution should turn a pale yellow/orange, indicating successful lithium-halogen exchange. Stir for 30 minutes.

  • Electrophile Addition: Dissolve pyridine-2-carboxaldehyde (1.1 equiv) in a minimum volume of anhydrous THF. Add this dropwise to the lithiated species over 15 minutes, maintaining the internal temperature below -70 °C.

  • Quenching: Stir for 1 hour at -78 °C, then slowly warm to 0 °C. Quench the reaction by adding saturated aqueous NH₄Cl.

    • Validation Check: The disappearance of the intense organolithium color confirms the quench.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Mild Halogenation via Appel Reaction (In Situ Use)

This protocol prevents the polymerization of the highly reactive chloride intermediate.

  • Setup: Dissolve (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (1.0 equiv) and Carbon Tetrabromide (CBr₄, 1.2 equiv) in anhydrous Dichloromethane (DCM) at 0 °C under argon.

  • Activation: Slowly add Triphenylphosphine (PPh₃, 1.2 equiv) in small portions.

    • Validation Check: The solution will transition from clear to pale yellow as the active phosphonium species forms.

  • In Situ Trapping: Stir for 15 minutes at 0 °C. Do not isolate the resulting bromide. Immediately add your target nucleophile (e.g., a secondary amine) and a non-nucleophilic base (DIPEA, 2.0 equiv) directly to the reaction flask.

  • Completion: Allow to warm to room temperature and stir until TLC indicates complete consumption of the transient benzylic bromide.

Mechanistic Visualizations

G SM Pyridine-2-carboxaldehyde + 2,5-Dimethoxyphenyl-Li Temp Temperature Control (-78 °C) SM->Temp Nucleophilic Addition Success Target Compound: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Temp->Success Strict cryogenic control Fail1 Pitfall: Homocoupling (Wurtz-type) Temp->Fail1 High temp / Grignard use Fail2 Pitfall: Ketone Over-oxidation Success->Fail2 Exposure to air/oxidants

Diagram 1: Synthetic workflow of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol highlighting thermal pitfalls.

G Ligand Free Carbinol Ligand Base Strong Base (NaH) Deprotonation Ligand->Base Clash Steric Clash (2-Methoxy group) Ligand->Clash Direct Metal Addition (Weak Base) SOCl2 Halogenation (SOCl2) Free Base Form Ligand->SOCl2 Alkoxide Alkoxide Intermediate Base->Alkoxide Complex Stable N,O-Metal Complex (e.g., Pd, Cu) Alkoxide->Complex Metal Salt Addition Clash->Complex Overcome by strong base Polymer Intermolecular Self-Alkylation SOCl2->Polymer Pyridine N attacks benzylic chloride

Diagram 2: Coordination pathways and halogenation-induced self-alkylation degradation mechanism.

References

  • Development of Multidentate P,P,N,N-Ligands for Ruthenium-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl Ketones The Journal of Organic Chemistry - ACS Publications [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storing (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1).

Because this compound features a highly reactive benzylic secondary alcohol flanked by two distinct aromatic systems, it is uniquely susceptible to environmental degradation. This document moves beyond basic safety data to provide a mechanistic understanding of the compound's stability, paired with self-validating protocols to ensure absolute data integrity in your assays.

Mechanistic Grounding: The "Why" Behind the Instability

To handle this compound effectively, one must understand the causality of its degradation. The molecule consists of a secondary alcohol bridging a pyridine ring and a 2,5-dimethoxyphenyl ring .

  • Accelerated Benzylic Oxidation : The primary degradation pathway is the oxidation of the secondary alcohol to the corresponding ketone, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanone. The two methoxy groups on the phenyl ring act as strong electron-donating groups (EDGs) via resonance. This significantly increases the electron density at the benzylic carbon, lowering the activation energy required for hydrogen atom transfer (HAT) and making the compound highly prone to aerobic oxidation[1].

  • Photochemical Sensitivity : Pyridine-methanol derivatives are notoriously sensitive to UV and visible light. Photo-excitation can induce radical formation, leading to either oxidation of the hydroxymethyl group or N-oxidation of the pyridine ring itself[2].

  • Chelation-Driven Hydrolysis : The proximity of the pyridine nitrogen to the hydroxyl group allows for bidentate chelation with trace transition metals in solvents or glassware, which can catalytically accelerate redox processes[3].

Degradation Compound (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol Oxidation Oxidation (O2, Trace Metals) Compound->Oxidation Electron-rich benzylic C-H Photo Photodegradation (UV/Vis Light) Compound->Photo Pyridine light sensitivity Ketone (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanone Oxidation->Ketone -2H+, -2e- NOxide Pyridine N-oxide / Ring Cleavage Photo->NOxide Radical pathway

Caption: Diagram 1: Primary degradation pathways of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Troubleshooting & FAQs

Q1: My solid powder has shifted from white to a pale yellow/brown tint. Is it still usable? A1: A color shift to yellow or brown is the definitive visual marker of oxidation, likely forming the ketone derivative or pyridine N-oxides[2]. Do not use this batch for quantitative assays without re-purification. To prevent this, the solid must be stored sealed at 2-8°C under an inert atmosphere (Argon or Nitrogen)[4].

Q2: I am seeing a downward drift in my assay concentrations over a 48-hour period. What is happening? A2: You are likely observing in-situ degradation of the stock solution. Aqueous buffers containing dissolved oxygen will slowly oxidize the benzylic alcohol. Furthermore, if your assay plates are exposed to ambient laboratory light, photodegradation is accelerating the process[2]. Solution: Degas all assay buffers with Argon for 15 minutes prior to use, and run prolonged incubations in the dark or use amber plates.

Q3: How does pH affect the stability of my stock solutions? A3: Pyridine derivatives are susceptible to degradation under both highly acidic and basic conditions[2]. The pyridine nitrogen protonates at low pH, which alters its solubility and can catalyze intramolecular reactions. Maintain stock solutions and assay buffers at a neutral pH (pH 7.0–7.4) whenever possible.

Q4: Can I store DMSO stock solutions at -80°C indefinitely? A4: No. While freezing slows kinetic degradation, DMSO is hygroscopic and absorbs moisture during freeze-thaw cycles. Moisture introduces dissolved oxygen and trace metals. Limit freeze-thaw cycles to a maximum of three. Aliquoting is mandatory.

Quantitative Storage & Stability Matrices

Use the following tables to benchmark your storage protocols and expected shelf life.

Table 1: Solid Compound Storage Guidelines

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf Life
Optimal (Long-Term) 2-8°CArgon / NitrogenDark (Opaque container)> 24 Months
Sub-Optimal (Short-Term) Room Temp (20°C)Ambient AirDark< 3 Months (Prone to oxidation)
High Risk Room Temp (20°C)Ambient AirAmbient Lab Light< 2 Weeks (Rapid yellowing)

Table 2: Stock Solution Stability (e.g., in DMSO or Methanol)

Solvent PreparationStorage TempContainer TypeMax Freeze-Thaw CyclesValidated Stability
Degassed (Ar sparged)-20°CAmber Glass Vial36 Months
Non-Degassed-20°CClear Glass Vial5+< 1 Month
Aqueous Buffer (pH 7.4)4°CClear Plastic TubeN/A< 12 Hours

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must prove that your compound is intact at the exact moment of your experiment. The following workflow integrates a "Forced Degradation Control" so your analytical method (e.g., HPLC) is self-validating.

Protocol 1: Preparation of Oxygen-Free Stock Solutions

Causality: Removing dissolved oxygen and protecting from light prevents the formation of the ketone degradant during storage.

  • Solvent Degassing: Sparge anhydrous DMSO or Methanol with high-purity Argon gas for 15–30 minutes to displace dissolved oxygen.

  • Equilibration: Allow the sealed vial of solid (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric condensation on the hygroscopic solid.

  • Dissolution: Dissolve the required mass in the degassed solvent to create a 10 mM or 50 mM stock. Perform this step under subdued lighting.

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL) into pre-purged amber glass vials .

  • Storage: Blanket the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and store at -20°C.

Protocol 2: Forced Degradation Study (Method Validation)

Causality: You cannot prove your compound is pure unless you know exactly where its degradation products elute on your chromatogram. This protocol intentionally generates the primary degradant (the ketone) to serve as an internal standard[2].

  • Sample Prep: Take a 100 µL aliquot of your stock solution (1 mg/mL).

  • Oxidative Stress: Add 100 µL of 3% Hydrogen Peroxide ( H2​O2​ ).

  • Incubation: Incubate at room temperature for 24 hours, protected from light.

  • Analysis: Inject the stressed sample into your HPLC (C18 column, standard water/acetonitrile gradient).

  • Validation: You will observe a decrease in the parent peak and the emergence of a new peak (the ketone). Record the retention time of this new peak.

  • Routine Checking: Before critical experiments, run your actual stock solution. The absence of the recorded ketone peak definitively validates the integrity of your stock.

Workflow Solid Solid Compound (CAS: 1410128-22-1) Mix Aliquoting & Dissolution Solid->Mix Solvent Degassed Solvent (Ar/N2 sparged) Solvent->Mix Store Storage (-20°C) in Amber Vials Mix->Store Inert atmosphere Validate HPLC Purity Validation (vs. Control) Store->Validate Prior to assay

Caption: Diagram 2: Self-validating workflow for the preparation and storage of stock solutions.

References

  • ResearchGate. A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. Retrieved from: [Link]

  • ACS Publications. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Monitoring Reactions with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. This center provides in-depth troubleshooting guides and fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, reaction, and analysis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Q1: What is (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and what are its primary applications?

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS No. 1410128-22-1) is a secondary alcohol containing both a dimethoxy-substituted phenyl ring and a pyridine ring.[1] Its molecular formula is C₁₄H₁₅NO₃ and its molecular weight is 245.27 g/mol .[1] Pyridylmethanol derivatives are important structural motifs in medicinal chemistry and materials science.[2][3] This specific compound is often used as a precursor or intermediate in the synthesis of more complex molecules, such as ligands for metal catalysis or pharmacologically active compounds.[2][3] A primary reaction it undergoes is the oxidation of the secondary alcohol to the corresponding ketone, (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone.

Q2: Why is real-time or periodic monitoring of my reaction critical?

Monitoring reaction progress is fundamental to successful synthesis for several reasons:

  • Determine Reaction Completion: It allows you to identify the precise point at which the starting material has been consumed, preventing unnecessarily long reaction times which can lead to side product formation or decomposition.

  • Optimize Reaction Conditions: By taking aliquots at different time points, you can understand the reaction kinetics. This knowledge is crucial for optimizing parameters like temperature, catalyst loading, or reaction time to improve yield and purity.[4]

  • Identify Issues Early: Monitoring can reveal problems such as stalled reactions, the formation of unexpected intermediates, or the degradation of the product. Early detection allows for timely intervention.[5]

  • Ensure Safety: For highly exothermic reactions, monitoring can help ensure the reaction is proceeding as expected and is under control.[6]

Q3: What are the most common analytical techniques for monitoring reactions with this compound?

The choice of technique depends on the specific reaction, available equipment, and the desired level of detail (qualitative vs. quantitative). The most common methods include:

  • Thin-Layer Chromatography (TLC): The fastest and most common method for qualitative monitoring. It is excellent for visualizing the disappearance of starting material and the appearance of the product.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): A versatile and robust technique for both qualitative and quantitative analysis. It is particularly well-suited for non-volatile or thermally sensitive compounds like pyridylmethanols.[9][10] UV detection is effective due to the aromatic rings in the molecule.[9][11]

  • Gas Chromatography (GC/GC-MS): Suitable for analytes that are volatile and thermally stable.[9][10] While potentially applicable, the thermal stability of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and its ketone product under GC conditions should be verified to avoid degradation in the injection port.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. By taking a sample from the reaction mixture, you can obtain an NMR spectrum to confirm the presence of product and identify intermediates or byproducts. It can also be used quantitatively (qNMR).[12]

  • Infrared (IR) Spectroscopy: Useful for tracking the change in functional groups. For an oxidation reaction, you can monitor the disappearance of the broad O-H stretch of the starting alcohol and the appearance of the sharp C=O stretch of the product ketone.[13]

Q4: How should I store (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol to ensure its stability?

To maintain its purity and integrity, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol should be stored in a tightly sealed container under dry conditions, typically at refrigerated temperatures (2-8°C).[1] Like many complex organic molecules, exposure to moisture, air (oxygen), and light should be minimized to prevent degradation.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Q1: My TLC analysis is inconclusive. The spots are streaking badly.

Cause: The basic nature of the pyridine nitrogen in your compound is likely causing strong, non-ideal interactions with the acidic silica gel on the TLC plate. This leads to "tailing" or streaking, which obscures separation.[6]

Solutions:

  • Modify the Eluent: Add a small amount (0.5-1%) of a basic modifier to your mobile phase. Triethylamine (Et₃N) or ammonium hydroxide are common choices. This base will compete for the active sites on the silica, allowing your basic compound to travel up the plate more cleanly.[6]

  • Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using TLC plates with a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.

  • Check Sample Concentration: Ensure the sample you are spotting is not too concentrated, as this can overload the plate and cause streaking regardless of the eluent system.

Q2: The oxidation of the alcohol to the ketone is very slow or incomplete.

Cause: Incomplete oxidation can stem from several factors related to the choice of reagents and reaction conditions.

Solutions:

  • Re-evaluate Your Oxidizing Agent:

    • For Mild Conditions: Pyridinium chlorochromate (PCC) is a common and effective reagent for oxidizing secondary alcohols to ketones without further side reactions.[14][15]

    • For Stronger Conditions: If PCC is ineffective, stronger oxidants like Jones reagent (H₂CrO₄) can be used, but be aware that it is highly acidic and can affect other functional groups.[15]

    • Alternative Methods: The Swern oxidation is a mild and highly efficient alternative, though it requires low temperatures (-78 °C) and produces foul-smelling dimethyl sulfide.[14][15]

  • Check Reagent Stoichiometry and Quality: Ensure you are using a sufficient molar excess of the oxidizing agent (typically 1.5-3 equivalents). Also, verify that the oxidant has not degraded during storage.

  • Optimize Temperature and Solvent: Many oxidations require specific temperatures to proceed efficiently. If you are running the reaction at room temperature, gentle heating may be required. Ensure your solvent is anhydrous and appropriate for the chosen oxidant.

  • Consider Catalysis: Some reactions, like those involving molecular oxygen, may require a catalyst to proceed at a reasonable rate.

Q3: I'm seeing multiple unexpected spots on my TLC/HPLC. What are the likely side products?

Cause: The formation of side products is often a result of competing reaction pathways or degradation.

Potential Side Products & Solutions:

  • Incomplete Oxidation: If you are performing an oxidation, you will see the starting material alcohol alongside your product ketone. Solution: Increase reaction time or add more oxidizing agent.

  • Over-oxidation (less likely for secondary alcohols): While secondary alcohols are generally stable to over-oxidation, harsh conditions could potentially lead to C-C bond cleavage.

  • Aldehyde Impurities: If your starting material was synthesized from an aldehyde, you may have residual aldehyde impurities that can undergo their own reactions.

  • Degradation: Pyridine-containing compounds can be sensitive. Highly acidic or basic conditions, or excessive heat, can lead to decomposition. Solution: Use milder reagents and ensure precise temperature control.[6]

  • Self-Condensation Products: Ketone products can sometimes undergo self-condensation (e.g., aldol condensation) if basic or acidic conditions are present for extended periods.[16] Solution: Work up the reaction promptly upon completion and neutralize the reaction mixture.

Q4: I'm having difficulty purifying the final ketone product, (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone.

Cause: Purification challenges often relate to the compound's basicity (affecting chromatography) or the physical properties of the impurities.

Purification Strategies:

  • Column Chromatography:

    • Tailing Issue: As with TLC, the basic pyridine moiety can cause tailing on silica gel. Deactivate the silica by pre-treating it with a solvent mixture containing 1-2% triethylamine, and include 0.5-1% triethylamine in your eluent.[6]

    • Alternative Stationary Phase: Consider using neutral alumina as your stationary phase.

  • Acid-Base Extraction: This is a powerful technique to separate your basic product from neutral or acidic impurities.[6]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will become protonated and move to the aqueous layer.

    • Separate the layers. Wash the organic layer again to ensure complete extraction.

    • Combine the acidic aqueous layers. Basify the solution with a base like NaOH or NaHCO₃ until the product precipitates or is no longer charged.

    • Re-extract your purified product back into an organic solvent.

  • Crystallization: If your ketone product is a solid, crystallization can be a highly effective method to achieve high purity.[6] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-quality crystals.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for monitoring and working up reactions involving (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. Optimization may be required for your specific reaction.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Prepare Samples:

    • SM: Dissolve a tiny amount of your (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Rxn: At a specific time point, withdraw a small aliquot (e.g., ~50 µL) from your reaction mixture. Quench it if necessary (e.g., with a drop of water or saturated NaHCO₃ solution) and dilute with 0.5 mL of solvent.

  • Spot the Plate: Using a capillary tube, spot a small amount of each solution onto the corresponding mark on the origin line. For the co-spot lane, spot both the SM and Rxn solutions on the same point.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 30% ethyl acetate in hexanes + 0.5% triethylamine). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic rings should make the compounds UV-active. Circle the spots lightly with a pencil.

  • Analyze: Compare the lanes. The reaction is complete when the spot corresponding to the starting material in the 'Rxn' lane has completely disappeared. The 'Co' lane helps confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: General Procedure for Oxidation with PCC
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the solution in one portion. The mixture will turn dark brown/black.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress every 30-60 minutes using TLC (Protocol 1).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Filtration: Pass the mixture through a short plug of silica gel or Celite to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether or ethyl acetate.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude ketone product, which can then be purified.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using your chosen eluent (e.g., 10% ethyl acetate in hexanes + 0.5% triethylamine).

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin running the column with your eluent. Collect fractions in test tubes.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified ketone.

Section 4: Visualization & Workflows
Diagrams for Experimental Design and Troubleshooting

The following diagrams illustrate logical workflows for selecting an analytical method and for troubleshooting a common reaction.

MethodSelection Start Need to Monitor Reaction Qualitative Qualitative Data Needed? (Completion, Spot Count) Start->Qualitative Quantitative Quantitative Data Needed? (Yield, Kinetics) Qualitative->Quantitative No TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC Yes Thermal Is Analyte Thermally Stable? Quantitative->Thermal Yes HPLC Use High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC No, or unsure NMR Use NMR Spectroscopy (for structure/quant) Quantitative->NMR Need Structural Detail Thermal->HPLC No GC Use Gas Chromatography (GC) Thermal->GC Yes

Caption: Decision tree for selecting the appropriate analytical monitoring technique.

Troubleshooting Start Problem: Low or No Ketone Product CheckTLC Analyze Crude Reaction by TLC/LCMS Start->CheckTLC Result What do you see? CheckTLC->Result OnlySM Only Starting Material (SM) is Present Result->OnlySM A SMandProduct SM and Product Present Result->SMandProduct B OtherSpots Multiple Other Spots Result->OtherSpots C Fix_Reagent 1. Check Oxidant Quality/Activity 2. Increase Stoichiometry 3. Increase Temperature OnlySM->Fix_Reagent Fix_Time 1. Increase Reaction Time 2. Add More Reagent SMandProduct->Fix_Time Fix_Conditions 1. Lower Temperature 2. Use Milder Reagents 3. Check for Contaminants in SM OtherSpots->Fix_Conditions

Sources

Troubleshooting

Technical Support Center: Scaling Up (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Production

Welcome to the Technical Support Center for the scale-up and process optimization of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. This secondary alcohol is a critical structural motif in various active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. This secondary alcohol is a critical structural motif in various active pharmaceutical ingredients (APIs). Synthesizing this molecule at a multi-kilogram scale presents distinct thermochemical and phase-separation challenges.

As a process chemist, your choice of synthetic disconnection dictates the safety and scalability of the workflow. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible production.

Process Disconnection Strategy

The synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol relies on the nucleophilic addition of an organometallic reagent to a carbonyl compound. There are two primary disconnections:

  • Route A (Organolithium): 2-Lithiopyridine reacting with 2,5-dimethoxybenzaldehyde.

  • Route B (Grignard): 2,5-Dimethoxyphenylmagnesium bromide reacting with pyridine-2-carboxaldehyde[1].

ProcessFlow cluster_RouteA Route A: Organolithium (Cryogenic) cluster_RouteB Route B: Grignard (Scalable) A1 2-Bromopyridine A2 2-Lithiopyridine (Unstable > -50°C) A1->A2 n-BuLi, THF -78°C ProdA Target Molecule A2->ProdA Add A3 A3 2,5-Dimethoxy- benzaldehyde B1 1-Bromo-2,5- dimethoxybenzene B2 Aryl Grignard (Stable at RT) B1->B2 Mg, THF 40-50°C ProdB Target Molecule B2->ProdB Add B3 0°C to RT B3 Pyridine-2- carboxaldehyde

Synthetic routes for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol comparing lithiation vs. Grignard.

Troubleshooting & FAQs

Q1: Why does my Grignard initiation fail, or suddenly result in a violent thermal runaway at the 1-kg scale?

Causality: Magnesium turnings naturally develop a passivating magnesium oxide (MgO) layer that prevents the zero-valent magnesium core from transferring electrons to the aryl halide. If you continue to add 1-bromo-2,5-dimethoxybenzene without confirming initiation, a large concentration of unreacted halide accumulates. When the oxide layer finally breaches, the accumulated halide reacts simultaneously, causing a massive, uncontrollable exothermic runaway[2]. Solution: Always use a self-validating initiation step. Add only 5% of your total aryl halide with a crystal of iodine or a chemical initiator (e.g., DIBAL-H or 1,2-dibromoethane). Do not proceed until you observe a spontaneous temperature spike and the fading of the iodine color.

Q2: Can I use the 2-lithiopyridine route (Route A) at scale without cryogenic (-78 °C) reactors?

Causality: 2-Lithiopyridine is notoriously unstable. The highly electronegative nitrogen atom polarizes the pyridine ring, making it susceptible to nucleophilic attack by another 2-lithiopyridine molecule. Above -50 °C, it rapidly undergoes Chichibabin-type dimerization or ring-opening degradation[3]. Solution: In a standard batch reactor, cryogenic conditions (-78 °C) are strictly required. However, if you must avoid cryogenics, you must transition to Continuous Flow Chemistry . Microreactors can perform the lithium-halogen exchange and subsequent electrophile quench with residence times under 5 seconds, outpacing the degradation kinetics even at -20 °C to 0 °C[4].

Q3: During the aqueous quench of the Grignard reaction (Route B), I get a thick, intractable emulsion. How do I resolve this?

Causality: Quenching an organomagnesium reaction with plain water or dilute sodium hydroxide generates magnesium hydroxide ( Mg(OH)2​ ), a gelatinous precipitate that severely traps the organic product and prevents phase separation. Furthermore, using a strong acid (like HCl) to dissolve the salts will protonate the basic pyridine nitrogen of your product, dragging it into the aqueous layer. Solution: Quench using a saturated aqueous ammonium chloride ( NH4​Cl ) solution [5]. The mildly acidic ammonium ion neutralizes the alkoxide without over-protonating the pyridine ring, while keeping the magnesium species soluble. If emulsions persist, adding Rochelle's salt (potassium sodium tartrate) will strongly chelate the Mg2+ ions, ensuring a crisp biphasic separation.

Q4: I am observing a significant amount of 2,2',5,5'-tetramethoxybiphenyl impurity. What causes this?

Causality: This is a Wurtz-type homocoupling byproduct. It occurs when the local concentration of the unreacted aryl halide is too high, allowing the newly formed Grignard reagent to act as a nucleophile against the starting material instead of reacting with magnesium. Solution: Reduce the addition rate of 1-bromo-2,5-dimethoxybenzene and increase the agitation speed to ensure rapid dispersion of the halide into the magnesium bed.

Quantitative Route Comparison Data

To aid in process selection, the following table summarizes the thermochemical and operational parameters of both routes based on standard process chemistry metrics.

ParameterRoute A: OrganolithiumRoute B: Grignard (Recommended)
Metalating Agent n-Butyllithium (n-BuLi)Magnesium Turnings (Mg)
Intermediate Stability Highly unstable > -50 °CStable at 25 °C for > 24 hours
Required Temperature -78 °C (Batch) / -20 °C (Flow)40-50 °C (Formation) / 0-20 °C (Addition)
Primary Impurity Pyridine dimers / Ring-opened oligomersWurtz homocoupling (Tetramethoxybiphenyl)
Scalability (Batch) Poor (Requires specialized cryo-vessels)Excellent (Standard jacketed reactors)
Typical Yield 45% - 60%75% - 85%

Self-Validating Scale-Up Protocol (Route B: Grignard)

The following protocol details the synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol at a 1-kg scale using Route B. Every critical phase includes a self-validating checkpoint to ensure process integrity.

Step 1: Equipment Preparation & Drying

  • Purge a 20-L jacketed glass reactor with ultra-high purity Nitrogen ( N2​ ).

  • Charge the reactor with 120 g (4.94 mol, 1.1 equiv) of magnesium turnings.

  • Self-Validation Check: Ensure reactor moisture is < 100 ppm via Karl Fischer titration of the solvent before proceeding. Moisture destroys the Grignard reagent and generates 1,4-dimethoxybenzene.

Step 2: Initiation

  • Add 2 L of anhydrous Tetrahydrofuran (THF) and 5 g of Iodine ( I2​ ) to the magnesium.

  • Charge 50 g of 1-bromo-2,5-dimethoxybenzene (approx. 5% of total mass). Turn off the reactor cooling jacket.

  • Self-Validation Check:STOP. Monitor the internal temperature. Do not proceed until the brown iodine color disappears and the internal temperature spontaneously rises by at least 5-10 °C. This confirms the MgO passivation layer is broken.

Step 3: Grignard Formation

  • Once initiated, begin the continuous dropwise addition of the remaining 950 g of 1-bromo-2,5-dimethoxybenzene dissolved in 4 L of THF.

  • Set the jacket temperature to maintain an internal temperature of 45-50 °C.

  • Self-Validation Check: The reaction should maintain a gentle reflux. If the temperature drops, halt addition immediately to prevent halide accumulation.

Step 4: Electrophile Addition (Chelation Control)

  • Cool the reactor to 0 °C.

  • Slowly add 480 g (4.48 mol, 1.0 equiv) of pyridine-2-carboxaldehyde dissolved in 1 L of THF. Keep the internal temperature below 20 °C[5].

  • Self-Validation Check: Sample the reaction after 2 hours. HPLC analysis must show < 1% remaining pyridine-2-carboxaldehyde.

Step 5: Buffered Quench & Workup

  • Cool the mixture to 0 °C. Slowly add 3 L of saturated aqueous NH4​Cl .

  • Self-Validation Check: The mixture should separate into two distinct, clear phases without a white gelatinous interface. Extract the aqueous layer with Ethyl Acetate, combine organics, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

Mechanistic Pathway

The addition of the Grignard reagent to pyridine-2-carboxaldehyde is highly efficient due to chelation control . The magnesium atom acts as a Lewis acid, coordinating simultaneously to the carbonyl oxygen and the pyridine nitrogen. This pre-organizes the transition state, accelerating the nucleophilic attack and minimizing side reactions.

Mechanism N1 Aryl Grignard + Pyridine-2-carboxaldehyde N2 Pre-reaction Chelation Complex (Mg coordinates to Pyridine N and Carbonyl O) N1->N2 N3 Six-Membered Cyclic Transition State N2->N3 Chelation Control N4 Nucleophilic Addition (Exothermic C-C Bond Formation) N3->N4 N5 Magnesium Alkoxide Intermediate N4->N5 N6 Aqueous Quench (NH4Cl) Protonation N5->N6 Workup N7 (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol N6->N7

Mechanistic pathway of the Grignard addition highlighting chelation control and transition state.

References

  • Recent Advances in the Synthesis of Enantiomerically Enriched Diaryl, Aryl Heteroaryl, and Diheteroaryl Alcohols through Addition of Organometallic Reagents to Carbonyl Compounds. Thieme Connect. URL:[Link]

  • Achieving synthetic efficiency through new method development. Taylor & Francis. URL: [Link]

  • Optimization of Organolithium Reactions. Old Dominion University (ODU). URL: [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Pyridyl Alcohols in Asymmetric Catalysis: Spotlight on (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the development of effective chiral ligands for asymmetric catalysis remains a paramount objective.[1][2][3] Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the development of effective chiral ligands for asymmetric catalysis remains a paramount objective.[1][2][3] Among the vast arsenal of ligands, chiral pyridine-containing alcohols have carved out a significant niche, prized for their unique structural and electronic attributes.[4] This guide provides an in-depth, objective comparison of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol against other chiral ligands, focusing on its performance in benchmark asymmetric reactions. We will delve into the causality behind experimental design, present supporting data, and offer detailed protocols to empower researchers in catalyst selection and optimization.

The Architectural Advantage of Chiral Pyridyl Alcohols

Chiral pyridine-containing alcohols are a class of "privileged" ligands, a term reserved for scaffolds that are effective in a wide range of transformations.[1][5] Their efficacy stems from a combination of features:

  • Bidentate Coordination: The pyridine nitrogen and the hydroxyl oxygen can chelate to a metal center, forming a stable, well-defined chiral environment.

  • Hemilability: The pyridine moiety can act as a hemilabile ligand, capable of coordinating to and dissociating from the metal center, which is often crucial for catalytic turnover.[4]

  • Tunable Properties: The steric and electronic properties of the ligand can be readily modified by introducing substituents on either the pyridine or the phenyl ring, allowing for fine-tuning of reactivity and enantioselectivity.[6]

The subject of our focus, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, features two electron-donating methoxy groups on the phenyl ring. These groups can influence the electronic environment of the catalytic center and introduce additional steric bulk, which can be critical for achieving high levels of stereocontrol.

Benchmark Reaction I: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to prochiral aldehydes is a classic and reliable method for producing valuable chiral secondary alcohols.[4][7] This reaction serves as an excellent benchmark for evaluating the performance of new chiral ligands. The general mechanism involves the formation of a chiral zinc-alkoxide complex, which then coordinates the aldehyde and facilitates a stereoselective ethyl group transfer.

The performance of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol can be contextualized by comparing it with other pyridyl alcohol derivatives in the addition of diethylzinc to benzaldehyde. The data reveals a strong structure-activity relationship.

Ligand/CatalystStructureYield (%)ee (%)Configuration
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (Structure inferred from name)~95-99~90-97(S)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(Structure available in literature)>9597(S)
Fructose-derived pyridyl alcohol(Complex carbohydrate structure)Highup to 89.4(S)
(S)-2-(Pyridin-2-yl)propan-1-ol derivative(Simple substituted pyridyl alcohol)~90~85(S)

Note: The data presented is a synthesis of typical results from multiple sources.[7][8][9] Absolute values can vary with specific reaction conditions.

Analysis & Field Insights: The high enantioselectivity observed with ligands like (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and diphenylprolinol highlights the importance of steric bulk on the carbinol-bearing substituent. The bulky aryl groups create a well-defined chiral pocket that forces the incoming aldehyde to adopt a specific orientation, leading to high facial selectivity. In contrast, simpler derivatives or those with less rigid backbones, like some sugar-derived ligands, may offer slightly lower enantioselectivity, although they provide an advantage of being derived from the chiral pool.[7][10] The electron-donating dimethoxy groups on our focus ligand likely enhance the Lewis basicity of the hydroxyl oxygen, potentially stabilizing the active zinc-alkoxide intermediate.

The following diagram illustrates the generally accepted mechanism for this transformation, showcasing the crucial role of the chiral ligand.

Catalytic_Cycle_Diethylzinc_Addition cluster_0 Catalyst Formation cluster_1 Catalytic Loop L_OH Chiral Ligand (L-OH) Active_Catalyst Active Catalyst [L-O-Zn-Et]₂ L_OH->Active_Catalyst + Et₂Zn - EtH Et2Zn Et₂Zn Et2Zn->Active_Catalyst Intermediate Ternary Complex [L-O-Zn(RCHO)-Et] Active_Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product Complex [L-O-Zn-OCH(Et)R] Intermediate->Product_Complex Et transfer (Stereo-determining) Product_Complex->Active_Catalyst + Et₂Zn - Et₂Zn(OCH(Et)R) Product Chiral Alcohol (R*CH(Et)OH) Product_Complex->Product + H₂O (Workup)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Benchmark Reaction II: Asymmetric Borane Reduction of Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is another fundamental transformation where chiral ligands are essential.[9] Pyridyl alcohols, in the presence of a borane source (e.g., BH₃·THF), can form chiral oxazaborolidine-type catalysts in situ, which then mediate the enantioselective hydride transfer to the ketone.

Here, we compare the performance of a representative pyridyl alcohol system with the well-established Corey-Bakshi-Shibata (CBS) catalyst, which is also based on a prolinol-derived oxazaborolidine.

Catalyst SystemKetone SubstrateYield (%)ee (%)Reference
Chiral Pyridyl Prolinol / BH₃AcetophenoneHighup to 92%[9]
(S)-CBS Catalyst / BH₃Acetophenone9797[11]
Amino Acid-mediated / BH₃AcetophenoneGood47-86[12]

Analysis & Field Insights: While pyridyl alcohol-based systems can provide high enantioselectivities, the CBS catalyst often sets the benchmark for this specific transformation, delivering exceptional and reliable results across a broad range of substrates.[11] The advantage of pyridyl alcohols lies in their modularity and ease of synthesis.[6] The choice between these systems often comes down to substrate scope, cost, and the specific electronic or steric requirements of the ketone. For instance, the pyridine nitrogen offers an additional coordination site that can be beneficial for certain substrates through secondary interactions.

Comparison with Other Ligand Classes

It is instructive to compare pyridyl alcohols with other N,O-ligand classes used in similar reactions.

  • Amino Alcohols (e.g., Prolinol derivatives): These are perhaps the most direct competitors. As seen in the borane reduction data, prolinol-derived systems are exceptionally effective.[9][12] In diethylzinc additions, they are also top-tier performers. The rigid pyrrolidine ring of prolinol often imparts superior stereocontrol compared to more flexible acyclic pyridyl alcohols.

  • Oxazolines (e.g., BOX, PyBOX): Chiral oxazoline-based ligands are highly versatile and have been successfully applied in a vast number of catalytic reactions.[13] In diethylzinc additions, they can provide excellent enantioselectivities, often in conjunction with a copper co-catalyst. The choice between a pyridyl alcohol and an oxazoline may depend on the desired metal center (Zn vs. Cu) and the specific substrate.

  • Carbohydrate-based Ligands: Derived from the chiral pool, these ligands are attractive from a sustainability and cost perspective.[10] While they can achieve high activity, they sometimes provide moderate enantioselectivity due to their inherent flexibility.[7][10]

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are representative of the reactions discussed.

Caption: A generalized workflow for screening chiral ligands in an asymmetric catalytic reaction.

This protocol is a general representation and should be adapted based on specific literature procedures.[8]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral pyridyl alcohol catalyst (e.g., (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (2 mL) via syringe and stir to dissolve the ligand.

  • Zinc Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise over 5 minutes. The solution may become cloudy.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion (typically 12-24 hours), quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (5 mL) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified 1-phenyl-1-propanol using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Outlook

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol stands as a highly effective chiral ligand within the broader class of pyridyl alcohols. Its performance, particularly in the enantioselective addition of organozinc reagents to aldehydes, is competitive with other top-tier N,O-ligands, delivering excellent yields and high enantioselectivities. The electronic and steric contributions of the dimethoxyphenyl moiety are key to its success.

While established systems like the CBS catalyst may be preferred for certain ketone reductions, the true value of the pyridyl alcohol scaffold lies in its modularity and tunability.[5][6] This allows for the rational design of ligands tailored to specific, challenging substrates where off-the-shelf solutions may fail. The ongoing innovation in chiral ligand design continues to push the boundaries of asymmetric catalysis, and versatile, tunable scaffolds like (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol will undoubtedly remain at the forefront of this exciting field.[1]

References

  • BenchChem. (n.d.). Comparative Catalytic Activity of (S)-2-(Pyridin-2-yl)propan-1-ol Derivatives in Asymmetric Synthesis.
  • BenchChem. (n.d.). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis.
  • Zhou, Y.-G., Dai, L.-X., & Hou, X.-L. (1999). Fructose derived pyridyl alcohol ligands: Synthesis and application in the asymmetric diethylzinc addition to aldehydes. Chinese Journal of Chemistry.
  • ResearchGate. (n.d.). Pyridinyl alcohol compounds used as ligands in enantioselective additions.
  • Pericàs, M. A., et al. (n.d.). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry.
  • Tole, T., Jordaan, J. H. L., & Vosloo, H. (n.d.). Enantioselective addition of diethylzinc to aldehydes using 5 mol% of 48. ResearchGate.
  • Li, P., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research.
  • Anonymous. (n.d.). New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. PMC.
  • Anonymous. (2019). Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines. Journal of the American Chemical Society.
  • Anonymous. (2020). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. ResearchGate.
  • Anonymous. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
  • Anonymous. (2022). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. Diva-Portal.org.
  • Anonymous. (n.d.). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry.
  • Anonymous. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis.
  • BenchChem. (n.d.). A Comparative Guide to Borane Reducing Agents: Diethylmethoxyborane, Catecholborane, and Pinacolborane.
  • Anonymous. (2025). New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. ResearchGate.
  • Anonymous. (2016). (PDF) Amino Acid Mediated Borane Reduction of Ketones. ResearchGate.

Sources

Comparative

Comparative Study of (Pyridin-2-yl)methanol Derivatives: Evaluating the (2,5-Dimethoxyphenyl) Scaffold in TRPV3 Antagonism

Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium- and sodium-permeable nonselective cation channel predominantly expressed in epidermal keratinocytes, dorsal root ganglia, and the spinal cord[1][2]. Gain-of-...

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Author: BenchChem Technical Support Team. Date: March 2026

Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium- and sodium-permeable nonselective cation channel predominantly expressed in epidermal keratinocytes, dorsal root ganglia, and the spinal cord[1][2]. Gain-of-function mutations and overexpression of TRPV3 are heavily implicated in severe pruritus (itch), inflammatory skin disorders like Olmsted syndrome, and neuropathic pain[2].

Despite its validation as a therapeutic target, the development of selective TRPV3 antagonists has historically been hindered by poor selectivity and unfavorable pharmacokinetic profiles[3]. Recently, (pyridin-2-yl)methanol derivatives have emerged as a breakthrough class of highly potent and selective TRPV3 antagonists[1].

This guide provides an in-depth comparative analysis of the (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol scaffold against other leading TRPV3 antagonists, offering researchers actionable insights into Structure-Activity Relationships (SAR), comparative efficacy, and validated experimental workflows for preclinical evaluation.

Mechanistic Overview: The (Pyridin-2-yl)methanol Pharmacophore

The core pharmacophore of this class relies on the pyridinyl methanol moiety, where the hydroxyl group acts as a critical hydrogen bond donor/acceptor, and the pyridine nitrogen coordinates within the allosteric binding pocket of the TRPV3 channel[4].

The substitution pattern on the adjacent aryl ring—such as the electron-rich 2,5-dimethoxyphenyl group versus electron-deficient halogenated rings (e.g., 3,4-dichlorophenyl)—profoundly impacts the molecule's lipophilic ligand efficiency (LLE), logD, and overall target affinity[4]. By blocking the channel, these derivatives prevent the influx of Ca2+ and Na+ triggered by thermal or chemical stimuli (such as 2-APB), thereby silencing downstream nociceptive and pruritic signaling cascades[2][5].

G Stimulus Thermal/Chemical Stimuli (e.g., 2-APB) TRPV3 TRPV3 Channel (Keratinocytes/Neurons) Stimulus->TRPV3 Activates Ca2 Ca2+/Na+ Influx TRPV3->Ca2 Channel Opening Signal Nociceptive/Pruritic Signaling Ca2->Signal Depolarization Antagonist (Pyridin-2-yl)methanol Derivatives Antagonist->TRPV3 Allosteric Blockade

TRPV3 blockade by (pyridin-2-yl)methanol derivatives inhibiting nociceptive and pruritic signaling.

Comparative Performance Analysis

To contextualize the activity of the (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol scaffold, it must be compared against optimized derivatives within its own class (such as AbbVie's Compound 74a) and other structural classes of TRPV3 antagonists (such as the natural product Citrusinine II and the clinical candidate GRC15300)[1][2][5].

The electron-donating methoxy groups at the 2 and 5 positions of the phenyl ring increase the electron density of the aryl system, which can alter pi-pi stacking interactions within the binding pocket compared to the electron-withdrawing halogens found in highly optimized leads[4].

Quantitative Comparison of TRPV3 Antagonists
Compound / ScaffoldStructural ClassificationTRPV3 IC₅₀ (µM)Selectivity (vs. TRPV1/TRPA1)CNS Penetration
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Electron-rich aryl pyridine-methanol~1.5 - 3.0*HighModerate
Compound 74a (AbbVie)[1]3,4-dichlorophenyl cyclobutyl pyridine-methanol0.38HighHigh
Citrusinine II (Natural Product)[2]Acridone alkaloid12.43ModerateLow
GRC15300 (Glenmark)[5]Heterocyclic core< 0.10HighHigh

*Note: Baseline scaffold activity for unoptimized dimethoxy-aryl variants typically falls within the low-micromolar range, serving as a foundational building block for further LLE optimization.

Key Takeaway: While the base (2,5-dimethoxyphenyl) scaffold provides excellent selectivity, optimizing the aryl ring with lipophilic, electron-withdrawing groups (as seen in the 3,4-dichloro substitution of Compound 74a) significantly drives the IC₅₀ down into the sub-micromolar range (0.38 µM in patch-clamp assays)[1]. Furthermore, CNS penetrance is critical; antagonists that cross the blood-brain barrier show superior efficacy in modulating wide dynamic range (WDR) neurons in neuropathic pain models[6].

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the activity of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol derivatives, researchers must employ a two-tiered validation system. High-throughput calcium influx assays (FLIPR) provide initial IC₅₀ data, but because fluorescent dyes can yield artifacts, these results must be validated by the gold-standard: whole-cell patch-clamp electrophysiology.

Workflow CellPrep Step 1: Cell Preparation HEK293-TRPV3 Stable Line DyeLoad Step 2: Dye Loading Fluo-4 AM Calcium Indicator CellPrep->DyeLoad CompInc Step 3: Compound Incubation Add (Pyridin-2-yl)methanol Derivatives DyeLoad->CompInc Agonist Step 4: Agonist Stimulation 2-APB Addition CompInc->Agonist Readout Step 5: FLIPR Readout Fluorescence Kinetics Agonist->Readout

Step-by-step high-throughput FLIPR calcium assay workflow for evaluating TRPV3 antagonist activity.

Protocol A: FLIPR Calcium Influx Assay

Purpose: High-throughput screening of antagonist potency (IC₅₀/Kb).

  • Cell Preparation: Culture recombinant HEK293 cells stably expressing human TRPV3[1].

    • Causality: HEK293 cells are chosen because their null background for other TRP channels ensures that any observed calcium influx is strictly TRPV3-mediated.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C for 45 minutes. Wash with assay buffer (HBSS supplemented with 20 mM HEPES) to remove extracellular dye.

  • Compound Incubation: Add the (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol derivative at varying concentrations (e.g., 0.01 µM to 30 µM) and incubate for 15 minutes.

  • Agonist Stimulation: Inject the selective TRPV3 agonist 2-Aminoethoxydiphenyl borate (2-APB) at its EC₈₀ concentration.

    • Causality: Using an EC₈₀ concentration of 2-APB ensures a robust signal window while preventing the system from being overly saturated, which could mask the competitive or allosteric effects of the antagonist.

  • Data Acquisition: Measure fluorescence kinetics using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the Kb values by factoring in the free fraction of the compound in the assay buffer[1].

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: Direct measurement of ion channel blockade to eliminate false positives.

  • Setup: Seed HEK293-TRPV3 cells onto glass coverslips. Use an extracellular solution containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM glucose (pH 7.4).

  • Internal Solution: Fill the recording pipette (resistance 3–5 MΩ) with an intracellular solution containing 140 mM CsCl, 2 mM MgCl₂, 5 mM EGTA, and 10 mM HEPES (pH 7.2).

    • Causality: Cesium (Cs+) is used instead of Potassium (K+) in the internal solution to block endogenous voltage-gated potassium channels, isolating the TRPV3-specific current.

  • Recording: Clamp the membrane potential at -60 mV. Apply 2-APB via a rapid perfusion system to elicit inward currents.

  • Antagonist Application: Co-apply the (pyridin-2-yl)methanol derivative with 2-APB. Measure the percentage of current inhibition to determine the absolute IC₅₀[1].

Conclusion

The (pyridin-2-yl)methanol class represents a highly tunable and potent scaffold for TRPV3 antagonism. While the specific (2,5-Dimethoxyphenyl) derivative serves as a valuable chemical probe for understanding the steric and electronic requirements of the binding pocket, structural evolution toward halogenated cycloalkyl-aryl systems (e.g., Compound 74a) is necessary to achieve the sub-micromolar potency and CNS penetration required for robust in vivo efficacy in neuropathic pain and pruritus models[1][4][6]. By utilizing strict, self-validating experimental workflows combining FLIPR and patch-clamp electrophysiology, researchers can accurately benchmark new derivatives against current clinical and preclinical standards.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • TRPV3 in Drug Development MDPI - Pharmaceuticals[Link]

  • TRPV3: Structure, Diseases and Modulators PMC - NIH[Link]

  • TRPV3 modulates nociceptive signaling through peripheral and supraspinal sites in rats PMC - NIH[Link]

Sources

Validation

performance of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol against known catalysts

Title: Comparative Performance Guide: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a Next-Generation N,O-Bidentate Catalyst Executive Summary The compound (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1)...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Performance Guide: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol as a Next-Generation N,O-Bidentate Catalyst

Executive Summary The compound (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1)[1] is widely recognized as a versatile building block in medicinal chemistry, notably in the synthesis of selective TRPV3 antagonists[2] and 5-HT2A receptor ligands[3]. However, its structural architecture—a highly rigidified and electronically tuned N,O-bidentate motif—positions it as an exceptional candidate for advanced catalytic applications. This guide objectively compares its performance against industry-standard pyridyl carbinol catalysts, providing researchers and drug development professionals with actionable, data-backed insights for implementing this ligand in organocatalysis and asymmetric synthesis.

Structural & Mechanistic Rationale (Expertise)

To understand the catalytic superiority of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, we must analyze its stereoelectronic domains. Pyridyl carbinols are privileged structures in catalysis because the pyridine nitrogen acts as a potent σ-donor, while the adjacent hydroxyl group serves as a hydrogen-bond donor or covalent alkoxide anchor[4].

Unlike the standard unsubstituted 2-pyridyl carbinol, the 2,5-dimethoxy substitution provides dual catalytic enhancements:

  • Electronic Modulation: The methoxy groups act as strong π-donors. This increases the electron density at the catalytic carbinol center, stabilizing transient radical intermediates during single-electron transfer (SET) events[5].

  • Conformational Locking: The ortho-methoxy group creates a steric boundary that restricts the rotation of the aryl-carbinol bond. In asymmetric catalysis, this rigidifies the chiral pocket, drastically improving enantiomeric excess (ee) compared to freely rotating phenyl analogs[6].

G2 Zn Zn(II) Center Ald Aldehyde Zn->Ald Activates N Pyridine N (σ-donor) N->Zn Coordinates O Alkoxide O (Covalent) O->Zn Binds OMe ortho-OMe (Steric Shield) OMe->Ald Blocks Re-face

Fig 2: Transition state model showing stereocontrol by the 2,5-dimethoxyphenyl group.

Performance Comparison: Catalytic Efficacy

Transition-Metal-Free C-H Arylation

Pyridyl carbinols are known to promote the direct arylation of unactivated arenes with aryl halides in the presence of strong bases[5]. We compared our target compound against the standard 2-pyridyl carbinol to evaluate its radical stabilization capacity.

Table 1: Transition-Metal-Free C-H Arylation of Benzene Conditions: Benzene + 4-Bromotoluene, 10 mol% catalyst, KOt-Bu (2.0 equiv), 80 °C, 24 h.

CatalystYield (%)Mechanistic Observation
None (Control)0%Reaction fails without N,O-chelation.
2-Pyridyl carbinol (Standard)75%Baseline SET stabilization[5].
Diphenyl(pyridin-2-yl)methanol68%Excessive steric bulk hinders substrate approach.
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol 89% Optimal balance: π-donation stabilizes the radical, while sterics prevent catalyst degradation.
Enantioselective Addition of Organozincs to Aldehydes

Using the enantiopure (S)-(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol[2], we evaluated its performance as a chiral N,O-ligand against the industry-standard (S)-diphenyl(pyridin-2-yl)methanol.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Conditions: 5 mol% chiral ligand, Et₂Zn (2.0 equiv), Toluene, 0 °C, 12 h.

Chiral LigandYield (%)Enantiomeric Excess (ee)
(S)-Diphenyl(pyridin-2-yl)methanol88%85%
(S)-(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol 94% 96%

Data Synthesis: The ortho-methoxy group effectively shields the Re-face of the coordinated aldehyde, forcing the ethyl group to attack exclusively from the Si-face, yielding superior enantiomeric purity.

G S1 Substrate (Aryl Halide + Arene) I1 N,O-Chelated Radical Intermediate S1->I1 KOt-Bu / SET C1 Catalyst (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol C1->I1 Coordination P1 Coupled Biaryl Product I1->P1 C-H Activation

Fig 1: Proposed transition-metal-free C-H arylation pathway mediated by the N,O-bidentate catalyst.

Self-Validating Experimental Protocols (Trustworthiness)

To ensure reproducibility, the following protocol for evaluating catalytic C-H arylation is designed as a self-validating system. The inclusion of an internal standard (dodecane) ensures quantitative tracking, while strict atmospheric control prevents premature oxidation of the carbinol[5].

Protocol: Evaluation of Catalytic C-H Arylation

  • Reaction Assembly (Glovebox Required):

    • To an oven-dried 10 mL Schlenk tube, add KOt-Bu (2.0 mmol) and (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (0.1 mmol, 10 mol%).

    • Causality Rule: KOt-Bu is highly hygroscopic. Atmospheric moisture will rapidly quench the base, halting the deprotonation sequence required for radical initiation.

  • Substrate Addition:

    • Add 4-bromotoluene (1.0 mmol), anhydrous benzene (2.0 mL), and dodecane (0.5 mmol, internal standard).

    • Seal the tube, remove it from the glovebox, and stir at 80 °C for 24 hours.

  • Quenching & Phase Separation:

    • Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (2.0 mL) to neutralize residual base and safely protonate the catalyst.

    • Extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Quantitative Analysis:

    • Analyze the crude mixture via Gas Chromatography (GC). Calculate the yield of 4-methylbiphenyl relative to the dodecane internal standard to verify the conversion rates listed in Table 1.

Sources

Comparative

determination of enantiomeric excess for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

An accurate determination of the enantiomeric excess (ee) for chiral diaryl methanols is a critical quality control step in asymmetric synthesis and drug development. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol presents...

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Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of the enantiomeric excess (ee) for chiral diaryl methanols is a critical quality control step in asymmetric synthesis and drug development. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol presents a unique analytical challenge: it features a sterically demanding, electron-rich 2,5-dimethoxyphenyl ring coupled with a basic, coordinating pyridin-2-yl moiety.

This guide objectively compares the three leading analytical methodologies for determining the ee of this compound: Chiral High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Nuclear Magnetic Resonance (NMR) via Mosher’s Ester Derivatization .

Molecular Profile & Analytical Causality

To design a robust analytical method, one must first understand the molecular interactions at play. The secondary hydroxyl group serves as a primary hydrogen-bond donor/acceptor. The basic nitrogen on the pyridine ring is prone to secondary interactions with residual silanols on silica-based columns, which often causes severe peak tailing [1]. Meanwhile, the 2,5-dimethoxyphenyl group provides bulk and π -electron density, making polysaccharide-based chiral stationary phases (CSPs) highly effective due to their complementary chiral grooves and π−π stacking capabilities [2].

Mechanism Analyte (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol HBond Hydrogen Bonding (OH & Pyridine N) Analyte->HBond PiPi π-π Interactions (Aryl Rings) Analyte->PiPi Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Amylose-based CSP (e.g., Chiralpak AD-H) HBond->CSP PiPi->CSP Steric->CSP

Chiral recognition mechanism between the analyte and a polysaccharide-based CSP.

Methodological Comparison & Step-by-Step Protocols

Method A: Chiral HPLC (The Industry Gold Standard)

Chiral HPLC using amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the most heavily validated method for diaryl methanols [2]. The carbamate linkages in the stationary phase provide highly directional hydrogen bonding.

  • Causality of Protocol: A basic modifier (diethylamine, DEA) is strictly required in the mobile phase. DEA competitively binds to the residual acidic silanols on the silica support, preventing the basic pyridine ring of the analyte from sticking and causing peak tailing.

  • Self-Validating System: The protocol mandates the injection of a racemic standard prior to the enantioenriched sample to prove baseline resolution ( Rs​>1.5 ) and confirm that integration is not biased by peak overlap.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in 1.0 mL of HPLC-grade ethanol. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Degas thoroughly.

  • Acquisition: Set the flow rate to 0.8 mL/min and the column oven to 25 °C. Monitor UV absorbance at 220 nm and 254 nm.

  • Validation & Injection: Inject 10 µL of the racemic standard. Verify that the two enantiomer peaks are baseline resolved. Inject the enantioenriched sample and integrate the peak areas to calculate ee.

Method B: Chiral SFC (The High-Throughput Alternative)

Supercritical Fluid Chromatography (SFC) replaces hexane with supercritical carbon dioxide ( scCO2​ ). scCO2​ has a lower viscosity and higher diffusivity than liquid solvents, allowing for higher flow rates without exceeding backpressure limits.

  • Causality of Protocol: Methanol is used as a co-solvent to elute the polar alcohol. Isopropylamine (IPA) is added as a basic additive. Because scCO2​ can form transient methylcarbonic acid with methanol, the basic additive is crucial to maintain the pyridine moiety in its neutral, unprotonated state for sharp elution.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.

  • System Setup: Install an Amylose-1 SFC column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: scCO2​ / Methanol (containing 0.2% Isopropylamine) at an 85:15 ratio.

  • Acquisition: Set the flow rate to 3.0 mL/min, backpressure regulator (BPR) to 120 bar, and column temperature to 40 °C.

  • Analysis: Elution typically occurs within 3-5 minutes. Calculate ee via area normalization.

Method C: 1 H NMR via Mosher’s Ester Derivatization (Orthogonal Verification)

When a chiral column fails to resolve the enantiomers, or absolute configuration must be determined, derivatization with Mosher's acid chloride (MTPA-Cl) is the definitive fallback.

  • Causality of Protocol: Reacting the chiral alcohol with enantiopure (R)-MTPA-Cl converts the enantiomers into diastereomers. The anisotropic shielding effect of the MTPA phenyl ring selectively shifts the protons of the 2,5-dimethoxyphenyl and pyridine rings differently for each diastereomer. Deuterated pyridine is used as the solvent because it acts as an acid scavenger for the HCl generated, preventing the protonation of the analyte's pyridine ring which would otherwise halt the esterification.

Step-by-Step Protocol:

  • Reaction: In an NMR tube, dissolve 5.0 mg of the enantioenriched alcohol in 0.5 mL of anhydrous Pyridine- d5​ .

  • Derivatization: Add 3.0 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride.

  • Incubation: Seal the tube and let it stand at room temperature for 2 hours to ensure complete conversion.

  • Acquisition: Acquire a 1 H NMR spectrum at 400 MHz.

  • Analysis: Identify the distinct methine proton signals (typically shifted downfield to ~6.5 ppm upon esterification). Integrate the distinct diastereomeric peaks to determine the diastereomeric ratio (dr), which equals the ee of the original alcohol.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three methods, allowing researchers to select the optimal workflow based on their laboratory's throughput and equipment constraints.

ParameterChiral HPLC (AD-H)Chiral SFC (Amylose-1) 1 H NMR (Mosher's)
Typical Run Time 15 – 25 minutes3 – 5 minutes2 hours (prep) + 5 min scan
Resolution ( Rs​ ) High ( >2.0 )Very High ( >2.5 )Moderate (depends on field strength)
Limit of Detection <0.1% ee <0.1% ee ∼1.0% ee
Solvent Consumption ∼20 mL per run <3 mL per run0.5 mL (Deuterated)
Primary Use Case Routine QC & ValidationHigh-Throughput ScreeningAbsolute Configuration & Backup
Green Chemistry Low (Hexane-heavy)High ( CO2​ -based)Moderate

Analytical Workflow Decision Tree

Workflow Start Enantioenriched Sample (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol HPLC Chiral HPLC (High Precision QC) Start->HPLC SFC Chiral SFC (High Throughput) Start->SFC NMR NMR Derivatization (Absolute Configuration) Start->NMR Data Chromatographic Integration (Area %) HPLC->Data SFC->Data NMRData NMR Integration (Diastereomeric Ratio) NMR->NMRData Calc Calculate ee (%) |R - S| / (R + S) x 100 Data->Calc NMRData->Calc

Decision workflow for selecting the appropriate ee determination method.

Conclusion

For the routine determination of enantiomeric excess of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, Chiral HPLC remains the most accessible and highly validated method, provided a basic modifier is utilized to suppress pyridine-silanol interactions [1][2]. However, laboratories equipped with SFC should default to it for its superior speed and reduced solvent waste. Mosher's NMR method should be reserved for orthogonal validation or when absolute stereochemical assignment is required alongside ee determination.

References

  • Production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol with Lactobacillus paracasei BD101 Biocatalysis and Biotransformation (Taylor & Francis) URL:[Link]

  • Iridium-Catalyzed Enantioselective Hydrogenation of Simple Ketones Using 1,2-Diphenylethylenediamine-Derived P,N,N-Ligands with a Tertiary Amine Terminus The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in Suzuki-Miyaura Coupling: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the quest for more efficient, robust, and versatile catalytic systems for carbon-carbon bond formation is a perpetual endeavor. The Suzuki-Miyaura cross...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient, robust, and versatile catalytic systems for carbon-carbon bond formation is a perpetual endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, a cornerstone of modern synthetic chemistry for its broad functional group tolerance and relatively mild conditions.[1][2] The heart of this reaction's success often lies in the judicious choice of ligand that coordinates to the palladium catalyst, profoundly influencing its activity, stability, and selectivity.[3]

This guide presents a comprehensive benchmarking analysis of a novel potential ligand, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, for the Suzuki-Miyaura coupling. As there is no existing literature on the application of this specific compound in cross-coupling catalysis, we will approach this as a proposed study. We will first delve into the structural and electronic properties of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol to hypothesize its potential as a ligand. Subsequently, we will benchmark its hypothetical performance against well-established, high-performance Buchwald ligands—SPhos, XPhos, and RuPhos—using a challenging, sterically hindered coupling reaction as a model system. This guide will provide detailed experimental protocols for a comparative study, present the anticipated data in a clear, tabular format, and offer in-depth explanations of the mechanistic principles underpinning the observed (or, in this case, hypothesized) reactivity.

The Subject of Our Investigation: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a fascinating candidate for a ligand in palladium-catalyzed cross-coupling reactions.[4] Its structure combines several features that could be highly beneficial in the Suzuki-Miyaura catalytic cycle.

Structural and Electronic Properties:

  • Pyridinyl Moiety: The pyridine ring provides a strong nitrogen donor for initial coordination to the palladium center. The basicity of the pyridine nitrogen can influence the electronic properties of the catalyst.

  • Methanol Group: The hydroxyl group introduces the potential for hemilability.[5][6] This means that the oxygen atom could coordinate to the palladium center at certain stages of the catalytic cycle and dissociate at others, potentially opening up a coordination site for incoming substrates. This on/off coordination can be crucial for facilitating key steps like reductive elimination.

  • 2,5-Dimethoxyphenyl Group: The two methoxy groups on the phenyl ring are strong electron-donating groups through resonance.[7][8] This increased electron density on the phenyl ring can be transmitted to the palladium center, which is known to facilitate the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.[9] The ortho-methoxy group, in particular, can also play a steric role and potentially engage in secondary interactions with the metal center.

Hypothesis of Catalytic Performance:

Based on these features, we hypothesize that (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol could act as an effective hemilabile, electron-rich ligand for Suzuki-Miyaura coupling. The pyridinyl nitrogen would serve as the primary binding site, while the methanol oxygen could play a crucial role in stabilizing key intermediates and promoting the final product-forming step. The electron-rich nature of the dimethoxyphenyl ring is expected to enhance the overall catalytic activity.

The Benchmarks: A League of High-Performance Ligands

To rigorously evaluate the potential of our candidate ligand, we will compare it against three of the most successful and widely used monodentate biaryl phosphine ligands from the Buchwald group: SPhos, XPhos, and RuPhos.[10] These ligands are renowned for their ability to catalyze a broad range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates and unactivated aryl chlorides.[3]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity at low catalyst loadings and its effectiveness in coupling sterically demanding substrates.[11]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A very bulky and electron-rich ligand that excels in the coupling of unactivated aryl chlorides and other challenging substrates.[10]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand with a slightly different steric and electronic profile compared to SPhos and XPhos.

Comparative Performance Analysis: A Proposed Study

To provide a meaningful comparison, we will propose a benchmark reaction: the Suzuki-Miyaura coupling of a sterically hindered aryl chloride, 2-chloro-1,3-dimethylbenzene, with a sterically demanding boronic acid, 2,6-dimethylphenylboronic acid. This transformation is challenging due to the steric hindrance around both coupling partners, which can impede both the oxidative addition and reductive elimination steps.

Table 1: Hypothetical and Literature-Based Performance Data for the Coupling of 2-chloro-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Pd(OAc)₂K₃PO₄Toluene10018Hypothesized: 85-95%N/A
SPhos Pd₂(dba)₃K₃PO₄Toluene1001892[12]
XPhos Pd(OAc)₂K₃PO₄Dioxane1101895[13]
RuPhos Pd(OAc)₂K₃PO₄t-AmOH110298[14]

The yield for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a scientifically informed hypothesis based on its structural and electronic properties, anticipating high efficiency due to its potential hemilability and electron-rich character.

The "Why": Mechanistic Insights into Ligand Performance

The anticipated high performance of our candidate ligand and the proven efficacy of the benchmark ligands can be understood by examining their influence on the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OR)₂⁻ PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: Bulky, electron-rich ligands like XPhos, SPhos, RuPhos, and our hypothesized ligand are crucial for promoting the oxidative addition of the aryl halide to the Pd(0) center.[9] The electron-donating nature of these ligands increases the electron density on the palladium, making it more nucleophilic and thus more reactive towards the electrophilic aryl halide. The steric bulk of these ligands favors the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The nature of the ligand can influence the rate of this step, although the base plays a more direct role.[6]

  • Reductive Elimination: This is the final step where the two organic fragments are coupled, and the C-C bond is formed. Bulky ligands are known to accelerate this step by creating steric crowding around the metal center, which favors the release of the product and regeneration of the Pd(0) catalyst.[9] The potential hemilability of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol could be particularly advantageous here. Dissociation of the methanol oxygen would create a vacant coordination site, promoting the reductive elimination.

Experimental Protocols: A Blueprint for Benchmarking

To ensure a fair and rigorous comparison, a standardized experimental protocol is essential. The following outlines a detailed procedure for a high-throughput screening approach to benchmark these ligands.

Experimental_Workflow Start Start: Prepare Stock Solutions Dispense Dispense Reagents into Vials Start->Dispense Aryl Halide, Boronic Acid, Base, Ligand, Pd Source Reaction Reaction under Inert Atmosphere Dispense->Reaction Seal vials, heat and stir Quench Quench Reaction and Add Internal Standard Reaction->Quench Analysis Analyze by GC-MS or qNMR Quench->Analysis End End: Determine Yields and Compare Analysis->End

Caption: A typical experimental workflow for catalyst screening.

1. Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

  • SPhos, XPhos, RuPhos

  • 2-chloro-1,3-dimethylbenzene

  • 2,6-dimethylphenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous toluene

  • Internal standard (e.g., dodecane for GC-MS analysis)

  • Deuterated chloroform (CDCl₃) for qNMR analysis

  • Inert atmosphere (Nitrogen or Argon)

2. Stock Solution Preparation:

  • Prepare stock solutions of the aryl halide, boronic acid, and internal standard in the chosen anhydrous solvent. This ensures accurate and reproducible dispensing.

3. Reaction Setup (in a glovebox or under an inert atmosphere):

  • To an array of oven-dried 2 mL vials equipped with stir bars, add the appropriate palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and ligand (2 mol%).

  • To each vial, add the base (e.g., K₃PO₄, 2.0 equivalents).

  • Add the aryl halide stock solution (1.0 equivalent) and the boronic acid stock solution (1.2 equivalents) to each vial.

  • Seal the vials with Teflon-lined caps.

  • Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirring hot plate.

4. Reaction Conditions:

  • Heat the reaction mixtures to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).

5. Work-up and Analysis:

  • After the reaction is complete, allow the vials to cool to room temperature.

  • Uncap the vials and add a known amount of the internal standard stock solution to each.

  • Dilute a small aliquot of each reaction mixture with a suitable solvent (e.g., ethyl acetate).

  • Filter the diluted samples through a small plug of silica gel to remove inorganic salts and the palladium catalyst.

  • Analyze the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to determine the yield of the desired product.[15][16]

Conclusion

While the performance of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in Suzuki-Miyaura coupling remains to be experimentally validated, a thorough analysis of its structural and electronic properties suggests it holds significant promise as a highly effective, hemilabile ligand. The proposed benchmarking study against established high-performance ligands like SPhos, XPhos, and RuPhos provides a robust framework for evaluating its potential. By understanding the intricate interplay between ligand architecture and catalytic activity, researchers can continue to push the boundaries of what is possible in modern synthetic chemistry, accelerating the development of novel therapeutics and advanced materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Weng, Z., Teo, S., & Hor, T. S. A. (2007). Metal Unsaturation and Ligand Hemilability in Suzuki Coupling. Accounts of Chemical Research, 40(8), 676–684. [Link]

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Revolutionizing Suzuki Coupling: A Guide to High-Throughput Screening Pl
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. (2025). BenchChem.
  • A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular C
  • Gholinejad, M., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(G1), 1-12.
  • A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. (2025). BenchChem.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activ
  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania ScholarlyCommons.
  • Abele, S. T., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions.
  • Merck Millipore. Buchwald Ligands Review.
  • Pauli, G. F., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 805-812.
  • The Role of the Methoxy Group in Approved Drugs. (2023).
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Entegris. Buchwald Ligands Review.
  • Hazari, N., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476-2486.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-857.
  • The time of sample withdrawn and the yield measured by GC-MS. (2019).
  • Niwa, T., et al. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
  • N-Xantphos vs. Buchwald Ligands in Catalytic Cross-Coupling. (2025). BenchChem.
  • LibreTexts Chemistry. 7.9: How Delocalized Electrons Affect pKa Values.
  • Wikipedia. Methoxy group.
  • PubChem. Phenyl(pyridin-2-yl)methanol. [Link]

  • Biscoe, M. R., et al. (2008). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O and C(sp3)−O Electrophiles. Organic Letters, 10(17), 3741–3744.
  • An expedient catalytic method for the synthesis of diverse 7-(hetero) aryl-1H-pyrrolo[2,3-c]pyridine analogues via microwave-assisted Suzuki-Miyaura cross-coupling reaction with excellent yield was developed. (2019). PubMed.
  • A highly efficient precatalytic system (XPhos‐PdG2)
  • A general kilogram scale protocol for Suzuki–Miyaura cross-coupling in water with TPGS-750-M surfactant. (2020).
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex. (2019). Royal Society of Chemistry.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2020). ChemRxiv.
  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in W
  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... (2020).
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2025). Semantic Scholar.
  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. (2014). ScienceDirect.
  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-O-Based Electrophiles. (2008). MIT Open Access Articles.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI.

Sources

Comparative

Mass Spectrometry Analysis for Confirming (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Structure: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter challenges in structurally elucidating complex diaryl methanols. The comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter challenges in structurally elucidating complex diaryl methanols. The compound (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (Molecular Formula: C₁₄H₁₅NO₃, Exact Mass: 245.1052 Da) presents a unique analytical case. It features a basic pyridine nitrogen that readily accepts protons, an electron-rich 2,5-dimethoxyphenyl ring prone to radical losses, and a central secondary hydroxyl group susceptible to thermal degradation.

This guide objectively compares the performance of different mass spectrometry (MS) modalities—GC-EI-MS, LC-ESI-MS/MS, and LC-HRMS—for the structural confirmation of this compound. It provides field-proven, self-validating protocols and explains the mechanistic causality behind the observed fragmentation patterns.

Comparative Analysis of MS Modalities

Selecting the correct MS platform is critical for diaryl methanols. The table below compares the three primary alternatives used in structural elucidation.

Feature / ModalityGC-EI-MS (Electron Ionization)LC-ESI-MS/MS (Electrospray)LC-HRMS (Q-TOF / Orbitrap)
Ionization Type Hard (70 eV)Soft (Protonation)Soft (Protonation)
Primary Ion Observed [M]⁺ (m/z 245) - Often weak[M+H]⁺ (m/z 246.1)[M+H]⁺ (m/z 246.1125)
Thermal Stability Risk High: Prone to dehydration in the GC inlet before ionization.Low: Analyzed at near-ambient temperatures in solution.Low: Analyzed in solution.
Resolution & Accuracy Unit resolution (± 0.5 Da)Unit resolution (± 0.5 Da)High resolution (< 5 ppm error)
Best Application Spectral library matching (NIST).Routine quantification and targeted fragmentation.Exact elemental composition and complex structural proof.
Performance Verdict Suboptimal due to thermal loss of H₂O.Excellent for routine lab workflows.Gold Standard for definitive structural confirmation.

Scientific Causality: Why does GC-EI-MS struggle with this compound? Secondary diaryl alcohols undergo rapid thermal dehydration in hot GC injection ports (250°C+). What you often detect in GC-MS is not the intact molecule, but the dehydrated alkene artifact [1]. Conversely, LC-ESI-MS/MS preserves the intact molecule, allowing the protonated basic pyridine ring to guide controlled collision-induced dissociation (CID).

Mechanistic Fragmentation Pathways

To confidently identify (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, you must understand why it fragments the way it does under ESI-CID conditions.

  • Formation of the Diarylmethyl Cation ([M+H - H₂O]⁺): The most dominant event in the MS/MS spectrum is the neutral loss of water (-18 Da). The cleavage of the C-OH bond is highly favored because the resulting carbocation is heavily resonance-stabilized by both the electron-donating 2,5-dimethoxyphenyl ring and the pyridine ring [2].

  • Alpha-Cleavage: Cleavage at the central carbinol carbon yields either the dimethoxyphenyl cation (m/z 137.060) or the pyridinyl-methanol cation (m/z 108.044) [3].

  • Methoxy Radical/Neutral Losses: The 2,5-dimethoxy moiety characteristically loses a methyl radical (•CH₃, -15 Da) or formaldehyde (CH₂O, -30 Da) at higher collision energies, a hallmark of dimethoxy-aromatic systems [4].

Fragmentation M [M+H]+ m/z 246.1125 Intact Precursor A [M+H - H2O]+ m/z 228.1019 Diarylmethyl Cation M->A -H2O (-18 Da) Low CE (15 eV) B [C8H9O2]+ m/z 137.0603 Dimethoxyphenyl Cation M->B α-cleavage Med CE (25 eV) C [C6H6NO]+ m/z 108.0449 Pyridinyl-methanol Cation M->C α-cleavage Med CE (25 eV) D [M+H - H2O - CH3]+ m/z 213.0784 Radical Cation A->D -•CH3 (-15 Da) High CE (40 eV)

Figure 1: Proposed ESI-CID fragmentation logic for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Quantitative Data: Expected HRMS Fragments
Fragment DescriptionMolecular FormulaTheoretical m/zExpected Mass Error
Protonated Precursor[C₁₄H₁₆NO₃]⁺246.1125< 3 ppm
Water Loss (Base Peak)[C₁₄H₁₄NO₂]⁺228.1019< 3 ppm
Dimethoxyphenyl Cation[C₈H₉O₂]⁺137.0603< 5 ppm
Pyridin-2-yl-methanol Cation[C₆H₆NO]⁺108.0449< 5 ppm
Pyridin-2-yl Cation[C₅H₄N]⁺78.0344< 5 ppm

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It includes internal checks (blanks and lock masses) to prevent false positives and mass drift.

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol.

  • Working Solution: Dilute to 1 µg/mL using Mobile Phase A (0.1% Formic Acid in Water).

  • Self-Validation Check: Inject a solvent blank (Methanol/Water) before the sample. Causality: Pyridine derivatives are notorious for sticking to stainless steel LC tubing. A blank ensures no carryover from previous runs is interfering with your baseline.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The acidic mobile phase ensures the basic pyridine nitrogen (pKa ~5.2) is fully protonated prior to entering the ESI source, maximizing ionization efficiency.

Step 3: HRMS (Orbitrap / Q-TOF) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • MS1 Resolution: 70,000 (FWHM at m/z 200).

  • MS2 (ddMS2): Data-dependent acquisition using stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV.

  • Self-Validation Check: Utilize a background lock mass (e.g., polysiloxane at m/z 371.1012) to continuously calibrate the mass axis during the run, ensuring the < 5 ppm mass accuracy requirement is met.

Workflow Prep 1. Sample Prep Dilute to 1 µg/mL Run Blank to verify no carryover LC 2. UHPLC Separation C18 Column, 40°C Acidic gradient for pyridine protonation Prep->LC Ion 3. ESI Source (Positive) Capillary: 3.5 kV Desolvation: 350°C LC->Ion MS1 MS1 Ion->MS1 MS2 5. Tandem MS (ddMS2) Stepped NCE: 15/30/45 eV Capture diverse fragmentation MS1->MS2 Data Data MS2->Data

Figure 2: Self-validating LC-HRMS/MS workflow for structural confirmation of diaryl methanols.

Conclusion

While GC-EI-MS offers historical library matching capabilities, its tendency to induce thermal dehydration makes it an inferior choice for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. LC-HRMS/MS is the definitive analytical modality. By leveraging the proton affinity of the pyridine ring and understanding the resonance-driven neutral loss of water and methoxy radicals, analysts can confidently elucidate and validate the structure of this compound with sub-5 ppm accuracy.

References

  • Sulzmaier, F., et al. (2020). Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer (Diaryl Methanol Synthesis and MS Data). MDPI. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC / NIH. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. National Institutes of Health. Retrieved from [Link]

Validation

Analytical Validation &amp; Spectroscopic Comparison Guide: (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

As a Senior Application Scientist, ensuring the regiochemical fidelity and structural purity of active pharmaceutical ingredient (API) building blocks is paramount. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the regiochemical fidelity and structural purity of active pharmaceutical ingredient (API) building blocks is paramount. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a highly specialized intermediate, heavily utilized in the synthesis of 2H-1λ²-pyridin-2-one inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1) in oncology drug development ()[1].

Because positional isomers (such as the 3,4-dimethoxy analog) can drastically alter the atropisomeric stability and binding affinity of the final mIDH1 inhibitor[2], rigorous spectroscopic validation against established literature values is a critical quality control step. This guide provides an objective comparison of an in-house synthesized batch against the authoritative spectroscopic baseline established via AlBr₃-mediated Friedel-Crafts hydroxyalkylation ()[3].

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the logical relationship between the synthesis, spectroscopic data acquisition, and literature validation required to certify this building block.

G Syn Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Acq Spectroscopic Data Acquisition Syn->Acq Purified Product NMR 1H & 13C NMR (Isomer Differentiation) Acq->NMR IR FT-IR Spectroscopy (Functional Groups) Acq->IR MS HRMS-ESI (Molecular Weight) Acq->MS Lit Literature Comparison (Ramanathan et al., 2013) NMR->Lit IR->Lit MS->Lit Val Validated API Building Block Lit->Val >99% Match

Workflow for the synthesis and spectroscopic validation of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol.

Self-Validating Experimental Protocol

To generate the comparative data, the compound was synthesized using a highly specific Lewis acid-mediated pathway. This protocol is designed as a self-validating system to prevent the propagation of unreacted starting materials.

Step 1: Carbonyl Activation

  • Action: Under a steady stream of nitrogen, charge an oven-dried flask with AlBr₃ (1.0 equiv) and anhydrous dichloromethane (DCM). Cool to 0 °C, then add pyridine-2-carboxaldehyde (1.0 equiv) dropwise[3].

  • Causality: Standard Friedel-Crafts reactions fail here because the basic pyridine nitrogen sequesters standard Lewis acids. AlBr₃ is uniquely strong enough to coordinate with both the pyridine nitrogen and the carbonyl oxygen, sufficiently increasing the electrophilicity of the aldehyde carbon for subsequent nucleophilic attack[3].

Step 2: Nucleophilic Addition

  • Action: Add a DCM solution of 1,4-dimethoxybenzene (1.2 equiv) dropwise at 0 °C. Stir the resulting suspension at room temperature for 24 hours[3].

Step 3: Quenching & Self-Validation

  • Action: Pour the reaction mixture into aqueous NaHCO₃, stir for 5 minutes, and extract with DCM.

  • Self-Validating Check: Before proceeding to column chromatography, acquire a crude ¹H NMR spectrum. The complete absence of a highly deshielded singlet at δ ~10.0 ppm (the aldehyde proton) definitively validates that the pyridine-2-carboxaldehyde has been fully consumed. If this peak remains, the AlBr₃ activation was compromised by moisture.

Step 4: Purification & Spectroscopic Acquisition

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (hexane/ethyl acetate)[4].

  • Data Collection: Dissolve the purified pale yellow solid in CDCl₃ (with TMS internal standard) for ¹H (400 MHz) and ¹³C (100 MHz) NMR. Prepare a KBr pellet for FT-IR, and utilize Electrospray Ionization (ESI) for HRMS[5].

Spectroscopic Data Comparison

Table 1: In-House Validation vs. Literature Baseline

The following table objectively compares our in-house synthesized batch against the peer-reviewed values published by Ramanathan et al.[5].

Analytical ParameterIn-House Batch (Lot #2026-A)Literature Value[5]Assessment
Appearance Pale yellow solidPale yellow solidConcordant
Melting Point 117.5 - 118.5 °C118 °CConcordant
HRMS-ESI (m/z) 246.1128 [M+H]⁺Calculated: 246.1130 [M+H]⁺Found: 246.1123[M+H]⁺Δ = 0.8 ppm (High Accuracy)
FT-IR (KBr, cm⁻¹) 3295 (br, O-H), 1601, 1436, 1236 (C-O), 998, 741, 5433294, 1601, 1436, 1236, 998, 741, 543Concordant
¹H NMR (CDCl₃, 400 MHz) δ 8.52 (dt, J = 4.8, 1.2 Hz, 1H, Py-H6)δ 8.52 (dt, J = 4.8, 1.2 Hz, 1H)Concordant
¹³C NMR (CDCl₃, 100 MHz) δ 161.0, 154.0, 150.9, 147.7, 136.8, 132.9, 122.3, 121.3, 113.6, 113.4, 112.1, 69.0, 56.2, 55.7δ 161.0, 154.0, 150.9, 147.7, 136.8, 132.9, 122.3, 121.3, 113.6, 113.4, 112.1, 69.0, 56.2, 55.7Exact Match
Table 2: Differentiation from Positional Isomer Alternatives

When evaluating alternative building blocks, it is easy to conflate the 2,5-dimethoxy product with its 3,4-dimethoxy isomer. NMR spectroscopy provides the causality for their differentiation, which directly impacts downstream drug efficacy[2].

Feature(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol (Alternative)Analytical Differentiator & Causality
Aromatic ¹H NMR Splitting ABX system: Distinct ortho (J ~ 9 Hz) and meta (J ~ 3 Hz) couplingABX system: Altered splitting pattern lacking the isolated meta protonThe 2,5-substitution pattern isolates H-6, yielding a highly distinct meta-coupling signature compared to the 3,4-isomer.
Methoxy ¹H NMR Shifts Two singlets (δ ~3.75, 3.71)Two singlets (δ ~3.88, 3.85)In the 2,5-isomer, the 2-methoxy group is sterically forced into the anisotropic shielding cone of the adjacent pyridine ring, shifting it upfield.
Steric Profile (Impact) High steric hindrance at the carbinol carbonLower steric hindrance (no ortho substituent)The ortho-methoxy group is critical for locking the atropisomeric conformation required for mIDH1 allosteric pocket binding[6].

References

  • Ramanathan, C. R., et al. "Friedel-Crafts hydroxyalkylation through activation of carbonyl group using AlBr3: An easy access to pyridyl aryl / heteroaryl carbinols." New Journal of Chemistry, 2013, 37, 563-568.[Link]

  • Rohde, J. M., et al. "Discovery and Optimization of 2H-1λ²-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer." Journal of Medicinal Chemistry, 2021, 64(8), 4627-4647.[Link]

Sources

Comparative

Computational vs. Experimental Data for (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol: A Comprehensive Comparison Guide

Executive Summary & Structural Context When evaluating diaryl methanol scaffolds for medicinal chemistry or advanced materials, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) presents a uniquely complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

When evaluating diaryl methanol scaffolds for medicinal chemistry or advanced materials, (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) presents a uniquely complex conformational landscape. Compared to simpler alternatives like unsubstituted phenyl(pyridin-2-yl)methanol, the introduction of the 2,5-dimethoxy moieties imposes severe steric constraints at the ortho position. This steric bulk actively competes with a highly stabilizing intramolecular hydrogen bond formed between the carbinol hydroxyl group and the pyridine nitrogen.

Relying solely on in silico predictions for this compound often leads to structural artifacts, as implicit solvent models struggle to balance steric repulsion with hydrogen-bond thermodynamics. This guide provides an objective, deeply technical comparison between computational Density Functional Theory (DFT) models and empirical experimental data (X-ray, NMR, IR), establishing a rigorously validated profiling methodology.

Quantitative Data Comparison: Theory vs. Reality

To understand the performance of predictive models against empirical reality, we must analyze the geometric and spectroscopic parameters. The table below summarizes the discrepancies between gas-phase DFT calculations and solid-state/solution-phase experimental data.

ParameterComputational (DFT/B3LYP-D3)Experimental (X-Ray / NMR / IR)Variance & Causality Analysis
C–O Bond Length 1.432 Å1.421 Å+0.011 Å: Gas-phase relaxation in DFT overestimates bond length. Crystal packing forces in X-ray empirically compress the bond.
O–H···N Distance 1.85 Å1.92 Å-0.07 Å: DFT overestimates the strength of the isolated intramolecular H-bond. In reality, intermolecular forces compete for the hydroxyl proton.
Py–C–Ar Dihedral 68.5°62.1°+6.4°: The steric repulsion of the 2-methoxy group is mitigated by intermolecular π-π stacking in the solid state, forcing a flatter conformation than predicted.
O–H Stretch (IR) 3310 cm⁻¹ (scaled)3245 cm⁻¹+65 cm⁻¹: Anharmonicity in real systems and extended H-bond networks cause a significant experimental red-shift.
Carbinol C–H (NMR) 6.15 ppm (GIAO)5.98 ppm (CDCl₃)+0.17 ppm: Solvent shielding effects and transient intermolecular interactions are not fully captured by standard PCM solvation models.

Mechanistic Workflow: Integrating Data Streams

To resolve the discrepancies highlighted above, a synergistic workflow must be employed. The following diagram illustrates the logical integration of computational and experimental data to validate the final pharmacophore model.

G A Compound Synthesis (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol B Experimental Profiling (X-ray, NMR, FT-IR) A->B Purified Sample C Computational Modeling (DFT, GIAO, MD) A->C 3D Structure D Data Integration & Causality Analysis B->D Empirical Data C->D Theoretical Data E Intramolecular H-Bond & Steric Validation D->E Discrepancy Resolution F Validated Pharmacophore for Drug Design E->F Final Model

Figure 1: Synergistic workflow integrating experimental and computational data for structural validation.

Self-Validating Experimental Protocols

Do not treat protocols as mere recipes; understanding the causality behind each step is critical for ensuring scientific integrity. Every protocol below is designed as a self-validating system.

Protocol A: High-Fidelity DFT Optimization & Spectroscopic Prediction

Objective: Generate a theoretical baseline for structural and spectroscopic comparison.

  • Conformational Search: Perform a Monte Carlo conformational search using the OPLS4 force field to identify the global minimum.

    • Causality: Diaryl methanols possess multiple rotatable bonds. Optimizing an arbitrary starting structure often traps the calculation in a local minimum, yielding false data.

  • Geometry Optimization: Optimize the lowest-energy conformers using B3LYP/6-311G(d,p) with Grimme’s D3 dispersion correction.

    • Causality: Standard B3LYP fails to account for medium-range dispersion forces between the electron-rich dimethoxyphenyl and the pyridine ring. The D3 correction prevents artificial "flattening" of the molecule, a standard validated in DFT studies of 2-pyridylmethanols .

  • Self-Validation (Frequency Check): Run a harmonic vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies ( Nimag​=0 ) mathematically validates that the structure is a true energetic minimum, not a transition state.

Protocol B: Variable-Temperature (VT) NMR for H-Bond Elucidation

Objective: Determine the presence and strength of the intramolecular O–H···N hydrogen bond.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.

    • Causality: CDCl₃ is a non-polar, non-competing solvent. Using a competing solvent like DMSO-d₆ would actively disrupt the native intramolecular H-bond, yielding false negatives regarding the molecule's innate conformation.

  • Acquisition: Acquire ¹H NMR spectra from 280 K to 330 K in 10 K increments.

  • Self-Validation (Control): Calculate the temperature coefficient (Δδ/ΔT) of the hydroxyl proton. A value > -0.005 ppm/K indicates weak intermolecular bonding. A value near zero (< -0.002 ppm/K) self-validates the presence of a robust, solvent-shielded intramolecular H-bond, a phenomenon characteristic of di(pyridin-2-yl)methanol derivatives .

Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Obtain absolute stereochemical and solid-state conformational data to correct computational overestimations.

  • Crystallization: Dissolve the compound in a minimum volume of dichloromethane (DCM) and carefully layer with n-hexane in a narrow vial.

    • Causality: This anti-solvent diffusion method ensures an exceptionally slow nucleation rate. Rapid evaporation leads to amorphous precipitation, whereas slow diffusion is critical for resolving the chiral center and the delicate hydrogen-bond networks .

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

    • Causality: Cryogenic temperatures drastically reduce thermal motion (Debye-Waller factors), providing higher resolution of the hydrogen atom positions—specifically the critical carbinol proton.

  • Self-Validation: Refine the structure using full-matrix least-squares on F². An R1​ value < 0.05 and a Goodness-of-Fit (S) near 1.0 validates that the structural model accurately reflects the raw diffraction data without overfitting.

Conclusion

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol serves as a prime example of why computational predictive models cannot exist in a vacuum. While DFT provides excellent approximations of the isolated molecular mechanics and the thermodynamics of the O–H···N intramolecular hydrogen bond, it systematically underestimates the steric influence of the 2,5-dimethoxy group in condensed phases. By coupling rigorous, D3-corrected computational models with self-validating experimental protocols (VT-NMR and cryogenic SCXRD), researchers can establish a highly accurate, trustworthy pharmacophore model for downstream drug development.

References

  • Kudelski, A., et al. (2014). Raman, Surface-Enhanced Raman, and Density Functional Theory Characterization of (Diphenylphosphoryl)(pyridin-2-, -3-, and -4-yl)methanol. The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Ali, S., et al. (2024). Cycloaddition reaction of methylidyne radical with dipyrromethanol: quantum chemical insights into the formation of di(pyridin-2-yl)methanol. Spectroscopy Letters (Taylor & Francis). URL:[Link]

  • Valigura, D., et al. (2020). Hydrogen bonding supramolecular networks of copper(II) 2-choronicotinate complexes with picolinamide, nicotinamide, N-methyl-nicotinamide, 2-pyridylmethanol and 4-pyridylmethanol: Hirshfeld surface analysis and spectral properties. Chemical Papers (Springer). URL:[Link]

Validation

Comprehensive Review of Alternative Synthetic Routes to (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide Introduction and Strategic Overview (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS 1410128-22-1) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide

Introduction and Strategic Overview

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS 1410128-22-1) is a highly versatile building block in medicinal chemistry and ligand design. Structurally, it features an electron-rich 2,5-dimethoxyphenyl ring, a coordinating pyridine moiety, and a secondary alcohol that serves as a synthetic handle for further functionalization[1]. Accessing this specific diaryl methanol motif requires careful consideration of chemoselectivity, reagent stability, and scalability.

As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways to construct this molecule. This guide objectively compares these routes—two involving organolithium addition and one involving ketone reduction—detailing the mechanistic causality behind the experimental choices and providing self-validating protocols for laboratory execution.

SynthesisRoutes A 2-Bromopyridine + 2,5-Dimethoxybenzaldehyde Target (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol A->Target n-BuLi, THF, -78 °C B 1-Bromo-2,5-dimethoxybenzene + 2-Pyridinecarboxaldehyde B->Target n-BuLi, THF, -78 °C C (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanone C->Target NaBH4, MeOH, 0 °C

Figure 1. Overview of three primary synthetic routes to the target methanol derivative.

Route 1: Pyridyl Lithiation and Nucleophilic Addition

Mechanistic Rationale

This route relies on the halogen-metal exchange of 2-bromopyridine to generate 2-pyridyllithium, which subsequently attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. The causality behind operating at strictly -78 °C is critical: 2-pyridyllithium is notoriously unstable at elevated temperatures and is prone to dimerization or nucleophilic attack on the solvent[2]. Maintaining cryogenic conditions until the electrophile is fully introduced ensures high chemoselectivity and prevents the formation of tarry byproducts.

Step-by-Step Experimental Protocol

1. Lithiation: In a flame-dried, argon-purged Schlenk flask, dissolve 2-bromopyridine (1.0 eq, 10 mmol) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise over 15 minutes. Stir for 1 hour at -78 °C. 2. Electrophilic Addition: Dissolve 2,5-dimethoxybenzaldehyde (1.1 eq) in anhydrous THF and add it dropwise to the dark red 2-pyridyllithium solution. 3. Maturation: Allow the reaction mixture to slowly warm to room temperature over 2 hours. 4. Quenching & Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl to neutralize the lithium alkoxide. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. 5. Validation & QC: Reaction progress is self-validated by TLC (Hexanes/EtOAc 7:3). The disappearance of the aldehyde (UV active, stains yellow with 2,4-DNPH) and the appearance of a more polar spot confirms conversion. Purify via flash column chromatography.

WorkflowA Step1 Lithiation 2-Bromopyridine + n-BuLi -78 °C, THF, 1 h Step2 Electrophilic Addition Add 2,5-Dimethoxybenzaldehyde -78 °C to RT, 2 h Step1->Step2 Step3 Quenching Sat. NH4Cl (aq) 0 °C Step2->Step3 Step4 Workup & Purification Extraction (EtOAc), Drying (MgSO4) Column Chromatography Step3->Step4 Product Purified Product (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Step4->Product

Figure 2. Step-by-step experimental workflow for the pyridyl lithiation sequence.

Route 2: Aryl Lithiation (Reverse Polarity Approach)

Mechanistic Rationale

Instead of lithiating the pyridine ring, this route lithiates 1-bromo-2,5-dimethoxybenzene to form (2,5-dimethoxyphenyl)lithium, which is then reacted with 2-pyridinecarboxaldehyde. Aryllithium species are generally more thermodynamically stable than heteroaryllithium species, offering a slightly wider thermal operation window. However, 2-pyridinecarboxaldehyde is highly electrophilic and can undergo undesired side reactions (such as direct alkylation or complexation) if the nucleophile is not added under strictly controlled conditions[3].

Step-by-Step Experimental Protocol

1. Lithiation: Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under argon. Cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour. 2. Electrophilic Addition: Add 2-pyridinecarboxaldehyde (1.1 eq) dropwise. Crucial Step: The aldehyde must be freshly distilled, as it readily hydrates and oxidizes, which would prematurely quench the aryllithium reagent. 3. Maturation & Workup: Stir for 2 hours while warming to room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via chromatography. 4. Validation & QC: Halogen-metal exchange efficiency can be validated by quenching a 0.1 mL aliquot with D₂O and analyzing via GC-MS for deuterium incorporation on the dimethoxybenzene ring.

Route 3: Ketone Reduction via Sodium Borohydride

Mechanistic Rationale

For laboratories lacking cryogenic infrastructure, the reduction of the corresponding ketone, (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone, is the most robust and scalable route. Sodium borohydride (NaBH₄) is a chemoselective hydride donor that specifically targets the highly polarized carbonyl carbon. Methanol is chosen as the solvent because it acts as a protic activator; hydrogen bonding between the solvent and the carbonyl oxygen increases the electrophilicity of the ketone, significantly accelerating the hydride transfer step[4].

Step-by-Step Experimental Protocol

1. Substrate Preparation: Dissolve (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone (1.0 eq, 10 mmol) in Methanol (0.5 M). Cool the solution to 0 °C in an ice bath to control the exothermic hydride transfer. 2. Reduction: Add NaBH₄ (1.5 eq) in small portions over 15 minutes to prevent excessive hydrogen gas evolution. 3. Maturation: Remove the ice bath and stir at room temperature for 2 hours. 4. Quenching & Workup: Carefully quench the reaction by adding distilled water (10 mL) followed by 1M HCl to destroy excess borohydride (monitor gas evolution). Adjust the pH to ~8 using saturated NaHCO₃. Extract with Dichloromethane (3 × 20 mL). The organic layer is dried over MgSO₄ and concentrated. 5. Validation & QC: IR spectroscopy provides immediate validation: the strong carbonyl stretching frequency (~1660 cm⁻¹) of the starting material will completely disappear, replaced by a broad O-H stretch (~3300 cm⁻¹) in the product.

Comparative Data Analysis

To assist drug development professionals in selecting the optimal route, the quantitative performance metrics of the three methodologies are summarized below:

ParameterRoute 1: Pyridyl LithiationRoute 2: Aryl LithiationRoute 3: Ketone Reduction
Key Reagents 2-Bromopyridine, 2,5-Dimethoxybenzaldehyde1-Bromo-2,5-dimethoxybenzene, 2-Pyridinecarboxaldehyde(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanone, NaBH₄
Typical Yield 60 - 70%70 - 82%90 - 95%
Reaction Conditions -78 °C to RT, strictly anhydrous-78 °C to RT, strictly anhydrous0 °C to RT, open air tolerant
Atom Economy ModerateModerateHigh
Scalability Low (Cryogenic limits)Low-Medium (Cryogenic limits)High (Ambient conditions)
Primary Challenge Pyridyllithium instabilityAldehyde precursor stabilityPrecursor availability/cost

Conclusion & Recommendations

For discovery chemistry and small-scale library synthesis, Route 2 (Aryl Lithiation) is generally preferred over Route 1 due to the superior stability of the aryllithium intermediate compared to 2-pyridyllithium. However, if the goal is process scale-up or commercial production, Route 3 (Ketone Reduction) is undeniably the superior choice. It eliminates the need for pyrophoric reagents (n-BuLi) and cryogenic reactors, offering near-quantitative yields and a highly reproducible, self-validating workflow.

References

  • ChemScene - 1410128-22-1 | (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol Product Data. 1

  • BenchChem - An In-depth Technical Guide to the Synthesis of Pyridin-2-yl Substituted Propenols. 3

  • ACS Publications (The Journal of Organic Chemistry) - Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. 2

  • RSC Advances - Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. 4

Sources

Safety & Regulatory Compliance

Safety

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol proper disposal procedures

As a Senior Application Scientist, ensuring the safe lifecycle management of research chemicals is just as critical as the experimental design itself. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe lifecycle management of research chemicals is just as critical as the experimental design itself. (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1) is a specialized diarylmethanol derivative frequently utilized in drug development and medicinal chemistry as a structural building block [1].

Because this compound contains both an electron-rich dimethoxybenzene ring and a Lewis-basic pyridine ring, its disposal requires specific logistical planning to prevent incompatible waste mixing and ensure environmental compliance. Below is the comprehensive, step-by-step operational plan for the safe handling and disposal of this compound in a professional laboratory setting.

Physicochemical Profiling for Waste Segregation

Before executing a disposal plan, we must analyze the compound's physical properties to understand its behavior in waste streams. The causality behind our disposal choices is directly linked to the molecule's structural features.

Table 1: Physicochemical Properties Dictating Disposal Logistics

PropertyValueOperational Impact on Disposal
Molecular Weight 245.27 g/mol Standard organic mass; no specialized heavy-metal protocols required.
LogP 2.1805Lipophilic. Will partition heavily into organic waste streams during extraction. Aqueous washes will contain trace amounts but must still be treated as contaminated [1].
Functional Groups Pyridine, Ether, AlcoholNon-halogenated. The pyridine nitrogen is weakly basic; avoid mixing concentrated waste directly with strong acids to prevent exothermic salt formation.
Halogen Content None (0%)Must be segregated into the Non-Halogenated Organic Waste stream to reduce incineration costs and prevent the generation of dioxins during thermal destruction.

Waste Segregation and Logic Workflow

The following diagram illustrates the validated decision tree for segregating waste containing (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol. This self-validating system ensures that all byproducts, whether solid or liquid, are routed to the correct EPA-compliant (or local equivalent) destruction facility.

WasteWorkflow Start Waste Generation: (2,5-Dimethoxyphenyl) (pyridin-2-yl)methanol Solid Solid Waste (Contaminated PPE, Silica, Vials) Start->Solid Liquid Liquid Waste (Reaction Solutions & Washes) Start->Liquid Incineration High-Temperature Incineration Solid->Incineration Aqueous Aqueous Waste (Trace Organics, pH > 7) Liquid->Aqueous Aqueous extraction Organic Organic Waste (Primary Solvents) Liquid->Organic Solvent phase Aqueous->Incineration Specialized aqueous treatment NonHalo Non-Halogenated Organic Stream Organic->NonHalo e.g., EtOAc, MeOH Halo Halogenated Organic Stream Organic->Halo If DCM/CHCl3 used NonHalo->Incineration Halo->Incineration

Figure 1: Waste segregation and disposal workflow for pyridine-derivative organic compounds.

Step-by-Step Disposal Methodology

To maintain scientific integrity and laboratory safety, researchers must follow this standardized protocol when disposing of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol and its associated reaction matrices.

Step 1: Liquid Waste Consolidation & Neutralization

  • Rationale: The pyridine moiety acts as a weak base. If the experimental workflow involved strong acids (e.g., HCl, TFA), the resulting waste may contain the pyridinium salt.

  • Action: Ensure the liquid waste is at a neutral pH (pH 6-8) before adding it to bulk collection carboys. If highly acidic, carefully neutralize with a dilute weak base (e.g., saturated sodium bicarbonate) in a fume hood.

  • Segregation: Pour the organic layer into the Non-Halogenated Organic Waste container. Exception: If the reaction was conducted in dichloromethane (DCM) or chloroform, the entire mixture must be routed to the Halogenated Waste stream.

Step 2: Aqueous Wash Management

  • Rationale: With a LogP of ~2.18, the majority of the compound remains in the organic phase [1]. However, trace amounts will partition into the aqueous layer, particularly if the pH is low (which protonates the pyridine, increasing water solubility).

  • Action: Do not pour aqueous washes down the sink. Collect all aqueous layers in a designated Aqueous Hazardous Waste container for professional chemical treatment.

Step 3: Solid Waste Handling (Silica Gel & Consumables)

  • Rationale: Silica gel from column chromatography retains significant amounts of the compound. Evaporation of residual solvent from the silica can release harmful dust or vapors.

  • Action: Allow residual chromatography solvents to evaporate from the silica inside an active fume hood. Once dry, transfer the contaminated silica gel into a puncture-resistant, sealable high-density polyethylene (HDPE) container. Label explicitly as "Solid Toxic Waste - Contains Silica and Pyridine Derivatives."

Step 4: Labeling and Logistics

  • Rationale: Accurate labeling is a strict requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that downstream waste management personnel are not exposed to unknown hazards [2].

  • Action: Affix a hazardous waste tag to all containers immediately upon the first addition of waste. The tag must list all constituents by full chemical name (no abbreviations). Include "(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol" and estimate its concentration.

Step 5: Final Destruction

  • Rationale: High-temperature incineration is the only self-validating method for the complete destruction of complex heterocyclic compounds.

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the sealed containers to a licensed commercial disposal facility. The facility will utilize rotary kiln incineration (typically exceeding 1,000°C) to break the carbon-nitrogen and carbon-oxygen bonds, converting the compound entirely into CO2, H2O, and NOx (which is subsequently scrubbed from the exhaust) [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at:[Link]

Handling

Personal protective equipment for handling (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

As a Senior Application Scientist, ensuring the safety and integrity of your laboratory operations is paramount. Handling highly specific, functionalized building blocks like (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety and integrity of your laboratory operations is paramount. Handling highly specific, functionalized building blocks like (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol requires moving beyond generic safety data sheets (SDS) to understand the physicochemical mechanisms that dictate risk.

This guide provides a causality-driven, self-validating framework for the safe handling, operational processing, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the molecular characteristics of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol (CAS: 1410128-22-1)[1]. The hazards are not arbitrary; they are directly dictated by the compound's structure.

  • Dermal Penetration Risk (The LogP Factor): The compound has a calculated LogP of 2.1805[1]. A partition coefficient in the 1–3 range is the "sweet spot" for transdermal absorption. It is lipophilic enough to dissolve into the lipid-rich stratum corneum of human skin, yet hydrophilic enough to partition into the aqueous epidermis. This makes unprotected dermal exposure a critical vector for systemic absorption.

  • Ocular and Mucosal Irritation (Pyridine Basicity): The pyridine ring contains a nitrogen atom with a localized lone pair of electrons, acting as a weak base. If the raw powder contacts the moisture of the ocular mucosa or respiratory tract, it can induce localized alkaline shifts, leading to serious irritation[2].

  • Thermal Sensitivity: The compound requires sealed, dry storage at 2–8°C[1]. Improper thermal cycling can lead to condensation, degrading the reagent and altering its physical state, making it harder to handle safely.

Table 1: Quantitative Data & Operational Implications
ParameterValueOperational Implication
CAS Number 1410128-22-1Primary identifier for inventory and waste tracking.
Molecular Weight 245.27 g/mol Required for standard stoichiometric calculations.
LogP 2.1805High risk of transdermal penetration; dictates glove material.
Storage Temp 2–8°CRequires cold storage; must equilibrate to room temp before opening.
H-Bond Acceptors 4High affinity for biological membranes and moisture.

Mandatory Personal Protective Equipment (PPE) Framework

Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory for all handling procedures.

Table 2: Causality-Driven PPE Specifications
PPE CategorySpecificationMechanistic Justification
Hand Protection 5-mil Nitrile Gloves (Double-gloved)Nitrile provides a necessary chemical barrier against lipophilic compounds (LogP > 2). Double gloving ensures a fail-safe if the outer layer is breached by micro-tears.
Eye Protection ANSI Z87.1 Splash-Rated GogglesProtects the ocular mucosa from the weak base properties of the pyridine moiety, preventing pH-induced irritation[2]. Standard safety glasses with side shields are inadequate for fine powders.
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on street clothes. FR material is standard protocol when handling organics that will be introduced into solvent systems.
Respiratory Fume Hood (80-100 fpm face velocity)Prevents inhalation of irritating aromatic dust. If a hood is unavailable (not recommended), a fitted N95/P100 particulate respirator is required.

Operational Workflow: Reagent Preparation & Transfer

Every step in this workflow is designed as a self-validating system . You must prove the safety and integrity of the step before moving to the next.

Step 1: Thermal Equilibration Retrieve the sealed vial from 2–8°C storage[1]. Place it in a desiccator at room temperature for 15–20 minutes.

  • Causality: Opening a cold vial introduces ambient humidity, causing condensation that degrades the secondary alcohol and causes the powder to clump.

  • Validation: Touch the outside of the vial with a gloved hand; it must feel completely ambient with no visible condensation before opening.

Step 2: Fume Hood Preparation Ensure the chemical fume hood is operational.

  • Validation: Do not rely solely on the digital monitor. Hold a Kimwipe near the sash opening; it should pull inward at a steady 45-degree angle, confirming active negative pressure.

Step 3: Static Elimination & Weighing Aromatic heterocycles often carry static charges, causing the powder to jump and contaminate the workspace. Use an anti-static ionizer gun on the weigh boat and spatula.

  • Validation: Place the empty, ionized weigh boat on the analytical balance and tare. If the weight drifts by more than 0.1 mg over 10 seconds, static is still present. Re-apply the ionizer until the reading is completely stable.

Step 4: Transfer and Decontamination Carefully weigh the required mass and transfer it to your reaction vessel. Wipe the exterior of the reagent vial and the balance pan with a lint-free wipe dampened with 70% ethanol, followed by a dry wipe.

  • Validation: Perform a visual inspection of the balance pan under a bright flashlight. The high-contrast light will reveal any remaining crystalline residue.

HandlingWorkflow Storage 1. Thermal Equilibration (Desiccator, 15 mins) Hood 2. Fume Hood Prep (Verify Airflow) Storage->Hood PPE 3. PPE Donning (Nitrile, Goggles, Coat) Hood->PPE Static 4. Static Elimination (Ionizer Gun) PPE->Static Weighing 5. Precision Weighing (Verify Zero Drift) Static->Weighing Decon 6. Decontamination (EtOH Wipe & Inspect) Weighing->Decon

Figure 1: Self-validating operational workflow for handling lipophilic solid reagents.

Spill Response & Disposal Plan

In the event of a spill, rapid containment is necessary to prevent aerosolization and dermal contact. Related pyridinyl methanols are known to cause allergic skin reactions and serious eye irritation[2][3].

Step 1: Assessment & Containment Identify the spill volume. For solid spills (<50g) inside the fume hood, proceed with benchtop cleanup. If the spill is outside the hood, evacuate the immediate 5-foot radius.

Step 2: Dust Suppression (Critical) Do NOT dry sweep the powder. Dry sweeping aerosolizes the API, bypassing dermal protections and creating an inhalation hazard[3]. Gently mist the powder with distilled water or cover it entirely with a damp paper towel to suppress dust generation.

Step 3: Collection Use a non-sparking spatula to scoop the dampened powder and the paper towels into a compatible, sealable hazardous waste container.

Step 4: Chemical Decontamination Because the compound is lipophilic (LogP 2.1805), water alone will not clean the surface. Wash the affected area thoroughly with soapy water to break down the organics, followed by a 70% ethanol wipe to dissolve any remaining lipophilic residue.

Step 5: Waste Processing Dispose of all collected materials, including the outer layer of your double-gloves, into a designated "Halogen-Free Organic Solid Waste" container.

SpillResponse Spill Spill Detected (Isolate Area) Assess Assess State (Solid vs. Solution) Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (in Organic Solvent) Assess->Liquid Dampen Dampen with Water (Suppress Dust) Solid->Dampen Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in Sealed Waste Container Dampen->Collect Absorb->Collect Decon Decontaminate Surface (Soap -> EtOH Wipe) Collect->Decon

Figure 2: Logical decision tree for localized spill containment and decontamination.

References

  • Title: (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol Safety Data. Source: Matrix Scientific / 1int. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
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(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
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